molecular formula C4H7NO2 B1141830 Methyl 3-aminoacrylate CAS No. 124703-69-1

Methyl 3-aminoacrylate

Cat. No.: B1141830
CAS No.: 124703-69-1
M. Wt: 101.10 g/mol
InChI Key: YHNZLOOOVQYYCP-UHFFFAOYSA-N
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Description

Methyl 3-aminoacrylate is a useful research compound. Its molecular formula is C4H7NO2 and its molecular weight is 101.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

124703-69-1

Molecular Formula

C4H7NO2

Molecular Weight

101.10 g/mol

IUPAC Name

methyl 3-aminoprop-2-enoate

InChI

InChI=1S/C4H7NO2/c1-7-4(6)2-3-5/h2-3H,5H2,1H3

InChI Key

YHNZLOOOVQYYCP-UHFFFAOYSA-N

SMILES

COC(=O)C=CN

Canonical SMILES

COC(=O)C=CN

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: Methyl 3-Aminoacrylate (CAS 124703-69-1)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides an in-depth analysis of Methyl 3-aminoacrylate (CAS 124703-69-1), designed for researchers in medicinal chemistry and organic synthesis.

A Strategic Enamine Scaffold for Heterocyclic Design

Executive Summary & Chemical Identity

This compound (CAS 124703-69-1) is a versatile "push-pull" alkene synthon characterized by the conjugation of an electron-donating amino group and an electron-withdrawing ester moiety across a carbon-carbon double bond. This electronic push-pull system imparts unique ambiphilic reactivity, making it a critical building block for the synthesis of nitrogenous heterocycles, particularly pyrimidines , pyridines , and quinolines —scaffolds ubiquitous in kinase inhibitors and antiviral therapeutics.[1]

Property Data
CAS Number 124703-69-1
IUPAC Name Methyl 3-aminoprop-2-enoate
Molecular Formula

Molecular Weight 101.10 g/mol
Appearance Colorless to pale yellow liquid / low-melting solid
Density ~1.092 g/mL
Isomerism Exists as an equilibrating mixture of E and Z isomers
Storage -20°C under Argon (Hygroscopic, polymerizes upon warming)
Physicochemical & Reactivity Profile[1]
2.1 The Push-Pull Electronic System

The reactivity of this compound is governed by the resonance interaction between the lone pair on the nitrogen (C3) and the carbonyl group (C1).[1]

  • Nucleophilic Center (C2): The mesomeric effect of the amino group increases electron density at the

    
    -carbon (C2), making it highly reactive toward electrophiles (e.g., alkyl halides, aldehydes).
    
  • Electrophilic Center (C1): The ester carbonyl remains susceptible to nucleophilic attack, facilitating cyclocondensation reactions.[1]

2.2 E/Z Isomerism & Stability

The compound exists in dynamic equilibrium between E (trans) and Z (cis) isomers.[1]

  • Z-Isomer: Stabilized by an intramolecular hydrogen bond between the amine proton and the carbonyl oxygen (

    
    ).[1] This is often the predominant form in non-polar solvents.[1]
    
  • E-Isomer: Favored in polar protic solvents due to intermolecular hydrogen bonding.[1]

  • Handling Insight: The compound is prone to hydrolysis (releasing methyl formylacetate/ammonia) and Michael-type polymerization.[1] Fresh preparation or repurification via vacuum distillation is recommended before critical steps. [1]

Synthetic Pathways (Preparation)[1][2][3][4][5][6][7][8]

While commercially available, in-situ preparation is often preferred to ensure purity.[1]

Method A: From Methyl Propiolate (Nucleophilic Addition) The most atom-economical route involves the conjugate addition of ammonia to methyl propiolate.[1]



  • Note: This reaction is exothermic.[1][2] Control at 0°C is required to prevent double addition.[1]

Method B: From Methyl 3-Methoxyacrylate (Substitution)



  • Advantage:[1][2][3][4][5][6] Methyl 3-methoxyacrylate is more stable than the propiolate, allowing for safer scale-up.[1]

Core Application: Heterocycle Synthesis

This compound is a "C-C-N" fragment donor.[1] It reacts with "N-C-N" or "C-C-O" electrophiles to close 6-membered rings.[1]

Protocol 1: Synthesis of Pyrimidine-4-carboxylates

This protocol describes the condensation of this compound with an amidine to form a substituted pyrimidine. This reaction is a cornerstone in the synthesis of bioactive compounds.[1]

Target: Methyl 2-phenylpyrimidine-4-carboxylate Reagents: this compound, Benzamidine hydrochloride, Sodium Methoxide.

Step-by-Step Methodology:

  • Preparation of Free Base: In a dry flask, dissolve Benzamidine HCl (10 mmol) in anhydrous methanol (20 mL). Add NaOMe (10 mmol) and stir for 15 min at 0°C.

  • Addition: Add this compound (10 mmol) dropwise to the amidine solution.

  • Cyclization: Heat the mixture to reflux (65°C) for 4–6 hours. Monitoring by TLC (or LCMS) will show the disappearance of the acrylate.[1]

    • Mechanistic Insight: The amidine nitrogen attacks the electrophilic carbonyl (or undergoes Michael addition at C3 followed by cyclization), eliminating water/methanol.[1]

  • Oxidation/Aromatization: The initial product is often the dihydro-pyrimidine.[1] To fully aromatize, an oxidant such as DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or simple aeration in the presence of base is required if the reaction does not auto-oxidize.

  • Workup: Evaporate methanol. Redissolve residue in EtOAc, wash with water and brine.[1] Dry over

    
    .[1]
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Self-Validating Checkpoint:

  • 1H NMR Verification: The product (pyrimidine) will show a characteristic singlet for the pyrimidine proton at C5/C6 (downfield, ~8.5–9.0 ppm) and the absence of the broad

    
     enamine signals.[1]
    
Visualization: Reactivity & Synthesis Logic[1]

The following diagram maps the reactivity landscape of this compound, illustrating its dual role as a nucleophile and electrophile in heterocycle formation.

G cluster_legend Reactivity Logic M3AA This compound (CAS 124703-69-1) Nuc_C2 Nucleophilic Attack (at C2-Alpha) M3AA->Nuc_C2 Reacts with Electrophiles (R-X) Elec_C1 Electrophilic Attack (at C1-Carbonyl) M3AA->Elec_C1 Reacts with Nucleophiles (NH2-R) Prod_Pyr Pyrimidines (e.g., Kinase Inhibitors) Nuc_C2->Prod_Pyr + Amidines (Cyclocondensation) Prod_Quin Quinolines (Gould-Jacobs) Elec_C1->Prod_Quin + Anilines (Cyclization) Pre1 Methyl Propiolate Pre1->M3AA + NH3 (Addn) Pre2 Ammonia Pre2->M3AA

Figure 1: Synthetic connectivity of this compound, highlighting its ambiphilic nature in heterocycle construction.

Analytical Guide: NMR Interpretation

Accurate identification of this compound requires distinguishing it from its hydrolysis products and determining the isomeric ratio.[1]

Signal Chemical Shift (

)
Multiplicity Assignment Mechanistic Note

7.30 – 7.60 ppmDoublet (

Hz for E)

Deshielded by Nitrogen lone pair donation.

4.40 – 4.80 ppmDoublet (

Hz for E)

Shielded by resonance (high electron density).[1]

3.60 – 3.70 ppmSingletEster MethylStandard methoxy signal.[1]

5.00 – 8.50 ppmBroad Singlet(s)AmineShift varies with concentration and H-bonding (Z-isomer H-bond shifts downfield).
  • Isomer Ratio: The coupling constant ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     is the diagnostic tool.[1] 
    
    
    
    (Z) is typically 7–9 Hz, while
    
    
    (E) is 12–15 Hz.[1]
References
  • Chemical Identity & Properties : PubChem.[1] this compound (Compound).[1] National Library of Medicine.[1] Available at: [Link][1]

  • Synthesis via Methyl Propiolate : Hirst, G. C. (2001).[1] "Methyl Propiolate".[1][7] Encyclopedia of Reagents for Organic Synthesis. Available at: [Link][1]

  • Pyrimidine Synthesis Protocol : Zhang, J.-L., et al. (2016).[1][8] "Cu-Catalyzed and 4-HO-TEMPO-Mediated [3 + 3] Annulation of Amidines with Saturated Ketones/Enamines". The Journal of Organic Chemistry, 81(24), 11994–12000.[1] (Demonstrates the [3+3] strategy relevant to enamine-esters). Available at: [Link][1]

  • Reactivity & Radicals : Universidade de Vigo.[1] "Addition of carbon centered radicals to methyl 3-(methylamino)acrylate". (Highlights regioselectivity at C2). Available at: [Link][1]

  • Hantzsch Reaction Context : Al-Showiman, S. S.[1] "1H NMR Spectra and E/Z Isomer Distribution of N-Alkylimines". Oriental Journal of Chemistry. (Relevant for NMR interpretation of enamine/imine systems). Available at: [Link][1]

Sources

3-aminoacrylic acid methyl ester molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Weight: 101.10 Da | CAS: 124703-69-1 | Formula: C₄H₇NO₂[1][]

Executive Summary: The Minimalist Enamine Scaffold

Methyl 3-aminoacrylate (Methyl 3-amino-2-propenoate) represents a fundamental "push-pull" alkene building block in organic synthesis and medicinal chemistry. With a molecular weight of exactly 101.10 g/mol , it sits in the "sweet spot" for Fragment-Based Drug Discovery (FBDD), offering high ligand efficiency (LE) potential due to its low mass and high polarity.

Unlike its methylated cousin methyl 3-aminocrotonate, this compound lacks the steric bulk of a


-methyl group, making it significantly more reactive toward electrophiles and more versatile in condensation reactions for heterocycle formation. This guide details the physicochemical properties, synthesis logic, and structural dynamics that make this 101.10 Da fragment a critical tool for scaffold hopping and library generation.

Physicochemical Profile & Molecular Weight Analysis[3]

The precise molecular weight is not just a physical constant; it is a determinant of the compound's utility in calculating stoichiometric equivalents for sensitive cyclization reactions.

Quantitative Specifications
PropertyValueTechnical Note
Molecular Weight 101.10 g/mol Used for precise molarity calculations in cyclocondensations.
Exact Mass 101.0477 DaCritical for High-Res Mass Spectrometry (HRMS) identification.
Molecular Formula C₄H₇NO₂Unsaturation Degree = 2 (1 C=C, 1 C=O).[3]
CAS Number 124703-69-1Often cited as E/Z mixture.[1][]
Physical State Solid/OilLow melting point; tends to polymerize if not stored cold.
Chromophore UV ActiveStrong

transition due to conjugation.
The "Push-Pull" Electronic System

The stability and reactivity of this compound arise from the conjugation between the electron-donating amine (push) and the electron-withdrawing ester (pull). This creates a polarized double bond, significantly affecting the bond order and rotation barrier.

Resonance StructA Neutral Enamine (H2N-CH=CH-COOMe) StructB Zwitterionic Form (H2N+=CH-CH=C(O-)OMe) StructA->StructB Resonance Delocalization Reactivity Reactivity Profile: Nucleophilic at C-alpha Electrophilic at Carbonyl StructB->Reactivity Dictates

Figure 1: Resonance contribution to the stability of the 101.10 Da scaffold. The zwitterionic character increases the barrier to rotation, stabilizing specific E/Z isomers.

Structural Dynamics: Isomerism & Tautomerism[4]

Researchers must recognize that "this compound" is rarely a single static species in solution. It exists in a dynamic equilibrium that affects NMR interpretation and reaction outcomes.

E/Z Isomerism

The compound exists primarily as the (Z)-isomer (cis-enamine) due to an intramolecular hydrogen bond between the amine proton and the ester carbonyl oxygen. This 6-membered pseudo-ring stabilizes the structure by approximately 2-5 kcal/mol compared to the (E)-isomer.

  • Implication: In NMR, the (Z)-isomer shows a distinct downfield shift for the NH proton (due to H-bonding), typically around

    
     7.5-8.5 ppm.
    
Imine-Enamine Tautomerism

While the enamine form is thermodynamically favored due to conjugation with the ester, the imine tautomer (Methyl 3-iminopropanoate) is a transient intermediate, particularly during hydrolysis or in acidic media.

Synthesis Protocol: Self-Validating Methodology

Objective: Synthesize this compound (MW 101.10) from Methyl Propiolate. Safety Warning: Methyl propiolate is a lachrymator and potent sensitizer. Work in a fume hood.

Reaction Logic

The synthesis relies on the conjugate addition (Michael addition) of ammonia to the electron-deficient alkyne of methyl propiolate.



Step-by-Step Protocol
  • Preparation: Charge a flame-dried round-bottom flask with anhydrous methanol (0.5 M concentration relative to substrate).

  • Cooling: Cool the solvent to -10°C using an ice/salt bath. Causality: Low temperature prevents polymerization of the highly reactive propiolate.

  • Ammonia Introduction: Bubble anhydrous ammonia gas into the methanol until saturation OR add 2.0 equivalents of 7N NH₃ in methanol.

  • Substrate Addition: Add Methyl Propiolate (1.0 equiv) dropwise over 30 minutes. Control Point: Exothermic reaction; maintain internal temp < 0°C.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (25°C) for 1 hour.

  • Workup: Concentrate in vacuo at low temperature (< 30°C). Warning: High heat causes self-condensation to pyrimidines.

  • Validation: Check crude weight. Theoretical yield calculation:

    • Input: 1.0 g Methyl Propiolate (MW 84.07) = 11.9 mmol.

    • Expected Output: 11.9 mmol

      
       101.10  g/mol  = 1.20 g .
      

SynthesisWorkflow Start Methyl Propiolate (MW 84.07) Process Michael Addition (-10°C to 25°C) Start->Process Reagent Ammonia (NH3) in MeOH Reagent->Process Intermed Transition State (Allenyl/Imine) Process->Intermed Byproduct Polymer/Dimer (Avoided by Temp Control) Process->Byproduct If T > 30°C Product This compound (MW 101.10) Intermed->Product Tautomerization

Figure 2: Synthetic pathway emphasizing temperature control to maximize the 101.10 Da monomer yield.

Applications in Drug Development[5][6][7]

The 101.10 Da molecular weight is significant because it allows the compound to serve as a low-MW fragment .

Heterocycle Synthesis (The Hantzsch & Combes Logic)

This compound is a "bis-nucleophile/electrophile" equivalent.

  • C-3 Position: Nucleophilic (enamine character).

  • Carbonyl: Electrophilic.[4]

  • Amine: Nucleophilic.[4][5]

It reacts with aldehydes and 1,3-dicarbonyls to form dihydropyridines (calcium channel blocker scaffolds) or pyrimidines (kinase inhibitor scaffolds).

Fragment-Based Drug Discovery (FBDD)

In FBDD, libraries are screened for binding to a target.

  • Ligand Efficiency (LE):

    
    .
    
  • With only 7 heavy atoms, this compound provides a high "binding energy per atom" potential if it interacts with a target pocket (e.g., via the ester H-bond acceptor or amine H-bond donor).

Analytical Characterization Standards

To confirm the identity of the MW 101.10 species, use the following self-validating markers:

  • Mass Spectrometry (ESI+):

    • Observed: [M+H]⁺ = 102.1 m/z.

    • Adducts: [M+Na]⁺ = 124.1 m/z.

    • Note: If you see 203 m/z, your sample has dimerized.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       3.55 (s, 3H, -OCH₃).
      
    • 
       4.60 (d, 1H, =CH-CO, J approx 8-12 Hz).
      
    • 
       7.2-7.5 (dd/m, 1H, =CH-N).
      
    • 
       6.5-9.0 (broad, 2H, -NH₂). Broadening indicates exchange/H-bonding.
      

References

  • PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link][6]

  • Bagley, M. C., et al.Rapid synthesis of pyrimidines by microwave-assisted reaction of enaminones. Synlett, 2004.

Sources

Push-pull olefin characteristics of methyl 3-aminoacrylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Synthetic Applications

Executive Summary

Methyl 3-aminoacrylate represents a quintessential "push-pull" olefin—a class of alkenes substituted with an electron-donating group (EDG) at one terminus and an electron-withdrawing group (EWG) at the other.[1] This specific electronic architecture imparts a zwitterionic character to the C=C double bond, significantly lowering the rotational barrier compared to standard alkenes and creating unique reactivity profiles.

For drug development professionals, this molecule is not merely a reagent but a bifunctional linchpin . It serves as a rapid access point to nitrogenous heterocycles (pyrimidines, quinolines, and pyrazoles), which constitute the pharmacophore core of over 60% of FDA-approved small molecule drugs.

Part 1: Electronic Structure & Physicochemical Properties

The "push-pull" effect in this compound arises from the antagonistic interaction between the amino lone pair (Push) and the ester carbonyl (Pull).

1.1 The Resonance Hybrid

Unlike a standard alkene where the


-bond is relatively non-polar, the 

-system in this compound is highly polarized. The nitrogen lone pair donates electron density into the

-system, while the ester carbonyl withdraws it.
  • Ground State: The molecule exists as a resonance hybrid. The contribution of the zwitterionic form (Form B and C below) is significant, imparting single-bond character to the C(

    
    )-C(
    
    
    
    ) bond and double-bond character to the C(
    
    
    )-N bond.

Resonance FormA Neutral Form (A) H2N-CH=CH-COOMe FormB Zwitterion (B) H2N+=CH-CH(-)-COOMe FormA->FormB N-Donation FormC Enolate Hybrid (C) H2N+=CH-CH=C(O-)-OMe FormB->FormC Delocalization FormC->FormA Resonance

Figure 1.1: Resonance contributions in push-pull olefins. The significant contribution of Form B renders the


-carbon nucleophilic and the 

-carbon electrophilic relative to non-conjugated systems.
1.2 Consequences of Polarization
  • Reduced Rotational Barrier: The partial single-bond character of the C=C bond lowers the activation energy for E/Z isomerization. In many solvents, these isomers exist in dynamic equilibrium.

  • Isomer Stability: The Z-isomer is frequently thermodynamically favored in

    
    -monosubstituted variants due to an intramolecular hydrogen bond between the amino hydrogen and the ester carbonyl oxygen (forming a pseudo-6-membered ring).
    
  • NMR Signature: The vinylic protons show distinct coupling constants (

    
     Hz vs 
    
    
    
    Hz) and chemical shifts, with the
    
    
    -proton significantly shielded (upfield) due to the high electron density from the resonance effect.
Part 2: Synthetic Utility & Reactivity Profile

The reactivity of this compound is defined by its ambident nucleophilicity and electrophilicity .

2.1 Reactivity Matrix
SiteCharacterReactivity ModeTypical Reagents

-Carbon
NucleophilicAttacks ElectrophilesAlkyl halides, Aldehydes (Knoevenagel), Acyl chlorides

-Carbon
ElectrophilicSusceptible to Nucleophilic AttackAmines (Transamination), Thiols
Ester Carbonyl ElectrophilicAcylation / CyclizationHydrazines, Amidines, Urea
Amino Group NucleophilicN-Alkylation / N-AcylationAcid chlorides, Anhydrides
2.2 Heterocycle Formation Pathways

The most critical application of this scaffold is the synthesis of heterocycles. The molecule acts as a "C3" building block.

Reactivity Start This compound Path1 Reaction with Amidines Start->Path1 + R-C(=NH)NH2 Path2 Reaction with Hydrazines Start->Path2 + R-NH-NH2 Path3 Reaction with Enones Start->Path3 + Michael Acceptors Prod1 Pyrimidines (Drug Scaffold) Path1->Prod1 Cyclocondensation Prod2 Pyrazoles (Anti-inflammatory) Path2->Prod2 Cyclization Prod3 Pyridines (Hantzsch Type) Path3->Prod3 [3+3] Annulation

Figure 2.1: Divergent synthesis of nitrogen heterocycles from the aminoacrylate core.

Part 3: Experimental Protocols

The following protocols are designed for high purity and reproducibility.

3.1 Protocol A: Synthesis via "Click" Addition (High Atom Economy)

This method utilizes the addition of amines to methyl propiolate. It is preferred for its atom economy (100%) and mild conditions.

  • Target: Methyl (Z)-3-(benzylamino)acrylate

  • Reagents: Methyl Propiolate (1.0 eq), Benzylamine (1.0 eq), Methanol (Solvent).

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with anhydrous Methanol (0.5 M concentration relative to substrate).

  • Cooling: Cool the solvent to 0°C using an ice bath to control the exotherm of the initial addition.

  • Amine Addition: Add Benzylamine (1.0 eq) to the stirring methanol.

  • Alkyne Addition: Add Methyl Propiolate (1.0 eq) dropwise over 15 minutes. Note: The reaction is exothermic. Maintain T < 10°C.

  • Reaction: Remove the ice bath and stir at Room Temperature (25°C) for 2–4 hours.

    • Validation: Monitor via TLC (SiO2, 20% EtOAc/Hexanes). The alkyne spot (

      
      ) should disappear.
      
  • Workup: Evaporate the solvent under reduced pressure.

  • Purification: The product often solidifies upon standing. Recrystallize from Et2O/Hexanes if necessary to isolate the Z-isomer (stabilized by H-bonding).

3.2 Protocol B: Synthesis via Alkoxy-Acrylate Substitution

This method is preferred when starting from methyl 3-methoxyacrylate, a common industrial intermediate.

  • Dissolution: Dissolve methyl 3-methoxyacrylate (1.0 eq) in Ethanol.

  • Substitution: Add the primary amine (1.1 eq).

  • Reflux: Heat to reflux (78°C) for 3 hours. The methoxy group is a good leaving group in this vinylogous system.

  • Isolation: Cool and concentrate. This route often yields a mixture of E/Z isomers which can be separated via flash chromatography.

Part 4: Application in Drug Development[3][4][5]

The this compound motif is a direct precursor to Quinolone antibiotics (e.g., Ciprofloxacin precursors) via the Gould-Jacobs reaction.

Mechanism Insight:

  • Condensation: An aniline reacts with diethyl ethoxymethylenemalonate (a functional analog of our topic molecule) to form an enamino ester.

  • Cyclization: Thermal cyclization (

    
    C) closes the ring to form the 4-quinolone core.
    

Why this matters: The push-pull character ensures that the


-carbon is sufficiently nucleophilic to attack the aromatic ring (in specific activated systems) or allows the amino group to be exchanged readily to fine-tune lipophilicity (

) and metabolic stability during Lead Optimization.
References
  • Greenhill, J. V. (1977). "Enaminones".[2] Chemical Society Reviews, 6(3), 277-294. Link

  • Bagley, M. C., et al. (2011). "Rapid synthesis of pyridine-containing heterocycles using microwave-assisted chemistry". Molecular Diversity, 15, 355–365. Link

  • Lubell, W. D., et al. (2005). "Synthesis of Enamino Esters via reaction of Methyl Propiolate with Secondary Amines". Journal of Organic Chemistry.
  • Stanovnik, B., & Svete, J. (2004). "Synthesis of Heterocycles from Enaminones". Chemical Reviews, 104(5), 2433–2480. Link

  • Silva, D. L., et al. (2020).[3] "Recent Advances in the Synthesis of Quinolines: A Review". RSC Advances. Link

Sources

An In-depth Technical Guide to the Reactivity of the Enamine Ester Functional Group

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Enamine esters, particularly β-enamino esters, represent a class of exceptionally versatile intermediates in modern organic synthesis. Characterized by the N-C=C-COOR functional group, their unique electronic structure confers a nuanced reactivity profile, positioning them as softer nucleophiles than their enolate counterparts. This guide provides an in-depth exploration of the core principles governing enamine ester reactivity. We will dissect the mechanistic underpinnings of their synthesis and their participation in canonical carbon-carbon bond-forming reactions, including alkylations, acylations, and conjugate additions. Furthermore, this document offers field-proven experimental protocols and discusses the strategic application of enamine esters in the synthesis of complex heterocyclic scaffolds relevant to drug discovery and development.

The Enamine Ester: A Synthon of Strategic Importance

The enamine ester functional group is an analogue of an enol, where the hydroxyl group is replaced by a substituted amine. The delocalization of the nitrogen lone pair into the π-system of the double bond and the ester carbonyl group is central to its chemical behavior. This creates a nucleophilic center at the α-carbon, akin to an enolate, but with moderated reactivity.[1][2][3]

The key to understanding their utility lies in this moderated nucleophilicity. Unlike strongly basic enolates which often require cryogenic temperatures and strictly anhydrous conditions, enamine esters are generally stable, isolable compounds that react under milder conditions.[2][4] This feature minimizes common side reactions like polyalkylation and self-condensation, offering a more controlled and selective approach to α-functionalization of carbonyl compounds.[2][5] β-Enamino esters are particularly valuable as they serve as synthons for a wide array of bioactive heterocycles, including pyridines, quinolines, and pyrazoles, making them indispensable in medicinal chemistry.[6][7]

G start β-Keto Ester + Amine (1° or 2°) catalyst Add Catalyst (e.g., Acetic Acid) start->catalyst reaction Condensation Reaction (Heat, Ultrasound, etc.) catalyst->reaction water_removal Remove Water (e.g., Dean-Stark) reaction->water_removal Drives Equilibrium product β-Enamino Ester water_removal->product G cluster_mechanism Stork Enamine Alkylation Mechanism enamine Enamine Ester (Nucleophile) sn2 SN2 Attack enamine->sn2 alkyl_halide Alkyl Halide (R'-X) (Electrophile) alkyl_halide->sn2 iminium Iminium Salt Intermediate sn2->iminium Forms C-C bond hydrolysis Aqueous Acid (H₃O⁺) iminium->hydrolysis product α-Alkylated β-Keto Ester hydrolysis->product Reforms carbonyl G

Sources

Methyl 3-aminoacrylate safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

Here is an in-depth technical guide for Methyl 3-aminoacrylate, structured for research and development professionals.

Strategic Handling, Stability, and Synthetic Applications in Pharmaceutical R&D

Chemical Constitution & Physicochemical Profile

This compound represents a specialized class of "push-pull" alkenes (enamino esters). Unlike its ubiquitous analog methyl acrylate, the introduction of the amino group at the


-position dramatically inverts its electronic character, transforming it from a pure Michael acceptor into a versatile building block capable of acting as a nucleophile at the 

-carbon and an electrophile at the carbonyl.

Critical Distinction: Researchers often confuse this compound with Methyl 3-aminocrotonate (CAS 14205-39-1).

  • Methyl 3-aminocrotonate: Solid (MP: ~81–83 °C), stable, methyl group at

    
    -position.
    
  • This compound: Liquid or low-melting solid (MP: <30 °C), significantly more reactive, lacks the steric stabilization of the

    
    -methyl group.
    
Physicochemical Data Table
PropertyValue / Description
CAS Registry Number 14123-54-7 (General) / 124703-69-1
IUPAC Name Methyl 3-amino-2-propenoate
Molecular Formula

Molecular Weight 101.10 g/mol
Physical State Colorless to pale yellow liquid (often crystallizes upon prolonged cold storage).
Boiling Point ~177 °C (Predicted); often distilled under reduced pressure.
Solubility Soluble in MeOH, DCM, DMSO. Hydrolyzes in water.[1][2]
Isomerism Exists primarily as the (E)-isomer (trans) due to intramolecular H-bonding (

).

Critical Safety & Toxicology Profile (E-E-A-T)

Expert Insight: While standard SDSs list generic irritant warnings, the true danger of this compound in a drug discovery context lies in its sensitization potential and chemical instability . As a primary enamine, it is prone to hydrolysis and spontaneous polymerization if mishandled.

Hazard Identification & Response Logic

The following decision tree outlines the safety logic for handling this compound, moving beyond simple H-codes to actionable laboratory decisions.

SafetyLogic Start Hazard Assessment: This compound Haz_Skin Skin/Eye Contact (H315, H319) Start->Haz_Skin Haz_Resp Inhalation/Dust (H335) Start->Haz_Resp Haz_Stab Instability (Polymerization/Hydrolysis) Start->Haz_Stab Action_PPE PPE Protocol: Nitrile Gloves (Double) Chemical Goggles Fume Hood Required Haz_Skin->Action_PPE Mitigation Haz_Resp->Action_PPE Mitigation Action_Store Storage Protocol: -20°C Freezer Inert Gas (Ar/N2) Desiccated Haz_Stab->Action_Store Prevention Emerg_Spill Spill Response: Do NOT use water (Hydrolysis) Absorb with Sand/Vermiculite Neutralize with dilute acid Action_PPE->Emerg_Spill If Breach Occurs

Figure 1: Operational Safety Decision Tree for handling reactive enamino esters.

Specific Toxicology Notes
  • Sensitization: Repeated dermal exposure may cause allergic dermatitis. The enamine moiety can react with skin proteins (haptenization).

  • Hydrolysis Hazard: In the presence of moisture, the compound hydrolyzes to release ammonia and methyl formylacetate (which rapidly polymerizes). If a bottle smells strongly of ammonia upon opening, the titer has significantly degraded.

Storage, Stability & Handling Protocols

Trustworthiness: The shelf-life of this compound is directly correlated to moisture exclusion. The following protocol is self-validating: if the QC check fails, the synthesis will fail.

The "Zero-Moisture" Protocol
  • Receipt: Upon receipt, do not store on the open shelf.

  • Aliquot Strategy: Thaw the bottle once in a desiccator. Aliquot into single-use vials under Argon/Nitrogen atmosphere.

  • Storage: Store aliquots at -20 °C .

  • QC Check (Self-Validation):

    • Visual: Clear liquid or white solid. Yellow/Orange oil indicates oxidation/polymerization.

    • Olfactory: Mild ester odor. Strong Ammonia odor = DEGRADATION.

    • NMR Validation: Check for the doublet at

      
       ppm (alkene proton) and broad singlet at 
      
      
      
      ppm (NH2).

Synthetic Architecture: Pyrimidine Synthesis

Expertise & Experience: The primary utility of this compound in drug development is as a C-C-C + N fragment for constructing heterocycles, specifically pyrimidines. It serves as a formal equivalent to "formyl acetic ester" but with a nitrogen handle that facilitates condensation.

Mechanism: The Hantzsch-Type Condensation

The reaction with amidines (e.g., acetamidine, benzamidine) or guanidines yields 4-hydroxypyrimidines (pyrimidin-4-ones).

Pathway Logic:

  • Michael-Type Addition: The amidine nitrogen attacks the

    
    -carbon of the acrylate (transamination).
    
  • Elimination: Ammonia is eliminated.

  • Cyclization: The second amidine nitrogen attacks the ester carbonyl.

  • Tautomerization: The resulting intermediate tautomerizes to the aromatic pyrimidinone.

SynthesisWorkflow SM1 This compound (Electrophile) Step1 Step 1: Reflux Solvent: EtOH or DMF Base: NaOEt (Optional) SM1->Step1 SM2 Amidine/Guanidine (Nucleophile) SM2->Step1 Int Intermediate: Transamination Step1->Int Michael Addn Step2 Step 2: Cyclization (- NH3, - MeOH) Int->Step2 Intramolecular Prod Target: Substituted Pyrimidine Step2->Prod

Figure 2: Synthetic workflow for Pyrimidine construction using this compound.

Validated Experimental Protocol (Pyrimidine Synthesis)

Target: Synthesis of 4-hydroxypyrimidine derivative.

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Acetamidine hydrochloride (1.2 equiv) in absolute Ethanol.

  • Deprotonation: Add Sodium Ethoxide (1.2 equiv) carefully. Stir for 15 minutes at Room Temperature (RT) to liberate the free amidine base.

  • Addition: Add This compound (1.0 equiv) dropwise (if liquid) or as a solution in EtOH.

    • Note: The reaction is exothermic.

  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 4–6 hours.

    • Monitoring: Monitor by TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the acrylate spot.

  • Workup:

    • Cool to RT.

    • Concentrate in vacuo to remove ethanol.

    • Redissolve residue in minimal water.

    • Acidify carefully with Acetic Acid to pH ~5 to precipitate the product (4-hydroxypyrimidines often exist as the 'one' tautomer and precipitate at isoelectric points).

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.

Emergency Response & Disposal

ScenarioProtocol
Eye Contact Rinse cautiously with water for 15 minutes. Remove contact lenses.[3] Seek immediate medical attention (alkaline hydrolysis risk from amine).
Skin Contact Wash with soap and water. Do not use ethanol (may enhance absorption). If rash persists, see a dermatologist.
Inhalation Move to fresh air.[3] If breathing is difficult, administer oxygen. The hydrolysis product (ammonia) is a respiratory irritant.
Fire Use CO2, dry chemical, or foam. Do NOT use high-volume water jet . Combustion produces Nitrogen Oxides (NOx).
Disposal Dissolve in combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Do not flush down drains (aquatic toxicity).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11457666, this compound. Retrieved from [Link]

  • Schenone, P., et al. (1990).Reaction of 3-aminoacrylates with amidines: A versatile route to pyrimidines.Journal of Heterocyclic Chemistry.
  • European Chemicals Agency (ECHA). C&L Inventory: this compound. Retrieved from [Link]

Sources

Methyl 3-Aminoacrylate (PubChem CID 11457666): A Technical Guide to Synthetic Utility and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-aminoacrylate (CID 11457666), distinct from its methylated analog methyl 3-aminocrotonate, is a pluripotent enamino ester scaffold used primarily as a "push-pull" alkene in heterocyclic chemistry. Its structure—featuring an electron-donating amino group conjugated to an electron-withdrawing ester through a vinylic bridge—makes it a versatile building block for constructing pyrimidines, pyridines, and other nitrogenous heterocycles essential in drug discovery. This guide details its physicochemical profile, synthesis, and application in high-value organic transformations.

Chemical Profile & Identification

This compound exists in a dynamic equilibrium between E and Z isomers, though the Z-isomer is often thermodynamically favored in non-polar solvents due to an intramolecular hydrogen bond between the amino hydrogen and the carbonyl oxygen.

ParameterData
IUPAC Name Methyl (E)-3-aminoprop-2-enoate (and (Z)-isomer)
Common Synonyms This compound; 3-Aminoacrylic acid methyl ester
PubChem CID 11457666
CAS Number 124703-69-1 (mixture), 32064-53-4 (Z-isomer specific)
Molecular Formula

Molecular Weight 101.10 g/mol
Physical State Colorless to pale yellow liquid or low-melting solid
Density ~1.09 g/mL
Boiling Point ~178 °C (at 760 mmHg)
Structural Isomerism

The compound exhibits stereoisomerism around the C=C double bond.[1]

  • (Z)-Isomer: Stabilized by a six-membered intramolecular hydrogen bond (

    
    ), making it the predominant form in non-polar media.
    
  • (E)-Isomer: Favored in polar protic solvents where intermolecular hydrogen bonding with the solvent disrupts the internal stabilization.

Electronic Structure & Reactivity Mechanism

This compound is a classic "push-pull" alkene (enamino ester). The amino group pushes electron density into the


-system, while the ester group pulls it out. This polarization creates distinct nucleophilic and electrophilic sites.
Mechanistic Diagram (Graphviz)

PushPullMechanism cluster_0 Resonance Structures cluster_1 Reactivity Sites StructureA Neutral Form H2N-CH=CH-COOMe StructureB Zwitterionic Form +H2N=CH-CH(-)-COOMe StructureA->StructureB Resonance AlphaC Alpha-Carbon (C2) Nucleophilic Site (Attacks Electrophiles) StructureB->AlphaC BetaC Beta-Carbon (C3) Electrophilic Site (Undergoes Transamination) StructureB->BetaC caption Fig 1. Electronic polarization of this compound showing nucleophilic C2 and electrophilic C3.

Key Reactivity Modes:

  • C-Nucleophile (C2): The

    
    -carbon is electron-rich (see Zwitterionic Form). It reacts with electrophiles (aldehydes, alkyl halides) to form substituted acrylates.
    
  • Transamination (C3): The amino group is a leaving group in the presence of primary amines, allowing the synthesis of

    
    -substituted derivatives via addition-elimination.
    
  • Cyclocondensation: Reacts with binucleophiles (e.g., amidines, hydrazines) to form heterocycles.

Synthesis Protocol

While commercially available, fresh preparation is often preferred to avoid polymerization or hydrolysis. The most reliable route involves the nucleophilic addition of ammonia to methyl propiolate.

Protocol: Synthesis from Methyl Propiolate[4][5]

Reaction:



Reagents:

  • Methyl Propiolate (1.0 equiv)

  • Ammonium Hydroxide (25% aq.[2] solution, 3.0 equiv) or Ammonia gas

  • Solvent: Acetonitrile (MeCN) or Methanol (MeOH)

Step-by-Step Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a thermometer. Place in an ice-water bath (0 °C).

  • Dissolution: Dissolve Methyl Propiolate (e.g., 10 mmol) in MeCN (20 mL).

  • Addition: Slowly add the aqueous ammonia solution dropwise over 30 minutes. Caution: Exothermic reaction. Maintain internal temperature below 10 °C to favor the Z-isomer and prevent polymerization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

  • Workup:

    • Concentrate the mixture under reduced pressure (rotary evaporator) to remove solvent and excess ammonia.

    • Extract the residue with dichloromethane (DCM).

    • Dry the organic layer over anhydrous

      
      .
      
  • Purification: Evaporate the solvent to yield the crude product. If necessary, purify via vacuum distillation (bp ~110 °C at 15 mmHg) or recrystallization from ether/pentane if solid.

Yield: Typically 85–95%.

Applications in Heterocyclic Synthesis

This compound is a "masked" form of malondialdehyde (or formyl acetate) equivalent, ideal for constructing the


 fragment in heterocycles.
Pyrimidine Synthesis

Reaction with amidines or urea yields pyrimidinones, a scaffold ubiquitous in kinase inhibitors and antivirals.

Workflow Diagram (Graphviz):

PyrimidineSynthesis Reagents Reagents: This compound + Formamidine Acetate Intermediate Intermediate: N-(3-methoxy-3-oxoprop-1-en-1-yl)formamidine Reagents->Intermediate Transamination (-NH3) Cyclization Cyclization: Base (NaOEt/EtOH) Reflux Intermediate->Cyclization Intramolecular Nucleophilic Attack Product Product: 4-Hydroxypyrimidine (Pyrimidin-4(3H)-one) Cyclization->Product -MeOH caption Fig 2. Synthesis of 4-Hydroxypyrimidine via condensation with formamidine.

Hantzsch-Type Pyridine Synthesis

Although the classic Hantzsch synthesis uses


-keto esters, this compound can replace the ammonia/keto-ester component to react with aldehydes and 1,3-dicarbonyls, yielding 1,4-dihydropyridines (DHPs).
  • Reaction: this compound + Aldehyde + Methyl Acetoacetate

    
     Unsymmetrical DHP.
    
  • Utility: Access to calcium channel blocker analogs (e.g., Nifedipine derivatives).

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin. May cause sensitization by skin contact.

  • Storage: Store at -20 °C. The compound is sensitive to moisture and heat (polymerization risk).

  • PPE: Wear chemical-resistant gloves (nitrile), safety goggles, and work in a fume hood to avoid inhalation of vapors.

References

  • PubChem. (n.d.).[3][4] this compound (CID 11457666). National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • Hirst, G. C. (2001).[5] Methyl Propiolate.[5] Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons.[6]

  • Bagley, M. C., et al. (2001). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 42(37), 6501-6504.

Sources

Beta-amino acrylate derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Beta-Amino Acrylate Derivatives in Medicinal Chemistry

Authored by: Gemini, Senior Application Scientist

Abstract

Beta-amino acrylate derivatives represent a versatile and increasingly vital scaffold in modern medicinal chemistry. Their unique structural and electronic properties confer significant advantages in drug design, including enhanced metabolic stability, conformational control, and the ability to mimic peptide structures. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and therapeutic applications of these derivatives. We delve into the causality behind synthetic choices, explore their mechanisms of action against various biological targets, and present detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of beta-amino acrylate derivatives in their work.

Introduction: The Strategic Value of the β-Amino Acrylate Scaffold

In the landscape of drug discovery, the pursuit of novel molecular scaffolds that offer improved pharmacological profiles is relentless. While α-amino acids are the fundamental building blocks of life, their direct use in therapeutics is often hampered by poor metabolic stability and limited conformational diversity. The homologation to β-amino acids introduces an additional carbon into the backbone, fundamentally altering the molecule's structure and properties. This seemingly minor change provides access to unique secondary structures and enhances resistance to proteolytic degradation, making them ideal components for peptidomimetics.[1]

Beta-amino acrylate derivatives, as unsaturated precursors to β-amino acids, are particularly significant. The conjugated system of the acrylate moiety not only serves as a handle for diverse synthetic transformations but also plays a crucial role in the molecule's biological activity and stability. These derivatives are not merely synthetic intermediates; they are key components in enzyme inhibitors, integrin antagonists, and advanced drug delivery systems.[2][3] Their utility is rooted in a combination of synthetic accessibility and tunable chemical reactivity, which this guide will explore in detail.

Synthetic Strategies: From Benchtop to Biocatalysis

The synthesis of β-amino acrylates can be approached through several strategic routes, the choice of which is dictated by the desired substitution pattern, stereochemistry, and scale. Understanding the rationale behind each method is critical for efficient and successful synthesis.

Michael Addition: The Workhorse Reaction

The conjugate or Michael addition of an amine to an acrylate or propiolate ester is the most direct and widely employed method for synthesizing β-amino acrylates.[4] The reaction's simplicity and the broad availability of starting materials make it exceptionally robust.

  • Causality of Reagent Choice: The reaction involves the nucleophilic attack of a primary or secondary amine on the electron-deficient β-carbon of an activated alkene (the acrylate). The reaction is typically carried out under mild conditions, often without the need for a catalyst.[5] The choice of solvent can influence reaction rates, and in some cases, an inert atmosphere is used to prevent unwanted side reactions.[5] For poly(β-amino ester) synthesis, which is crucial for drug delivery applications, the stoichiometry of diacrylate to amine is carefully controlled (>1) to ensure the resulting polymer is acrylate-terminated, allowing for further functionalization or cross-linking.[6][7]

  • Reagent Preparation: Dissolve the diacrylate monomer (e.g., 2,2'-dithiodiethanol diacrylate) in a suitable organic solvent like acetone or dichloromethane in a round-bottom flask.[6][8]

  • Amine Addition: Add the amine monomer dropwise to the stirred diacrylate solution at room temperature. The reaction is often exothermic; for sensitive substrates, cooling in an ice bath may be necessary.

  • Reaction Monitoring: Allow the reaction to proceed for 24-48 hours. Monitor the progress by 1H NMR, observing the disappearance of the acrylate proton signals and the appearance of new signals corresponding to the β-amino ester product.

  • Purification: Precipitate the resulting polymer by adding the reaction mixture to a non-solvent such as diethyl ether or hexane.

  • Characterization: Collect the polymer by filtration, dry under vacuum, and characterize by 1H NMR and Gel Permeation Chromatography (GPC) to confirm the structure and determine the molecular weight distribution.

Condensation Reactions

Stereoselective synthesis of (E)- and (Z)-N-monosubstituted β-aminoacrylates can be achieved through the condensation of carbamates with β-keto esters.[9] The choice of catalyst and solvent provides precise control over the resulting isomer.

  • Base-Promoted Condensation: This method is generally E-selective.

  • Acid-Catalyzed Condensation: The stereochemical outcome (E or Z) can be controlled by the choice of solvent, offering a powerful tool for isomeric purification, sometimes through crystallization, which obviates the need for chromatography.[9]

Asymmetric Synthesis: Accessing Chirality

For many therapeutic applications, controlling the stereochemistry is paramount. Asymmetric synthesis of β-amino acid precursors from β-aminoacrylates is a field of intense research.

  • Asymmetric Hydrogenation: The reduction of the double bond in a β-aminoacrylate is a key method for producing chiral β-amino acids. The use of chiral metal catalysts, such as Rhodium complexes with chiral phosphine ligands (e.g., WALPHOS), allows for high enantioselectivity (≥97% ee).[10][11] A critical insight from this work is that the carboxylic acid form of the substrate is often essential for high asymmetric induction, whereas the corresponding esters may yield racemic products.[11]

  • Biocatalysis: Enzymes offer an environmentally friendly and highly selective alternative to metal catalysts. For example, the reduction of β-nitroacrylates using enzymes like Saccharomyces carlsbergensis old yellow enzyme can produce optically active β2-amino acids with high enantiomeric excess (87-96% ee).[12][13]

G cluster_start Starting Materials cluster_methods Synthetic Pathways cluster_products Products Amine Amine (Primary or Secondary) Michael Michael Addition Amine->Michael Acrylate Acrylate / Propiolate Ester Acrylate->Michael BAA β-Amino Acrylate (Racemic or Achiral) Michael->BAA Direct & Robust Condensation Condensation (with Carbamates) Condensation->BAA Stereoselective (E/Z control) Asymmetric Asymmetric Reduction Chiral_BAA Chiral β-Amino Acid Asymmetric->Chiral_BAA High Enantioselectivity BAA->Asymmetric Rh/WALPHOS or Biocatalysis β-Keto Ester β-Keto Ester β-Keto Ester->Condensation Carbamate Carbamate Carbamate->Condensation

Physicochemical Properties and Stability: The pH-Responsive Bond

A defining feature of the β-aminoacrylate linkage is its susceptibility to cleavage under different pH conditions. While stable at neutral or physiological pH, the bond becomes labile in acidic environments (pH < 5.5).[14][15]

  • Mechanism of Cleavage: Under acidic conditions, the β-aminoacrylate bond hydrolyzes to regenerate the initial amine and form 3-oxopropanoates.[15] Interestingly, the cleavage can also occur slowly at physiological pH (7.4), a property that is crucial for designing materials for long-term, controlled degradation and drug release.[14] This pH-triggered cleavage is a key design element in "smart" biomaterials, such as hydrogels for drug delivery, where the acidic tumor microenvironment can trigger the release of a conjugated therapeutic agent.[6][15]

G cluster_conditions cluster_outcomes BAA β-Aminoacrylate (R-NH-CH=CH-COOR') Neutral_pH Physiological pH (7.4) Acidic_pH Acidic pH (< 5.5) Stable Stable Bond (Slow Cleavage) Neutral_pH->Stable Cleaved Rapid Bond Cleavage Acidic_pH->Cleaved Products Regenerated Amine (R-NH2) + 3-Oxopropanoate Cleaved->Products Hydrolysis

Mechanism of Action and Therapeutic Applications

The structural features of β-amino acrylate derivatives make them suitable for a wide range of applications in medicinal chemistry, from direct enzyme inhibition to forming the backbone of advanced biomaterials.

Enzyme Inhibition

The aminoacrylate moiety is a key intermediate in the catalytic cycle of several pyridoxal phosphate (PLP)-dependent enzymes involved in amino acid metabolism.[16] This makes derivatives that mimic this intermediate potent and specific inhibitors.

  • Targeting the Transsulfuration Pathway: Cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE) are crucial enzymes that produce hydrogen sulfide (H₂S), a key signaling molecule. Both enzymes utilize an aminoacrylate intermediate in their reaction mechanism.[16] Small molecules that can form or mimic this intermediate can act as inhibitors. For instance, S-3-carboxypropyl-L-cysteine (CPC) has been identified as a selective, reversible inhibitor of CSE, and crystallographic studies have confirmed the presence of a PLP-bound aminoacrylate intermediate in the enzyme's active site when bound to the inhibitor.[16] Designing inhibitors based on the β-aminoacrylate scaffold is a promising strategy for modulating H₂S production in diseases where it is dysregulated.

Peptidomimetics and Integrin Antagonism

β-amino acids are used to create peptidomimetics with improved stability and defined conformations.[1] This is particularly relevant for targeting protein-protein interactions.

  • Integrin Antagonists: Integrins like αIIbβ3 are involved in platelet aggregation. Antagonists of these receptors are potent antithrombotic agents. Many successful integrin antagonists utilize a β-amino acid core to mimic the aspartate residue of the natural RGD (Arg-Gly-Asp) binding sequence.[3] Structure-activity relationship (SAR) studies have shown that substituents on both the α and β positions of the β-amino acid unit can significantly enhance potency.[3] β-aminoacrylates serve as the direct precursors for synthesizing these complex, substituted β-amino acids.

Drug Delivery and Biomaterials

The unique chemistry of β-amino acrylates has been exploited to create advanced drug delivery systems.

  • Poly(β-amino esters) (PBAEs): These polymers are synthesized via Michael addition and are notable for their biocompatibility and pH-responsive degradability. This makes them excellent candidates for creating nanoparticles and hydrogels for controlled drug release.[6][7] In the acidic tumor microenvironment (TME), the protonation of the tertiary amines in the PBAE backbone can trigger a charge reversal, enhancing cellular uptake, while the ester and β-aminoacrylate linkages degrade to release the therapeutic payload.[6]

  • Hydrogels: Hydrogels formed from polyethylene glycol (PEG) and β-aminoacrylate cross-linkers are easily synthesized by mixing precursor solutions without catalysts or initiators.[17] These materials are cytocompatible and their degradation rate can be finely tuned by adjusting the pH, making them suitable for 3D cell culture and tissue engineering applications.[15][17]

Structure-Activity Relationship (SAR) Insights

The development of potent and selective drugs relies on a deep understanding of the relationship between a molecule's structure and its biological activity. For β-amino acrylate derivatives, several key principles have emerged.

ParameterStructural ModificationRationale & Impact on ActivityReference
Stereochemistry Control of chiral centers via asymmetric synthesis.Biological targets are chiral; a specific enantiomer often has significantly higher potency. Essential for selectivity and reducing off-target effects.[10][11]
Backbone Substitution Addition of substituents at the α and β positions of the β-amino acid core.Can enhance binding affinity by providing additional interactions with the target protein (e.g., integrins). Modulates conformation and physicochemical properties.[3]
N-Substitution Varying the substituent on the amino group.Influences the nucleophilicity of the amine in synthesis and the basicity (pKa) of the final compound, which affects solubility, cell permeability, and pH-responsiveness in PBAEs.[6]
Ester Group Modification of the R' group in -COOR'.Alters the rate of hydrolytic degradation (prodrugs, biomaterials) and can impact solubility and pharmacokinetic properties.[14][15]

Future Perspectives

The field of β-amino acrylate chemistry is poised for significant advancement. The convergence of catalytic methods, polymer science, and biology will continue to unlock new applications. Key areas of future development include:

  • Advanced Biocatalysis: The discovery and engineering of new enzymes will enable the synthesis of an even broader range of chiral β-amino acid derivatives with unparalleled selectivity.[12][13]

  • Multi-functional Biomaterials: The development of "smart" materials that can respond to multiple stimuli within the disease microenvironment (e.g., pH and specific enzymes) for highly targeted drug delivery.[6][18]

  • Click Chemistry Applications: The "amino-yne" click reaction, which forms a β-aminoacrylate bond, is gaining traction for its simplicity and efficiency in creating complex polymers and hydrogels under ambient, aqueous conditions.[14][19] This will accelerate the development of novel biomaterials for tissue engineering and regenerative medicine.

Conclusion

Beta-amino acrylate derivatives are far more than simple synthetic precursors. They are a cornerstone scaffold in medicinal chemistry, offering a unique combination of synthetic versatility, tunable stability, and biological relevance. From the rational design of specific enzyme inhibitors to the creation of sophisticated, environmentally responsive drug delivery systems, their impact is already profound. As synthetic methodologies become more advanced and our understanding of their biological interactions deepens, the role of β-amino acrylate derivatives in developing the next generation of therapeutics and biomaterials is set to expand even further.

References

  • Rego Campello, H., Parker, J., Perry, M., Ryberg, P., & Gallagher, T. (2016). Asymmetric Reduction of Lactam-Based β-Aminoacrylates. Synthesis of Heterocyclic β2-Amino Acids. Organic Letters, 18(16), 4124–4127. Available from: [Link]

  • Martin, N. J. A., Cheng, X., & List, B. (2008). Organocatalytic asymmetric transferhydrogenation of β-nitroacrylates: accessing β2-amino acids. Journal of the American Chemical Society, 130(42), 13862–13863. Available from: [Link]

  • (N/A). Metal-Free Stereoselective Synthesis of (E)- and (Z)-N-Monosubstituted β-Aminoacrylates via Condensation Reactions of Carbamates. The Journal of Organic Chemistry. Available from: [Link]

  • Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign, Department of Chemistry. Available from: [Link]

  • (N/A). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. Available from: [Link]

  • (N/A). Amine acrylate addition reaction products. Google Patents.
  • (N/A). Energy curable compositions comprising polymeric aminoacrylates. Google Patents.
  • (N/A). Amino-yne Reaction for the Synthesis of Degradable Hydrogels: Study of the Cleavage of β-Aminoacrylate Cross-Links. Macromolecules. Available from: [Link]

  • (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available from: [Link]

  • (N/A). Enzymes that generate and regulate intracellular persulfides and polysulfides: mechanistic insights and inhibitors. Frontiers in Molecular Biosciences. Available from: [Link]

  • (N/A). Synthesis route of acrylate-terminated poly(β-amino ester)s through the Michael-type addition. ResearchGate. Available from: [Link]

  • (2024). Amino-yne Reaction for the Synthesis of Degradable Hydrogels: Study of the Cleavage of β-Aminoacrylate Cross-Links. Macromolecules. Available from: [Link]

  • (N/A). Tertiary Amine Based Amino-yne Click Polymerization toward Multifunctional Poly(β-ammonium acrylate)s. ChemRxiv. Available from: [Link]

  • (N/A)
  • (N/A). Acetone. Wikipedia. Available from: [Link]

  • (N/A). In Vitro and In Vivo Biocompatibility of Novel Zwitterionic Poly(Beta Amino)Ester Hydrogels Based on Diacrylate and Glycine for Site‐Specific Controlled Drug Release. ResearchGate. Available from: [Link]

  • (N/A)
  • (N/A). Progress in recent development of stereoselective synthesis of β2-amino acid derivatives from β-nitroacrylate derivatives. Organic & Biomolecular Chemistry. Available from: [Link]

  • Langer, R., et al. (2018). β-Aminoacrylate Synthetic Hydrogels: Easily Accessible and Operationally Simple Biomaterials Networks. Biomacromolecules. Available from: [Link]

  • Rego Campello, H., et al. (2016). Asymmetric Reduction of Lactam-Based β-Aminoacrylates. Synthesis of Heterocyclic β(2)-Amino Acids. Organic Letters. Available from: [Link]

  • Swiderska, M. A., & Stewart, J. D. (2006). Asymmetric bioreductions of beta-nitro acrylates as a route to chiral beta2-amino acids. Organic Letters. Available from: [Link]

  • (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews. Available from: [Link]

  • (N/A)
  • (N/A)
  • Scarborough, R. M. (1999). Structure-activity relationships of beta-amino acid-containing integrin antagonists. Current Medicinal Chemistry. Available from: [Link]

  • (N/A)
  • (N/A). Bioactive poly(amino acid)s for multi-modal cancer therapy. PubMed. Available from: [Link]

  • (N/A)
  • (N/A)
  • (2024). Amino acid nanoparticles show promise for cancer treatment. News-Medical.net. Available from: [Link]

  • (N/A)
  • (N/A)

Sources

Methodological & Application

Application Notes & Protocols: Methyl 3-Aminoacrylate as a Versatile Synthon for Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 3-aminoacrylate is a highly versatile and reactive trifunctional building block, pivotal in the field of organic and medicinal chemistry. Its unique structure, featuring a nucleophilic amino group, an electrophilic double bond conjugated to an ester, and a carbomethoxy group, allows it to serve as a precursor for a diverse array of heterocyclic systems. This guide provides an in-depth exploration of its application in the synthesis of medicinally relevant heterocycles, including pyridines, pyrimidines, and pyrroles. We delve into the underlying reaction mechanisms, provide field-proven, step-by-step protocols, and offer insights into the causality behind experimental choices to empower researchers, scientists, and drug development professionals in leveraging this powerful synthon.

Introduction: The Strategic Value of this compound

In the landscape of drug discovery and development, the synthesis of novel heterocyclic scaffolds is of paramount importance. Heterocycles form the core of a vast number of pharmaceuticals, agrochemicals, and functional materials. This compound (M3AA) emerges as a strategic starting material due to the orthogonal reactivity of its functional groups. The enamine-like character of the β-amino group makes it a potent nucleophile, while the α,β-unsaturated ester system is susceptible to conjugate addition. This dual reactivity profile enables its participation in a variety of cyclization and cycloaddition reactions, making it an economical and efficient precursor for complex molecular architectures.

Physicochemical Properties of this compound

A thorough understanding of a reagent's physical properties is critical for its effective use in synthesis. The properties of M3AA are summarized below.[1][2]

PropertyValue
Molecular Formula C₄H₇NO₂
Molecular Weight 101.10 g/mol [1]
Appearance Liquid[2]
Boiling Point 177.8 ± 13.0 °C (Predicted)[2]
Density 1.092 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.515[2]
SMILES COC(=O)/C=C/N[1]
InChIKey YHNZLOOOVQYYCP-NSCUHMNNSA-N[1]

Synthesis of Substituted Pyridines via Annulation

The pyridine ring is a ubiquitous scaffold in medicinal chemistry.[3] this compound and its derivatives are excellent precursors for constructing substituted pyridines, often through a modified Hantzsch-type synthesis or related annulation strategies. The enamine moiety provides two atoms (N and Cβ) for the new ring.

Mechanistic Rationale

The synthesis of a dihydropyridine ring, which can be subsequently oxidized to pyridine, typically involves the reaction of an enamine (like M3AA) with a 1,3-dicarbonyl compound and an aldehyde. The causality of this one-pot reaction is a sequence of carefully orchestrated steps:

  • Knoevenagel Condensation: The aldehyde reacts with the active methylene of the 1,3-dicarbonyl compound to form a highly electrophilic α,β-unsaturated system (a Knoevenagel adduct).

  • Michael Addition: The nucleophilic β-carbon of the this compound attacks the Knoevenagel adduct in a conjugate addition, forming a new carbon-carbon bond.

  • Cyclization and Dehydration: The amino group of the M3AA moiety then attacks one of the carbonyl groups of the 1,3-dicarbonyl fragment in an intramolecular condensation, followed by dehydration to form the 1,4-dihydropyridine ring.

  • Aromatization: The dihydropyridine is often oxidized in situ or in a separate step to yield the final, stable pyridine ring.

Mechanistic Diagram: Pyridine Synthesis

G M3AA This compound MichaelAdduct Michael Adduct M3AA->MichaelAdduct Michael Addition Dicarbonyl 1,3-Dicarbonyl Compound Knoevenagel Knoevenagel Adduct Dicarbonyl->Knoevenagel Aldehyde Aldehyde Aldehyde->Knoevenagel Knoevenagel Condensation Knoevenagel->MichaelAdduct DHP 1,4-Dihydropyridine MichaelAdduct->DHP Intramolecular Cyclization & Dehydration Pyridine Substituted Pyridine DHP->Pyridine Oxidation

Caption: General workflow for pyridine synthesis from M3AA.

Protocol: Synthesis of a Substituted Pyridine Derivative

This protocol describes a representative synthesis of a polysubstituted pyridine using methyl 3-aminocrotonate (a readily available β-methylated analog of M3AA, which behaves similarly) as the enamine component.

Materials & Reagents:

  • Methyl 3-aminocrotonate (1.15 g, 10 mmol)

  • Ethyl acetoacetate (1.30 g, 10 mmol)

  • Benzaldehyde (1.06 g, 10 mmol)

  • Ethanol (25 mL)

  • Iodine (catalytic amount, ~10 mg)

  • Stir bar, round-bottom flask (100 mL), reflux condenser, heating mantle

  • TLC plates (Silica gel 60 F254)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 3-aminocrotonate (10 mmol), ethyl acetoacetate (10 mmol), benzaldehyde (10 mmol), and ethanol (25 mL).

  • Initiation: Add a catalytic amount of iodine to the mixture. The iodine serves as a mild oxidizing agent to facilitate the final aromatization step.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. A solid product may precipitate. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure until a precipitate forms.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and impurities. The product can be further purified by recrystallization from ethanol to yield the desired substituted pyridine.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Synthesis of Pyrimidine Derivatives

Pyrimidines are fundamental components of nucleic acids and are prevalent in a wide range of pharmaceuticals.[4][5] M3AA can serve as a C-C-C synthon that reacts with N-C-N building blocks like amidines, guanidines, or urea to form the pyrimidine core.[6]

Mechanistic Rationale

The synthesis of a pyrimidine ring from M3AA and an amidine proceeds through a condensation-cyclization sequence:

  • Conjugate Addition: The more nucleophilic nitrogen of the amidine attacks the β-carbon of this compound. This is a key step where the electron-withdrawing ester group activates the double bond for nucleophilic attack.

  • Intramolecular Cyclization: The second nitrogen atom of the amidine moiety then attacks the electrophilic ester carbonyl carbon. This step closes the six-membered ring.

  • Elimination: The cyclized intermediate eliminates methanol and the original amino group from the M3AA backbone to form the stable, aromatic pyrimidine ring. The choice of reaction conditions (e.g., basic or acidic) is crucial to facilitate these steps. A base like sodium ethoxide is often used to deprotonate the nucleophile and facilitate the final elimination.

Mechanistic Diagram: Pyrimidine Synthesis

G M3AA This compound Adduct Conjugate Adduct M3AA->Adduct Conjugate Addition Amidine Amidine / Guanidine Amidine->Adduct Base Base (e.g., NaOEt) Base->Adduct Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization Pyrimidine Substituted Pyrimidine Cyclized->Pyrimidine Elimination of MeOH & NH₃

Caption: Reaction pathway for pyrimidine synthesis from M3AA.

Protocol: Synthesis of a 2-Aminopyrimidine Derivative

This protocol outlines the synthesis of a substituted 2-aminopyrimidine from M3AA and guanidine hydrochloride.

Materials & Reagents:

  • This compound (1.01 g, 10 mmol)

  • Guanidine hydrochloride (0.96 g, 10 mmol)

  • Sodium ethoxide (0.68 g, 10 mmol)

  • Anhydrous ethanol (30 mL)

  • Stir bar, round-bottom flask (100 mL), reflux condenser, nitrogen inlet

  • TLC plates (Silica gel 60 F254)

Procedure:

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve sodium ethoxide (10 mmol) in anhydrous ethanol (30 mL).

  • Addition of Reagents: To this solution, add guanidine hydrochloride (10 mmol) and stir for 15 minutes to form free guanidine base in situ. Then, add this compound (10 mmol) dropwise via syringe.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80 °C).

  • Monitoring: Monitor the reaction by TLC (e.g., 10% Methanol in Dichloromethane). The reaction is generally complete in 8-12 hours.

  • Work-up: Cool the mixture to room temperature and neutralize with glacial acetic acid. A precipitate will form.

  • Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold water, followed by cold ethanol. The product can be recrystallized from an appropriate solvent (e.g., water or ethanol/water mixture) if necessary.

  • Characterization: Confirm the structure of the resulting 2-amino-4-hydroxypyrimidine derivative using spectroscopic methods (¹H NMR, IR, MS).

Synthesis of Substituted Pyrroles

Pyrroles are another class of heterocycles with significant biological activity.[7] While less common than for pyridines, M3AA can be utilized in pyrrole synthesis, for instance, through variations of the Knorr or Paal-Knorr pyrrole syntheses.[8][9]

Mechanistic Rationale

A plausible pathway involves the reaction of M3AA with an α-haloketone. This approach leverages the nucleophilicity of the enamine.

  • N-Alkylation: The amino group of M3AA acts as a nucleophile, displacing the halide from the α-haloketone to form an N-alkylated intermediate.

  • Enolization/Enamine Formation: The intermediate tautomerizes to form a more stable enol or enamine.

  • Intramolecular Aldol-type Condensation: The α-carbon of the original M3AA moiety (now activated) attacks the ketone carbonyl, leading to ring closure.

  • Dehydration: The resulting five-membered ring intermediate readily dehydrates to form the aromatic pyrrole ring.

Mechanistic Diagram: Pyrrole Synthesis

G M3AA This compound N_Alkylated N-Alkylated Adduct M3AA->N_Alkylated N-Alkylation (SN2) HaloKetone α-Haloketone HaloKetone->N_Alkylated Cyclized Cyclized Intermediate N_Alkylated->Cyclized Intramolecular Condensation Pyrrole Substituted Pyrrole Cyclized->Pyrrole Dehydration

Sources

Application Note: Precision Synthesis of Unsymmetrical 1,4-Dihydropyridines using Methyl 3-Aminoacrylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The 1,4-dihydropyridine (1,4-DHP) scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for calcium channel blockers (e.g., Nifedipine, Amlodipine) and exhibiting antioxidant, anti-inflammatory, and antitubercular activities.

While the classical Hantzsch synthesis (aldehyde + 2 equivalents of


-keto ester + ammonia) is efficient for symmetrical DHPs, it fails to provide regiocontrol for unsymmetrical derivatives. This Application Note details the Enamine-Based Modified Hantzsch Protocol , utilizing methyl 3-aminoacrylate  (CAS: 14814-75-6) as a pre-formed enamine building block.
Key Advantages of this Protocol:
  • Regiocontrol: By "locking" one component as the enamine, we force the reaction to proceed via a specific pathway, allowing the synthesis of unsymmetrical DHPs (e.g., different esters at C3/C5, or non-identical alkyl groups at C2/C6).

  • Structural Diversity: The use of this compound specifically yields DHPs lacking a methyl substituent at the C6 position, a structural variation often required to probe steric tolerance in Structure-Activity Relationship (SAR) studies.

  • Operational Simplicity: The protocol utilizes a one-pot, sequential addition strategy in ethanol, avoiding hazardous catalysts or complex workups.

Mechanistic Insight

To ensure experimental success, it is critical to understand the stepwise assembly of the DHP ring. This reaction is a convergent synthesis involving a Knoevenagel Condensation followed by a Michael Addition and Cyclocondensation .

The Pathway[1][2][3][4]
  • In-Situ Generation of Electrophile: The aldehyde reacts with the 1,3-dicarbonyl compound (e.g., methyl acetoacetate) to form a highly electrophilic benzylidene intermediate (Knoevenagel adduct).

  • Nucleophilic Attack: this compound (the enamine) acts as a stable nucleophile, attacking the benzylidene intermediate in a Michael-type addition.

  • Ring Closure: Intramolecular cyclization followed by dehydration yields the 1,4-DHP.

DHP_Mechanism Aldehyde Aromatic Aldehyde (R-CHO) Knoevenagel Benzylidene Intermediate (Electrophile) Aldehyde->Knoevenagel Condensation KetoEster 1,3-Dicarbonyl (R'-CO-CH2-COOR'') KetoEster->Knoevenagel Enamine This compound (H2N-CH=CH-COOMe) MichaelAdduct Michael Adduct (Acyclic) Enamine->MichaelAdduct Knoevenagel->MichaelAdduct + Enamine DHP 1,4-Dihydropyridine (Unsymmetrical) MichaelAdduct->DHP Cyclization - H2O

Figure 1: Convergent mechanistic pathway for the modified Hantzsch synthesis.

Experimental Protocol

Materials & Reagents[1][2][5]
  • Aldehyde: Benzaldehyde (1.0 equiv) [Model Substrate]

  • 1,3-Dicarbonyl: Methyl acetoacetate (1.0 equiv)

  • Enamine: this compound (1.0 equiv)

  • Solvent: Ethanol (Absolute, anhydrous preferred)

  • Catalyst (Optional): Molecular Iodine (10 mol%) or catalyst-free reflux.

Standard Operating Procedure (Catalyst-Free Reflux)

This method relies on thermal energy to drive the condensation, minimizing impurity profiles associated with Lewis acids.

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Step 1 (Activation): Add Benzaldehyde (10 mmol, 1.06 g) and Methyl acetoacetate (10 mmol, 1.16 g) to Ethanol (10 mL). Stir at room temperature for 10 minutes.

    • Why? This pre-mixing encourages the initial formation of the Knoevenagel adduct before the enamine is introduced, reducing side reactions.

  • Step 2 (Addition): Add this compound (10 mmol, 1.01 g) to the mixture.

  • Reaction: Heat the mixture to reflux (

    
    ) in an oil bath.
    
  • Monitoring: Monitor reaction progress via TLC (Eluent: 30% Ethyl Acetate in Hexane).

    • Target: Disappearance of the aldehyde spot.

    • Duration: Typically 2–4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a solid precipitate forms (common for DHPs), filter the solid and wash with cold ethanol (

      
      ).
      
    • If no precipitate forms, evaporate the solvent under reduced pressure. Dissolve the residue in hot ethanol and allow to crystallize overnight at

      
      .
      
  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[1]

Critical Process Parameters (CPPs)
ParameterSpecificationImpact on Quality
Stoichiometry 1:1:1 (Aldehyde:Dicarbonyl:Enamine)Excess aldehyde complicates purification; excess enamine can lead to polymerization.
Temperature Reflux (

)
Lower temperatures yield incomplete conversion; overheating causes oxidation to pyridine.
Solvent Ethanol (Protic)Stabilizes the polar transition states of the Michael addition.
Atmosphere Ambient (or

for sensitive substrates)
Oxygen can promote aromatization (oxidation) of the DHP ring to a pyridine.

Workflow Visualization

The following diagram outlines the logical flow from raw materials to isolated product, highlighting decision points.

Workflow Start Start: Weigh Reagents Mix1 Mix Aldehyde + Ketoester (Ethanol, 10 min) Start->Mix1 AddEnamine Add this compound Mix1->AddEnamine Reflux Reflux (2-4 hrs) AddEnamine->Reflux Check TLC Check: Aldehyde consumed? Reflux->Check Check->Reflux No WorkupSolid Precipitate Formed? (Filtration) Check->WorkupSolid Yes Filter Filter & Wash (Cold EtOH) WorkupSolid->Filter Yes Evap Evaporate Solvent & Crystallize WorkupSolid->Evap No Final Pure 1,4-DHP Filter->Final Evap->Final

Figure 2: Operational workflow for the synthesis of 1,4-DHPs.

Troubleshooting & Optimization

Issue: Low Yield / Oily Product
  • Cause: Incomplete cyclization or presence of unreacted Knoevenagel intermediate.

  • Solution: Increase reflux time or add a mild Lewis acid catalyst (e.g., 10 mol% Iodine or Cerium(IV) Ammonium Nitrate) to facilitate the dehydration step [1].

Issue: Product Oxidation (Aromatization)
  • Cause: The DHP ring is susceptible to oxidation to the corresponding pyridine, especially in solution.

  • Solution: Conduct the reaction under a nitrogen atmosphere and avoid prolonged exposure to light during workup. Store the product in solid form, protected from light.

Issue: Regioisomer Formation
  • Validation: Verify the structure using

    
    H NMR. The specific use of This compound  (
    
    
    
    ) should yield a DHP with a proton at the C6 position (typically a singlet or doublet around 6.0–7.5 ppm depending on substitution), distinct from the methyl singlet observed when using methyl 3-aminocrotonate.

References

  • Kumar, A., & Maurya, R. A. (2008).[2] Efficient Synthesis of Hantzsch Esters and Polyhydroquinoline Derivatives in Aqueous Micelles. Synlett, 2008(6), 883–885.[2] Link

  • Isomura, S., et al. (2022).[3] Selective Synthesis of the Aminobutadiene Intermediate and Mechanistic Analysis of 1,4-Dihydropyridine Formation Reaction in Water.[3] Chemical and Pharmaceutical Bulletin, 70(3), 240-243.[3] Link

  • Saini, A., et al. (2008). Hantzsch Reaction: Recent Advances in Hantzsch 1,4-Dihydropyridines. Journal of Scientific & Industrial Research, 67, 95-111. Link

  • Memarian, H. R., et al. (2018). Ultrasound-assisted synthesis of 1,4-dihydropyridines using catalyst-free conditions. Ultrasonics Sonochemistry, 40, 1-6. (Contextual grounding for green methods).

Sources

Application Notes & Protocols: The Aza-Michael Addition of Methyl 3-Aminoacrylate for the Synthesis of Novel β-Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Michael addition stands as a cornerstone of modern organic synthesis, enabling the facile and often stereocontrolled formation of carbon-carbon and carbon-heteroatom bonds. Within this reaction class, the aza-Michael addition, utilizing nitrogen-based nucleophiles, provides a direct route to β-amino carbonyl compounds, which are pivotal structural motifs in a vast array of pharmaceuticals and biologically active molecules. This guide provides an in-depth exploration of the Michael addition reaction employing methyl 3-aminoacrylate, a versatile and highly valuable β-enaminone, as the Michael donor. We will dissect the underlying reaction mechanism, present detailed and field-proven experimental protocols, discuss critical parameters for optimization, and highlight the significance of the resulting products in contemporary drug discovery and development.

Introduction: The Strategic Value of this compound

This compound is not merely another amine; it is a β-enaminoester, a class of compounds possessing a unique electronic profile. The conjugation of the lone pair of electrons on the nitrogen atom with the carbonyl group renders the β-carbon sufficiently nucleophilic to act as a "soft" nucleophile in conjugate additions.[1] This reactivity makes it an ideal precursor for the synthesis of β-amino acid derivatives, which are crucial building blocks for peptidomimetics, alkaloids, and various heterocyclic scaffolds.[2][3] The products of its Michael additions serve as versatile intermediates for generating compounds with a wide range of biological activities, including anti-inflammatory, antibacterial, anticonvulsant, and antitumor properties.[1][3]

Reaction Mechanism: The Enamine Pathway

The Michael addition of this compound proceeds via a conjugate addition mechanism. The inherent enamine character of the starting material is the key to its nucleophilicity. The reaction does not require the deprotonation of an α-carbon, as is common with many Michael donors like malonates.[4][5] Instead, the β-carbon of the enamine directly attacks the electrophilic β-carbon of a Michael acceptor (e.g., an α,β-unsaturated ketone, ester, or nitrile).[6] This attack forms a new carbon-carbon bond and generates a resonance-stabilized enolate intermediate, which is subsequently protonated during workup to yield the final adduct.

Caption: Mechanism of the Michael Addition with this compound.

General Experimental Protocol

This protocol provides a robust starting point for the Michael addition of this compound to a representative Michael acceptor, methyl acrylate. The conditions can be adapted for other acceptors.

3.1. Materials and Reagents

  • This compound (Michael Donor)

  • Methyl acrylate (Michael Acceptor)

  • Methanol (Solvent)

  • Silica Gel (for catalysis and purification)[7]

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (Drying agent)

  • Ethyl Acetate (Eluent)

  • Hexanes (Eluent)

  • Standard thin-layer chromatography (TLC) supplies

3.2. Equipment

  • Round-bottom flask (appropriate size)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

  • Glassware for liquid-liquid extraction (separatory funnel)

  • Glass column for chromatography

3.3. Step-by-Step Procedure

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.).

  • Solvent and Acceptor Addition: Dissolve the starting material in methanol (approx. 0.2 M concentration). Add the Michael acceptor, methyl acrylate (1.2 equiv.), to the solution.

  • Catalysis (Optional but Recommended): While the reaction can proceed without a catalyst, adding a promoter can significantly improve rates and yields. For a simple, green approach, add activated silica gel (approx. 1g per 2 mmol of amine).[7] Activation can be achieved by heating the silica gel at 120-130 °C under vacuum for 10 minutes.[7]

  • Reaction Execution: Stir the mixture at room temperature or heat to reflux (40-60 °C) depending on the reactivity of the Michael acceptor. Microwave irradiation can also be employed to dramatically reduce reaction times.[8][9][10]

  • Monitoring: Monitor the reaction progress by TLC, eluting with a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). The disappearance of the limiting reagent (this compound) indicates completion.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the silica gel catalyst (if used) and wash with a small amount of methanol or ethyl acetate. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Purification: The resulting crude oil is purified by column chromatography on silica gel. A gradient elution with a hexanes/ethyl acetate mixture is typically effective for isolating the desired Michael adduct.

  • Characterization: Combine the fractions containing the pure product, remove the solvent via rotary evaporation, and place the final product under high vacuum to remove residual solvent. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Optimization and Key Experimental Parameters

The success of the Michael addition is highly dependent on the choice of reactants, catalyst, and conditions. The following table summarizes key parameters for consideration.

ParameterChoice & RationalePotential Outcomes
Michael Acceptor α,β-Unsaturated esters (e.g., acrylates), nitriles, ketones, and nitroalkenes are all viable. Reactivity increases with the electron-withdrawing strength of the activating group (NO₂ > C(O)R > CN > C(O)OR).Higher yields and faster reactions with more electrophilic acceptors.
Stoichiometry A slight excess (1.1-1.5 equiv.) of the Michael acceptor is often used to ensure complete consumption of the more valuable this compound. For primary amines, a large excess of the amine may be used to prevent double addition.[11]Drives the reaction to completion. Careful control is needed to avoid side reactions.
Catalyst - None: The inherent nucleophilicity of the enamine may be sufficient. - Surface-Promoted: Activated silica gel offers a mild and green option.[7] - Lewis Acids: Yb(OTf)₃, Bi(OTf)₃ can be effective in sub-stoichiometric amounts.[7] - Organocatalysts: Chiral β-amino acids or dipeptides can be used to induce stereoselectivity.[12][13][14]Catalysts can significantly decrease reaction times and improve yields, especially for less reactive substrates. Chiral catalysts can provide access to enantiomerically enriched products.
Solvent Aprotic solvents (e.g., THF, CH₂Cl₂) or protic solvents (e.g., MeOH, EtOH) can be used. Solvent-free conditions are also highly effective and environmentally friendly.[7][15]Solvent choice can influence reaction rate and solubility. Solvent-free or microwave-assisted methods can accelerate the reaction significantly.[9]
Temperature Reactions can often be run at room temperature. Moderate heating (40-80 °C) or microwave irradiation can be used to accelerate slow reactions.[8]Higher temperatures increase reaction rates but may also lead to side products. Optimization is key.

Experimental Workflow Overview

The overall process from planning to final product can be streamlined into a logical workflow.

Workflow Plan 1. Planning - Select Michael Acceptor - Choose Catalyst & Solvent Setup 2. Reaction Setup - Assemble Glassware - Add Reagents Plan->Setup Execution 3. Reaction Execution - Stirring & Heating - TLC Monitoring Setup->Execution Workup 4. Work-up - Quenching / Filtration - Extraction & Drying Execution->Workup Purify 5. Purification - Column Chromatography Workup->Purify Analyze 6. Characterization - NMR, MS, etc. Purify->Analyze

Caption: A typical experimental workflow for the Michael addition.

Applications in Drug Development and Medicinal Chemistry

The synthetic utility of this compound in Michael additions stems from the value of the resulting products. The β-amino ester scaffold is a privileged structure in medicinal chemistry.

  • Precursors to Bioactive Heterocycles: The adducts can be readily cyclized to form a variety of nitrogen-containing heterocycles, such as quinolines and pyridinones, which are core structures in many approved drugs.[2][16]

  • Building Blocks for Peptidomimetics: β-Amino acids are fundamental components of peptidomimetics, which are designed to mimic natural peptides but with enhanced stability and oral bioavailability. The asymmetric synthesis of these building blocks is a major focus in drug discovery.[17][18]

  • Access to Complex Natural Products: The strategic incorporation of β-amino acid fragments is a key step in the total synthesis of complex natural products with potent biological activities.[3]

The versatility and reactivity of β-enaminones like this compound ensure their continued importance as synthons for creating libraries of novel compounds for high-throughput screening and lead optimization in drug development programs.[16]

References

  • Das, B., & Banerjee, J. (2004). Synthesis of β-Amino Esters via Aza-Michael Addition of Amines to Alkenes Promoted on Silica: A Useful and Recyclable Surface. Synthetic Communications, 34(12), 2183-2190. Link

  • Escalante, J., Carrillo-Morales, M., & Linzaga, I. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 13(2), 340-347. Link

  • MDPI. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules. Link

  • The Organic Chemistry Tutor. (2018). Michael Addition Reaction Mechanism. YouTube. Link

  • Wang, L., et al. (2020). Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. Molecules. Link

  • Reyes-González, M. A., et al. (2018). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. Molecules. Link

  • Sato, T., et al. (2016). Synthesis and properties of porous polymers synthesized by Michael addition reactions of multi-functional acrylate, diamine, and dithiol compounds. RSC Advances. Link

  • Wang, W., Li, H., & Wang, J. (2005). Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts. Organic Letters. Link

  • Rodríguez-Flórez, L. V., et al. (2024). Phosphine Catalyzed Michael-Type Additions: The Synthesis of Glutamic Acid Derivatives from Arylidene-α-amino Esters. Molecules. Link

  • Wikipedia. (n.d.). Michael addition reaction. Wikipedia. Link

  • Kim, H., & Kim, D. (2022). Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. Molecules. Link

  • Uritu, C. M., et al. (2020). Strategy Based on Michael Addition Reaction for the Development of Bioinspired Multilayered and Multiphasic 3D Constructs. International Journal of Molecular Sciences. Link

  • The Organic Chemistry Tutor. (2018). Stork Enamine Reaction Mechanism - Alkylation, Acylation, & Michael Addition. YouTube. Link

  • ResearchGate. (2015). Stereoselective Michael Addition of Trimethyl Aluminum to Nitro Acrylates: A Route to 2Methyl3-amino Propionic Acid. ResearchGate. Link

  • Vicario, J. L., et al. (2001). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. The Journal of Organic Chemistry. Link

  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Link

  • Al-Khazraji, A. M. A. (2023). Diverse Applications of β-enaminone Ligands and their Metal Complexes: A Review Article. Al-Kitab Journal for Pure Sciences. Link

  • Mátravölgyi, B., et al. (2022). β-Amino Acid Organocatalysts in the Asymmetric Michael Addition of Isobutyraldehyde to N-Substituted Maleimides. Molecules. Link

  • Murthy, Y. L. N., et al. (2012). A brief review on synthesis & applications of β-enamino carbonyl compounds. ACG Publications. Link

  • Liu, Y., et al. (2011). β-Amino acid catalyzed asymmetric Michael additions: design of organocatalysts with catalytic acid/base dyad inspired by serine proteases. Chemical Communications. Link

  • Escalante, J., et al. (2008). Michael additions of amines to methyl acrylates promoted by microwave irradiation. Molecules. Link

  • Organic Chemistry Portal. (n.d.). Synthesis of β-Amino ketones, esters, nitriles and related compounds. Organic-chemistry.org. Link

  • Guchhait, S. K., et al. (2023). Recent advances in site-selective transformations of β-enaminones via transition-metal-catalyzed C–H functionalization/annulation. Organic & Biomolecular Chemistry. Link

  • BenchChem. (2025). Application Notes and Protocols for Michael Addition Reactions with 3-Ethoxyacrylic Acid Derivatives. BenchChem. Link

  • Organic Chemistry Portal. (n.d.). Enaminone synthesis by amination. Organic-chemistry.org. Link

  • University of York. (2021). Evaluation of Aminoimidate Catalysts for a Michael Reaction. University of York Chemistry Department. Link

  • Davies, S. G. (1996). Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. Journal of Synthetic Organic Chemistry, Japan. Link

  • Chen, Y., et al. (2014). Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions. Molecules. Link

  • ResearchGate. (2011). Free-solvent Michael addition of glycerol to acrylic compounds. ResearchGate. Link

  • ResearchGate. (2024). Substrate scope of amino ester imine additions to methyl acrylate. (continued). ResearchGate. Link

  • Nguyen, L. (2018). How to prevent second addition of Acrylate Compound to Primary Amines?. ResearchGate. Link

Sources

Reaction of methyl 3-aminoacrylate with methyl propiolate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of Functionalized 2-Pyridones via [3+3] Heteroannulation

Executive Summary

The reaction between methyl 3-aminoacrylate (an enamino ester) and methyl propiolate (an acetylenic ester) represents a classic, atom-economical route to polysubstituted pyridine derivatives, specifically functionalized 2-pyridones (2-hydroxypyridines). This transformation proceeds via the Bohlmann-Rahtz heteroannulation pathway, a convergent [3+3] cyclocondensation sequence.

This application note provides a rigorous protocol for synthesizing dimethyl 6-hydroxypyridine-3,4-dicarboxylate (and its regioisomers), a critical scaffold in the development of kinase inhibitors, antifungals, and allosteric modulators. Unlike traditional Hantzsch syntheses which often require oxidation of dihydropyridine intermediates, this protocol leverages the oxidation state of the alkyne starting material to access the aromatic (or tautomeric) system directly upon cyclization.

Mechanistic Insight & Pathway Analysis

The reaction is governed by the principles of conjugate addition followed by intramolecular condensation. Understanding the regiochemistry is vital for controlling the substitution pattern of the final drug scaffold.

Mechanism Description:

  • Michael Addition: The

    
    -carbon of the this compound (nucleophile) attacks the 
    
    
    
    -carbon of the methyl propiolate (electrophile). This is driven by the push-pull electronic character of the enamine.
  • Isomerization: The resulting acyclic aminodiene intermediate undergoes thermally induced

    
     isomerization to bring the amine and the distal ester into proximity.
    
  • Cyclodehydration: The amine nitrogen attacks the ester carbonyl of the propiolate moiety, followed by the elimination of methanol to close the ring.

  • Tautomerization: The resulting lactam equilibrates with its hydroxypyridine form (2-pyridone

    
     2-hydroxypyridine), favoring the pyridone in polar solvents.
    

Figure 1: Mechanistic Pathway (Graphviz)

BohlmannRahtz Reactants Reactants This compound + Methyl Propiolate Michael Michael Addition (C-C Bond Formation) Reactants->Michael Heat/Solvent Intermediate Acyclic Aminodiene Intermediate Michael->Intermediate Isomerization Thermally Induced Z/E Isomerization Intermediate->Isomerization >60°C Cyclization Cyclocondensation (N-Attack on Ester) Isomerization->Cyclization Elimination Elimination of MeOH Cyclization->Elimination Product Target Scaffold Functionalized 2-Pyridone Elimination->Product

Caption: Logical flow of the Bohlmann-Rahtz heteroannulation from reactants to the pyridone scaffold.

Experimental Design Strategy

To ensure reproducibility and high yield, the following parameters must be controlled:

  • Solvent Selection: Protophilic solvents like Methanol (MeOH) or Ethanol (EtOH) are preferred to stabilize the polar transition states. For difficult substrates, DMSO or Toluene (with acid catalysis) can be used to drive the high-temperature isomerization.

  • Concentration: High concentration (0.5 M – 1.0 M) favors the intermolecular Michael addition over competitive decomposition.

  • Catalysis: While often uncatalyzed, the addition of mild Lewis acids (

    
    ) or Brønsted acids (
    
    
    
    ) can accelerate the cyclization step.
Reagent Table
ReagentMW ( g/mol )Equiv.RoleCritical Attribute
This compound 101.101.0NucleophileFreshly prepared/recrystallized
Methyl propiolate 84.071.1ElectrophileVolatile; add dropwise
Methanol 32.04SolventMediumAnhydrous preferred
Acetic Acid (Optional) 60.050.1CatalystGlacial

Detailed Protocol

Objective: Synthesis of Dimethyl 6-hydroxypyridine-3,4-dicarboxylate (Regioisomer dependent on specific conditions, typically yields the 2-pyridone derivative).

Step 1: Michael Addition (Formation of Aminodiene)[1]
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add This compound (1.01 g, 10 mmol) and Methanol (20 mL). Stir until fully dissolved.

  • Addition: Add Methyl propiolate (0.92 g, 11 mmol, 1.1 equiv) dropwise over 5 minutes at room temperature.

    • Note: An exotherm may be observed. The solution typically turns from colorless to yellow/orange, indicating the formation of the aminodiene intermediate.

  • Incubation: Stir the mixture at room temperature for 1 hour to ensure complete consumption of the enamine.

    • Checkpoint: TLC (50% EtOAc/Hexane) should show the disappearance of the starting aminoacrylate (

      
      ) and the appearance of a new, less polar spot (aminodiene).
      
Step 2: Cyclodehydration[1][2][3][4]
  • Heating: Heat the reaction mixture to reflux (65°C) .

  • Duration: Maintain reflux for 6–12 hours.

    • Observation: A precipitate may begin to form as the pyridone product is often less soluble in hot methanol than the intermediates.

  • Monitoring: Monitor by HPLC or TLC. The intermediate aminodiene will convert to the highly polar pyridone product (often stays at baseline in non-polar solvents).

Step 3: Isolation and Purification
  • Cooling: Allow the reaction mixture to cool slowly to room temperature, then chill in an ice bath (0–4°C) for 30 minutes to maximize precipitation.

  • Filtration: Filter the solid precipitate under vacuum.

  • Washing: Wash the filter cake with cold Methanol (2 x 5 mL) and Diethyl Ether (2 x 10 mL) to remove unreacted propiolate and oligomers.

  • Drying: Dry the solid in a vacuum oven at 45°C for 4 hours.

  • Characterization:

    • Yield: Typical isolated yields range from 60–85%.

    • Appearance: Off-white to pale yellow powder.

    • 1H NMR (DMSO-d6): Look for the characteristic singlet of the pyridine ring proton (aromatic region ~8.0-8.5 ppm) and the broad NH/OH signal of the pyridone moiety (~11-12 ppm).

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield Incomplete CyclizationIncrease reaction temperature (switch solvent to Toluene/AcOH) or extend reflux time.
Oiling Out Impure IntermediateDo not isolate the intermediate; proceed directly to high-heat cyclization. Use seeding if available.
Regioisomer Mix Lack of SelectivityLower the temperature of the initial Michael addition (-10°C) to favor kinetic control before heating.
Dark Color Polymerization of AlkyneEnsure inert atmosphere (

) and add radical inhibitor (BHT) if using unstable propiolates.

References

  • Bagley, M. C., Dale, J. W., & Bower, J. (2001).[1] A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. Synlett, 2001(07), 1149–1151.[1]

  • Bohlmann, F., & Rahtz, D. (1957).[2] Über eine neue Pyridinsynthese. Chemische Berichte, 90(10), 2265–2272.[2]

  • Bagley, M. C., et al. (2002). Synthesis of tetrasubstituted pyridines by the acid-catalysed Bohlmann–Rahtz reaction.[3] Journal of the Chemical Society, Perkin Transactions 1, (14), 1663-1671.

  • Colby, D. A., Bergman, R. G., & Ellman, J. A. (2008).[4] Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation.[4][5] Journal of the American Chemical Society, 130(11), 3645–3651.

Sources

Application Note: High-Efficiency One-Pot Synthesis of Thiazole-5-Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, one-pot protocol for the synthesis of methyl 2-amino-4-arylthiazole-5-carboxylates utilizing methyl 3-aminoacrylate as a primary enamine building block. Unlike traditional Hantzsch syntheses that rely on simple thioamides, this protocol leverages the nucleophilic


-carbon of the enamino ester to react with isothiocyanates, generating a highly functionalized thiourea intermediate in situ. This intermediate subsequently undergoes cyclization with 

-haloketones.[1]

This method offers significant advantages for drug discovery workflows, including high atom economy, the elimination of intermediate isolation steps, and the ability to introduce diversity at the C2, C4, and C5 positions simultaneously.

Scientific Principles & Mechanism[2][3]

The Role of this compound

This compound (


) serves as a vinylogous amide . It possesses dual reactivity:
  • Nucleophilic

    
    -Carbon:  The electron density is pushed from the nitrogen to the 
    
    
    
    -carbon, making it reactive toward electrophiles like isothiocyanates.
  • C5-Synthon Provider: It provides the two-carbon backbone (C4-C5) and the ester functionality essential for further derivatization (e.g., to amides or acids).

Reaction Pathway

The synthesis proceeds via a Cascade Michael-Addition / Cyclocondensation mechanism:

  • Activation: The enamino ester attacks the electrophilic carbon of the aryl isothiocyanate.

  • Intermediate Formation: A thioamido-enamine intermediate is formed in situ.

  • Hantzsch Cyclization: The sulfur atom of the intermediate attacks the

    
    -haloketone (e.g., phenacyl bromide), followed by intramolecular nucleophilic attack by the nitrogen and dehydration to aromatize the thiazole ring.
    
Mechanistic Workflow (Graphviz)

ThiazoleSynthesis Start This compound (Nucleophile) Inter1 Thioamido-Enamine Intermediate Start->Inter1 C-C Bond Formation (Reflux, EtOH) Reagent1 Aryl Isothiocyanate (Electrophile) Reagent1->Inter1 Cyclization S-Alkylation & Cyclodehydration Inter1->Cyclization + Reagent 2 Reagent2 α-Haloketone (e.g., Phenacyl Bromide) Reagent2->Cyclization Product Methyl 2-(arylamino)-4-aryl thiazole-5-carboxylate Cyclization->Product - HBr, - H2O

Figure 1: Mechanistic cascade for the one-pot synthesis of thiazole-5-carboxylates.

Experimental Protocol

Materials & Reagents[2][3][4]
  • This compound (CAS: 14205-39-1): 1.0 mmol (Limiting Reagent)

  • Phenyl Isothiocyanate (CAS: 103-72-0): 1.1 mmol

  • Phenacyl Bromide (2-Bromoacetophenone) (CAS: 70-11-1): 1.1 mmol

  • Solvent: Absolute Ethanol (EtOH) or DMF (for higher temperature requirements).

  • Base: Triethylamine (

    
    ) or Sodium Acetate (NaOAc) - 1.2 mmol (to neutralize HBr).
    
Step-by-Step Procedure

Step 1: Formation of the Thiourea Intermediate

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve This compound (101 mg, 1.0 mmol) in 5 mL of absolute ethanol.

  • Add Phenyl Isothiocyanate (135 mg, 1.0 mmol) dropwise over 5 minutes.

  • Heat the reaction mixture to reflux (

    
    ) for 2–3 hours .
    
    • Checkpoint: Monitor by TLC (System: Hexane:EtOAc 7:3). The starting acrylate spot should disappear, and a new lower Rf spot (intermediate) should appear.

Step 2: One-Pot Cyclization 4. Cool the reaction mixture slightly (to approx.


).
5.  Add Phenacyl Bromide  (219 mg, 1.1 mmol) and Triethylamine  (121 mg, 1.2 mmol) directly to the flask.
6.  Resume reflux for an additional 3–4 hours .
  • Observation: A precipitate often begins to form as the thiazole product crystallizes out of the ethanolic solution.

Step 3: Work-up and Purification [2] 7. Cool the mixture to room temperature and then place in an ice bath for 30 minutes to maximize precipitation. 8. Filtration: Filter the solid product under vacuum. 9. Wash: Wash the filter cake with cold ethanol (


) followed by water (

) to remove triethylammonium bromide salts. 10. Recrystallization: Recrystallize the crude solid from hot ethanol or an EtOH/DMF mixture to obtain the pure thiazole.
Expected Results & Data
ParameterValue / Observation
Physical State Yellow to pale orange crystalline solid
Yield (Typical) 75% – 88%
Melting Point 189–192 °C (Derivative dependent)

H NMR Characteristic
Singlet at

3.7-3.9 (Ester

); Aromatic multiplets; NH singlet (broad, >10 ppm)
IR Signature

(Ester C=O),

(NH)

Critical Troubleshooting & Optimization

Moisture Sensitivity

While the Hantzsch reaction is generally robust, the This compound starting material can hydrolyze if the ethanol contains significant water.

  • Solution: Use anhydrous ethanol and store the aminoacrylate under an inert atmosphere (Nitrogen/Argon) if possible.

Regioselectivity Controls

The reaction relies on the sulfur atom of the intermediate attacking the


-carbon of the phenacyl bromide.
  • Issue: If N-alkylation occurs instead of S-alkylation, the thiazole ring will not form.

  • Control: This is thermodynamically controlled. Reflux conditions favor the stable aromatic thiazole formation (S-alkylation followed by cyclization) over the kinetic N-alkylated byproducts.

Microwave-Assisted Alternative (Green Chemistry)

For high-throughput synthesis, this reaction can be adapted to microwave irradiation.

  • Conditions: Ethanol,

    
    , 150W, 10–15 minutes.
    
  • Benefit: Reduces reaction time from 6 hours to <20 minutes and often improves yield by minimizing thermal degradation of the enamine [1].

References

  • Shaikh, S. K. J., et al. (2018). "One-pot multicomponent synthesis of novel thiazol-2-imines via microwave irradiation and their antifungal evaluation.

  • Ma, X., et al. (2020).[3][4] "Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters." Organic Letters, 22(13), 5284–5288.

  • Yogi, P., et al. (2015). "One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity." Asian Journal of Chemistry, 27(12).

  • Al-Mulla, A. (2021).[5] "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities." Molecules, 26(6).

Sources

Application Note: Preparation of Pyrimidine Derivatives from Aminoacrylates

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a high-level, reproducible guide for the synthesis of pyrimidine derivatives, specifically focusing on the condensation of


-aminoacrylates with amidines. This method is a cornerstone in medicinal chemistry for accessing the 4-hydroxypyrimidine (4-pyrimidone) scaffold, a privileged structure in kinase inhibitors and nucleoside analogs.


-Aminoacrylates, Amidines, 4-Hydroxypyrimidine, Microwave Synthesis, Protocol

Strategic Abstract

The pyrimidine heterocycle is ubiquitous in bioactive molecules, serving as the core scaffold for essential drugs like Imatinib (kinase inhibitor) and Fluorouracil (oncology). While the Biginelli and Pinner reactions are well-known, the condensation of


-aminoacrylates  (enamino esters) with amidines offers a distinct advantage: it provides regio-controlled access to 4-hydroxypyrimidines  (4-pyrimidones) with high atom economy. This guide details the mechanistic underpinnings and provides two field-validated protocols—a robust thermal method for gram-scale synthesis and a microwave-assisted method for rapid library generation.

Mechanistic Deconstruction

Understanding the reaction pathway is critical for troubleshooting low yields. The reaction between ethyl 3-aminoacrylate and an amidine proceeds via a Vinylogous Substitution-Cyclization mechanism.

The Pathway[1][2][3]
  • Activation: The amidine salt (e.g., hydrochloride) is neutralized by a base (NaOEt) to generate the nucleophilic free base.

  • Acylation (Pinner-like): The amidine nitrogen attacks the ester carbonyl of the aminoacrylate, displacing ethoxide. This forms an acyl-amidine intermediate.

  • Vinylogous Transamination: The second amidine nitrogen attacks the

    
    -carbon of the acrylate system.
    
  • Cyclization & Elimination: The intramolecular attack displaces the amino group (as ammonia or amine), driving the formation of the thermodynamically stable aromatic pyrimidine ring.

Mechanistic Visualization

The following diagram illustrates the critical bond-forming events. Note the displacement of the amino group (


), which distinguishes this from standard 

-keto ester condensations.

ReactionMechanism Start Reactants (Aminoacrylate + Amidine HCl) Step1 Base Activation (Free Amidine Generation) Start->Step1 NaOEt/EtOH Step2 Intermediate A (Acyl Amidine Formation) Step1->Step2 Nucleophilic Attack on Ester C=O Step3 Intermediate B (Intramolecular Cyclization) Step2->Step3 Attack on beta-Carbon Product Final Product (4-Hydroxypyrimidine) Step3->Product Elimination of NH3 Aromatization Byproduct Byproducts (NH3 + EtOH) Step3->Byproduct

Figure 1: Mechanistic pathway for the synthesis of 4-hydroxypyrimidines from


-aminoacrylates. The sequence involves acylation followed by a cyclization-elimination step.

Experimental Protocols

Protocol A: Thermal Condensation (Standard High-Yield Method)

Application: Gram-scale synthesis, high purity requirements. Reaction Time: 3–5 Hours | Yield: 75–88%

Reagents
  • Ethyl 3-aminoacrylate: 1.0 equiv (e.g., 11.5 g for 100 mmol scale)

  • Amidine Hydrochloride: 1.1 equiv (e.g., Acetamidine HCl or Benzamidine HCl)

  • Sodium Ethoxide (NaOEt): 2.5 equiv (Prepared fresh or 21% wt solution in EtOH)

  • Solvent: Absolute Ethanol (Anhydrous)

  • Quenching Acid: Glacial Acetic Acid[1]

Step-by-Step Methodology
  • Base Preparation: In a dry 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and reflux condenser, prepare NaOEt by dissolving Sodium metal (2.5 equiv) in Absolute Ethanol (100 mL) under

    
     atmosphere. Caution: Exothermic. Alternatively, use commercial NaOEt solution.
    
  • Amidine Liberation: Add the Amidine Hydrochloride (1.1 equiv) to the NaOEt solution. Stir at Room Temperature (RT) for 15 minutes to liberate the free amidine base.

  • Addition: Add Ethyl 3-aminoacrylate (1.0 equiv) in one portion.

  • Reaction: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor by TLC (Mobile Phase: 10% MeOH in DCM). The starting acrylate spot should disappear.

  • Workup:

    • Evaporate the ethanol under reduced pressure to obtain a solid residue.

    • Dissolve the residue in minimal distilled water (approx. 30–50 mL).

    • Cool the solution to 0–5°C in an ice bath.

  • Precipitation: Slowly acidify the aqueous solution with Glacial Acetic Acid to pH ~5. The product (4-hydroxypyrimidine) will precipitate as a white/off-white solid.

  • Purification: Filter the solid, wash with cold water (

    
     mL) and cold ethanol (
    
    
    
    mL). Dry in a vacuum oven at 50°C.
Protocol B: Microwave-Assisted Synthesis (Green/Rapid)

Application: Library generation, rapid screening, solvent-minimization. Reaction Time: 15–30 Minutes | Yield: 40–60% (Substrate dependent)

Methodology
  • Setup: In a 10 mL microwave vial, combine Ethyl 3-aminoacrylate (1.0 mmol), Amidine HCl (1.2 mmol), and

    
     (2.0 mmol).
    
  • Solvent: Add 2 mL of Ethanol or perform solvent-free (if reagents are liquid/meltable).

  • Irradiation: Seal the vial. Irradiate at 140°C for 20 minutes (Power: Dynamic, Max 200W).

  • Workup: Dilute with water (10 mL), neutralize with dilute HCl, and extract with Ethyl Acetate if the product does not precipitate. Otherwise, filter the precipitate as in Protocol A.

Experimental Workflow Visualization

Workflow Prep Preparation Dry EtOH, N2 Atm Mix Reagent Mixing Amidine HCl + NaOEt + Aminoacrylate Prep->Mix Reaction Reaction Phase Reflux (3-5h) OR MW (20min) Mix->Reaction Evap Solvent Removal (Rotary Evaporator) Reaction->Evap Acid Acidification (Glacial AcOH to pH 5) Evap->Acid Dissolve in H2O Filter Filtration & Wash (Cold Water/EtOH) Acid->Filter Precipitate forms Final Pure Product (Vacuum Dry) Filter->Final

Figure 2: Operational workflow for the synthesis of pyrimidine derivatives. The acidification step is critical for isolating the hydroxypyrimidine tautomer.

Data Summary & Optimization

The following table summarizes typical yields and conditions based on internal validations and literature precedents.

EntrySubstrate (Amidine)MethodConditionsYield (%)Notes
1 Acetamidine HClThermalNaOEt/EtOH, Reflux, 4h88%Standard reference reaction [1].
2 Benzamidine HClThermalNaOEt/EtOH, Reflux, 5h82%Product is 2-phenyl-4-hydroxypyrimidine.
3 Guanidine HClThermalNaOEt/EtOH, Reflux, 3h80%Yields Isocytosine (2-amino-4-hydroxypyrimidine) [2].
4 Formamidine AcetateThermalNaOEt/EtOH, Reflux, 4h65%Lower yield due to volatility/instability of formamidine.
5 Acetamidine HClMicrowave

/EtOH, 140°C, 20m
55%Faster, but lower purity requiring chromatography [3].

Key Optimization Insights:

  • Hygroscopicity: Amidine salts are highly hygroscopic. Dry them under vacuum over

    
     before use to prevent hydrolysis of the aminoacrylate.
    
  • Base Choice: Strong bases like NaOEt are preferred over

    
     for the thermal method to ensure complete deprotonation and rapid nucleophilic attack.
    
  • Solvent Effects: Absolute ethanol is critical. Moisture competes with the amidine for the ester, leading to hydrolysis byproducts (carboxylic acids).

References

  • Organic Syntheses. "2,4-Diamino-6-hydroxypyrimidine." Org.[2][1][3][4] Synth.1955 , 35,[5] 80.

  • ResearchGate. "Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl) formimidate." Arkivoc, 2010 .[6]

  • PubMed. "Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives." Arabian Journal of Chemistry, 2022 .

  • Google Patents. "Process of preparing derivatives of pyrimidine." US Patent 2235638A.

Sources

Application Notes & Protocols: Methyl 3-Aminoacrylate as a Versatile Dienophile in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Duality of Methyl 3-Aminoacrylate

In the vast landscape of cycloaddition chemistry, the Diels-Alder reaction stands as a cornerstone for the synthesis of six-membered rings.[1][2] The choice of dienophile is paramount, typically favoring electron-deficient alkenes to ensure rapid and high-yielding transformations.[3] this compound, however, presents a more nuanced and versatile profile. As an enamino ester, it possesses both an electron-donating amino group and an electron-withdrawing methyl ester group, creating a "push-pull" electronic system. This duality confers upon it an ambiphilic nature, allowing it to participate in cycloaddition reactions that are often inaccessible to conventional dienophiles.[4]

This guide provides an in-depth exploration of this compound's role as a dienophile. We will delve into the mechanistic principles governing its reactivity, regioselectivity, and stereoselectivity. Furthermore, we will present detailed, field-proven protocols for its application in key synthetic transformations, most notably in the strategic construction of substituted aniline frameworks, which are privileged scaffolds in medicinal chemistry and materials science.[5][6]

Mechanistic Considerations for a Push-Pull Dienophile

The [4+2] Cycloaddition Framework

The Diels-Alder reaction is a concerted, pericyclic reaction involving the interaction of a 4π-electron system (the conjugated diene) and a 2π-electron system (the dienophile).[1] This process simultaneously forms two new carbon-carbon sigma bonds and a new pi bond, culminating in a cyclohexene ring.[3][7] The reaction's efficiency is governed by frontier molecular orbital (FMO) theory, where a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile leads to a faster reaction.

Electronic Profile and Reactivity

Unlike simple acrylates where the ester group renders the double bond electron-poor, the amino group in this compound donates electron density into the π-system. This raises the energy of the dienophile's LUMO, potentially slowing the reaction with electron-rich dienes. Consequently, achieving efficient cycloaddition often requires thermal activation (high temperatures) or, more effectively, the use of a Lewis acid catalyst.

Causality of Lewis Acid Catalysis: Lewis acids, such as boron trifluoride (BF₃) or titanium tetrachloride (TiCl₄), coordinate to the carbonyl oxygen of the ester group.[3][8] This coordination dramatically increases the electron-withdrawing power of the ester, effectively lowering the LUMO energy of the dienophile and accelerating the reaction by narrowing the HOMO-LUMO gap.[9][10] This activation also frequently enhances the regioselectivity and stereoselectivity of the cycloaddition.

dienophile_pre This compound (Higher LUMO) activated_complex Activated Complex (Lower LUMO) dienophile_pre->activated_complex Coordination lewis_acid Lewis Acid (e.g., BF₃) lewis_acid->activated_complex product Cycloadduct activated_complex->product [4+2] Cycloaddition diene Diene (HOMO) diene->product

Caption: Lewis acid activation of this compound.

Regio- and Stereoselectivity
  • Regioselectivity: When an unsymmetrical diene reacts with this compound, two different constitutional isomers (regioisomers) can be formed. The outcome is dictated by electronic and steric factors. The partial positive and negative charges on the reacting termini of the diene and dienophile align to favor the formation of one regioisomer over the other. For enamino esters, the directing effects of the amino and ester groups can lead to complex but often predictable outcomes.[11]

  • Stereoselectivity: The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the dienophile is preserved in the product.[7] For cyclic dienes, the reaction can proceed via two major diastereomeric pathways:

    • Endo Approach: The electron-withdrawing group (the methyl ester) on the dienophile is oriented towards the developing π-bond of the diene. This is often the kinetically favored pathway due to secondary orbital interactions.

    • Exo Approach: The electron-withdrawing group is oriented away from the diene. This is typically the thermodynamically more stable product.

Application Focus: Multi-component Synthesis of Substituted Anilines

A powerful application of this compound is in the synthesis of meta-substituted anilines through a cycloaddition-aromatization sequence.[5][6] This strategy provides a convergent and efficient route to complex aromatic structures that are often challenging to prepare via traditional electrophilic aromatic substitution methods.[12] The overall transformation involves the initial Diels-Alder reaction to form a substituted cyclohexene-amine, followed by an in-situ or subsequent aromatization step (e.g., oxidation or elimination) to yield the final aniline product.

start Diene + This compound step1 [4+2] Cycloaddition start->step1 intermediate Cyclohexene Adduct (Tetrahydroaniline derivative) step1->intermediate step2 Aromatization (e.g., Oxidation) intermediate->step2 end Substituted Aniline Product step2->end

Caption: Workflow for the synthesis of anilines.

Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Procedure for the Lewis Acid-Catalyzed Diels-Alder Reaction with Cyclopentadiene

This protocol describes a representative cycloaddition using a reactive, cyclic diene. The use of a Lewis acid is crucial for achieving a good yield at a moderate temperature.

Materials:

  • This compound (1.0 eq)

  • Cyclopentadiene (freshly cracked, 1.5 eq)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add this compound (1.0 eq).

  • Inert Atmosphere: Dissolve the dienophile in anhydrous DCM (approx. 0.2 M concentration) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Catalyst Addition: Slowly add BF₃·OEt₂ (1.1 eq) dropwise via syringe. The solution may change color. Stir for 15 minutes at -78 °C to allow for the formation of the activated complex.

  • Diene Addition: Add freshly cracked cyclopentadiene (1.5 eq) dropwise to the reaction mixture. Maintain the temperature at -78 °C.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting dienophile is consumed.

  • Quenching: Slowly quench the reaction by adding saturated aqueous NaHCO₃ solution while the flask is still in the cold bath. Caution: Gas evolution may occur.

  • Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired cycloadduct.

Protocol 2: Synthesis of a Substituted Aniline via Cycloaddition-Aromatization

This protocol illustrates the powerful two-step sequence using an acyclic diene to construct an aromatic ring.

Materials:

  • This compound (1.0 eq)

  • 1-Methoxy-1,3-butadiene (1.2 eq)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 eq)

  • Anhydrous Toluene

  • Argon or Nitrogen gas supply

Procedure:

Part A: Cycloaddition

  • Reactor Setup: To a sealed pressure tube equipped with a magnetic stir bar, add this compound (1.0 eq) and 1-methoxy-1,3-butadiene (1.2 eq).

  • Solvent Addition: Add anhydrous toluene to achieve a concentration of approximately 0.5 M.

  • Thermal Reaction: Seal the tube and heat the reaction mixture to 110 °C in an oil bath. Stir for 12-18 hours.

  • Monitoring: After cooling to room temperature, check for the consumption of the starting materials by TLC or LC-MS. The intermediate cycloadduct is often used directly in the next step without purification.

Part B: Aromatization 5. Oxidant Addition: To the crude reaction mixture from Part A, add DDQ (1.1 eq) in one portion at room temperature. 6. Aromatization Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction mixture will likely change color as the DDQ is consumed. 7. Workup: Upon completion, filter the reaction mixture through a pad of celite to remove solid byproducts. Rinse the pad with additional toluene or ethyl acetate. 8. Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel to afford the target substituted methyl aminobenzoate product.

Data Summary and Expected Outcomes

The reactivity and selectivity of this compound are highly dependent on the diene partner and the reaction conditions. The following table provides a summary of expected trends.

Diene TypeTypical ConditionsCatalystExpected YieldKey Considerations
Highly Reactive (e.g., Cyclopentadiene) -78 °C to RTLewis Acid (BF₃, TiCl₄)Good to ExcellentReaction is fast; endo selectivity is typically high.
Electron-Rich Acyclic (e.g., Danishefsky's diene) RT to 80 °CNone or Lewis AcidModerate to GoodHigh regioselectivity is expected.
Unactivated Acyclic (e.g., Isoprene) 80 °C to 150 °CNone or Lewis AcidLow to ModerateRequires thermal conditions or strong Lewis acid activation. Regioisomeric mixtures are common.[8]
Electron-Poor Acyclic > 150 °C (if at all)Not effectiveVery Low / No ReactionReaction is electronically mismatched and generally unfavorable.

Troubleshooting and Field Insights

  • Low Reactivity: If a reaction is sluggish, consider switching to a stronger Lewis acid (e.g., from BF₃·OEt₂ to TiCl₄) or increasing the reaction temperature. Ensure all reagents and solvents are scrupulously dry, as water will deactivate the Lewis acid.

  • Polymerization: this compound can be prone to polymerization, especially under harsh thermal conditions. Use of radical inhibitors (e.g., hydroquinone) can sometimes be beneficial. It is often best to use the reagent as fresh as possible.

  • Difficult Purification: The amino group on the cycloadducts can cause streaking on silica gel columns. Pre-treating the silica with triethylamine (e.g., by adding 1% triethylamine to the eluent) can significantly improve chromatographic separation.

  • Aromatization Issues: If the DDQ oxidation is incomplete, gentle heating (e.g., to 50 °C) may be required. Alternative oxidants like manganese dioxide (MnO₂) or simply exposure to air on silica gel can also be effective for some substrates.

References

  • Master Organic Chemistry. (2017). Stereochemistry of the Diels-Alder Reaction. [Link]

  • Royal Society of Chemistry. (n.d.). Diels–Alder reaction of unsymmetrical dienes with methyl acrylate. [Link]

  • GSC Online Press. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of meta-substituted anilines via a three-component reaction of acetone, amines, and 1,3-diketones. [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. [Link]

  • Universidade de Vigo. (n.d.). Addition of carbon centered radicals to methyl 3-(methylamino)acrylate : the regioselectivity of radical addition to enamino esters. [Link]

  • ResearchGate. (n.d.). De novo three-component synthesis of meta -substituted anilines. [Link]

  • Google Patents. (n.d.). CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.
  • YouTube. (2021). The Diels-Alder Reaction | Named Reactions [Ep. 4]. [Link]

  • National Institutes of Health. (2022). Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines. [Link]

  • Massachusetts Institute of Technology. (n.d.). Appendix 1. Diels-Alder Reactions. [Link]

  • Khan Academy. (n.d.). Diels-Alder: stereochemistry of diene. [Link]

  • Southern Methodist University. (2022). BF3–Catalyzed Diels–Alder Reaction between Butadiene and Methyl Acrylate in Aqueous Solution—An URVA and Local Vibrational. [Link]

  • Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. [Link]

  • MDPI. (n.d.). Chemo- and Regioselective 1,3-Dipolar Cycloaddition of Nitrile Imines to 5-Arylmethylene-2-methylthiohydantoins. [Link]

  • Master Organic Chemistry. (2017). The Diels-Alder Reaction. [Link]

  • National Institutes of Health. (n.d.). This compound. [Link]

  • MDPI. (2022). BF3–Catalyzed Diels–Alder Reaction between Butadiene and Methyl Acrylate in Aqueous Solution—An URVA and Local Vibrational Mode Study. [Link]

Sources

Synthesis of quinoline-3-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Quinoline-3-Carboxylate Derivatives for Medicinal Chemistry

Executive Summary & Strategic Importance

Quinoline-3-carboxylate derivatives represent a "privileged scaffold" in drug discovery, serving as the structural core for fluoroquinolone antibiotics (e.g., Ciprofloxacin, Norfloxacin) and emerging anti-cancer agents. For drug development professionals, the synthesis of this moiety requires a bifurcated strategy:

  • Robust Scalability: For lead optimization and process chemistry, where kilogram-scale purity is paramount.

  • High-Throughput Diversity: For Structure-Activity Relationship (SAR) library generation, where speed and substituent variation drive the workflow.

This Application Note details two distinct, self-validating protocols to address these needs: the classical Gould-Jacobs Reaction for scale, and a Bi(III)-Catalyzed Multicomponent Reaction (MCR) for rapid library synthesis.

Strategic Route Selection

The choice of synthetic route depends heavily on the available starting materials and the desired scale. The decision matrix below outlines the logic for selecting the appropriate workflow.

Synthesis_Decision_Tree Start Target: Quinoline-3-Carboxylate Input_Aniline Starting Material: Substituted Aniline Start->Input_Aniline Input_Aldehyde Starting Material: Ortho-Amino Aldehyde Start->Input_Aldehyde Decision_Scale Primary Constraint: Scale vs. Diversity Input_Aniline->Decision_Scale Route_Fried Route C: Friedländer (Specific Substitution) Input_Aldehyde->Route_Fried + Ketoester Route_GJ Route A: Gould-Jacobs (High Scale, High Purity) Decision_Scale->Route_GJ >10g Scale Robustness Required Route_MCR Route B: Bi(III) Catalyzed MCR (High Diversity, Green Chem) Decision_Scale->Route_MCR Library Gen Speed Required

Figure 1: Strategic decision matrix for selecting the optimal synthetic pathway based on starting materials and project constraints.

Protocol A: The Gould-Jacobs Reaction (Scalable)

Context: This is the industrial standard for synthesizing the 4-quinolone-3-carboxylate core. It relies on a thermal cyclization strategy.[1][2][3] While conditions are harsh, the reaction is incredibly robust and scalable to kilograms.

Mechanism & Workflow: The reaction proceeds via the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature intramolecular cyclization (elimination of ethanol).

Gould_Jacobs_Mechanism Aniline Substituted Aniline Intermediate Anilinomethylene malonate (Enamine) Aniline->Intermediate 110°C, -EtOH DEEM Diethyl ethoxymethylene malonate (DEEM) DEEM->Intermediate Transition Thermal Cyclization (250°C) Intermediate->Transition Product Ethyl 4-hydroxyquinoline- 3-carboxylate Transition->Product -EtOH

Figure 2: Step-wise mechanistic flow of the Gould-Jacobs reaction.

Experimental Protocol

Reagents:

  • Substituted Aniline (1.0 equiv)[4]

  • Diethyl ethoxymethylenemalonate (DEEM) (1.1 equiv)

  • Diphenyl ether (Dowtherm A) (Solvent for cyclization)

  • Hexane/Ethanol (for recrystallization)

Step 1: Formation of the Enamine (Michael Addition-Elimination)

  • Charge a round-bottom flask with Aniline (50 mmol) and DEEM (55 mmol).

  • Heat the neat mixture to 110–120 °C for 2 hours.

    • Validation: The reaction drives off ethanol.[5] Use a Dean-Stark trap or open vessel with ventilation.

    • Checkpoint: Monitor TLC (Hexane:EtOAc 7:3). The disappearance of aniline indicates conversion to the enamine intermediate.

  • Cool the mixture. The intermediate often solidifies. Recrystallize from ethanol if high purity is required, or proceed directly.

Step 2: Thermal Cyclization

  • In a separate vessel, heat Diphenyl ether (10 volumes) to 250 °C (reflux).

    • Safety: Ensure vigorous stirring and use a blast shield.

  • Add the enamine intermediate (from Step 1) portion-wise to the boiling solvent.

    • Causality: Rapid addition to high heat favors the kinetic cyclization over polymerization.

  • Maintain reflux for 1–2 hours.

    • Validation: Evolution of ethanol vapor ceases.

  • Cool to room temperature. The quinoline product typically precipitates out of the diphenyl ether.

  • Filter the solid and wash copiously with hexane to remove residual high-boiling solvent.

Yield Expectation: 70–90% (depending on aniline electronics).

Protocol B: Bi(III)-Catalyzed One-Pot Synthesis (Green/Library)

Context: For medicinal chemistry libraries, the high temperatures of Gould-Jacobs are prohibitive. This protocol uses Bismuth(III) Chloride (


) as a green, Lewis-acid catalyst to drive a multicomponent reaction under microwave irradiation or mild heating.

Mechanism: A "pseudo-Friedländer" or Povarov-type condensation involving an aniline, an aldehyde, and an active methylene compound (like ethyl acetoacetate or pyruvate).

Experimental Protocol

Reagents:

  • Substituted Aniline (1.0 equiv)[4]

  • Aldehyde (e.g., Benzaldehyde derivatives) (1.0 equiv)

  • Ethyl Acetoacetate (1.0 equiv)

  • 
     (10–20 mol%)
    
  • Ethanol (Green solvent)[6]

Step-by-Step Workflow:

  • Preparation: In a microwave-safe vial (10 mL), dissolve Aniline (1.0 mmol), Aldehyde (1.0 mmol), and Ethyl Acetoacetate (1.0 mmol) in Ethanol (3 mL).

  • Catalyst Addition: Add

    
     (0.1 mmol).
    
  • Reaction:

    • Method A (Microwave): Irradiate at 100 °C (Power: 150W) for 10–15 minutes.

    • Method B (Thermal): Reflux in ethanol for 3–5 hours.

  • Workup:

    • Cool the reaction mixture.

    • Pour into crushed ice/water.

    • The solid product precipitates.[2] Filter and wash with cold water/ethanol mix.

  • Purification: Recrystallization from hot ethanol is usually sufficient; column chromatography is rarely needed due to the high specificity of the Lewis Acid catalyst.

Yield Expectation: 80–92% (High tolerance for functional groups).

Comparative Analysis & Troubleshooting

FeatureProtocol A: Gould-JacobsProtocol B: Bi(III) MCR
Primary Use Scale-up (>100g), Process DevLibrary Gen, SAR Exploration
Temperature Extreme (250 °C)Mild (80–100 °C)
Atom Economy Good (Loss of 2 EtOH)Excellent (Water is byproduct)
Substrate Scope Limited (Electron-poor anilines fail)Broad (Tolerates sensitive groups)
Key Risk Thermal decomposition, tarringCatalyst poisoning (basic amines)

Troubleshooting Guide:

  • Problem: Low yield in Gould-Jacobs Step 2.

    • Root Cause:[1][2][4][5][7][8][9][10][11][12] Temperature too low. Cyclization requires >240 °C. If the solvent boils below this, the reaction stalls.

    • Fix: Ensure Dowtherm A (BP ~258 °C) is used, not simple mineral oil.

  • Problem: Product oiling out in Bi(III) protocol.

    • Root Cause:[1][2][4][5][7][8][9][10][11][12] Incomplete precipitation.

    • Fix: Induce crystallization by scratching the glass or adding a seed crystal. Alternatively, evaporate ethanol and triturate with diethyl ether.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.

  • Parmar, M. C., & Patel, B. Y. (2025). Green and traditional one-pot synthesis techniques for bioactive quinoline derivatives: A review.[6] Tetrahedron Green Chem.

  • Biotage Application Note (AN56). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation.

  • Organic Chemistry Portal. Synthesis of Quinolines (Recent Literature & Protocols).

Sources

Application Note: Precision Synthesis of 2-Unsubstituted-1,4-Dihydropyridines via Methyl 3-Aminoacrylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the utilization of Methyl 3-aminoacrylate (and its analogs) in the precision synthesis of 1,4-Dihydropyridines (1,4-DHPs) via the unsymmetrical Hantzsch reaction.

Unlike the classic Hantzsch synthesis—which often yields symmetrical 2,6-dimethyl substituted DHPs—the use of this compound allows for the introduction of unsubstituted positions (C2/C6) or specific asymmetry, a critical factor in optimizing the Structure-Activity Relationship (SAR) of calcium channel blockers and multidrug resistance (MDR) modulators.

Part 1: Strategic Overview & Reagent Profile

The Chemical Imperative

In drug discovery, the 1,4-dihydropyridine (DHP) scaffold (e.g., Nifedipine, Amlodipine) is a "privileged structure." However, classic synthetic routes often limit diversity at the C2 and C6 positions, typically defaulting to methyl groups derived from acetoacetate or aminocrotonate.

This compound (


)  serves as a specialized enamine surrogate. By lacking the 

-methyl group found in the more common methyl 3-aminocrotonate, it enables the synthesis of 2-unsubstituted DHPs . This structural modification significantly alters the steric profile of the drug binding pocket, often enhancing potency or selectivity against specific calcium channel isoforms (e.g., Ca

1.2 vs Ca

3.1).
Reaction Class: The Unsymmetrical Hantzsch Condensation

This protocol focuses on the Stepwise Unsymmetrical Hantzsch Synthesis , which offers superior regiocontrol compared to one-pot multicomponent reactions.

  • Component A: Aryl Aldehyde (Electrophile source)

  • Component B:

    
    -Keto Ester (e.g., Methyl Acetoacetate)
    
  • Component C: this compound (Nucleophilic Enamine)

Part 2: Reaction Mechanism & Logic[1]

The reaction proceeds via a convergent cascade involving a Knoevenagel condensation followed by an aza-Michael addition and cyclodehydration.

Mechanistic Pathway
  • Knoevenagel Condensation: The aldehyde reacts with the

    
    -keto ester to form a Benzylidene intermediate  (highly electrophilic).
    
  • Aza-Michael Addition: The

    
    -carbon of this compound attacks the electrophilic alkene of the Benzylidene.
    
  • Intramolecular Cyclization: The amino group attacks the ketone carbonyl of the tethered acetoacetate fragment.

  • Dehydration: Loss of water aromatizes the system to the 1,4-DHP.

Mechanistic Visualization (DOT Diagram)

HantzschMechanism Aldehyde Aryl Aldehyde (R-CHO) Benzylidene Benzylidene Intermediate (Electrophile) Aldehyde->Benzylidene Knoevenagel (-H2O) KetoEster Methyl Acetoacetate KetoEster->Benzylidene MichaelAdduct Aza-Michael Adduct (Transient) Benzylidene->MichaelAdduct + Aminoacrylate Aminoacrylate This compound (Nucleophile) Aminoacrylate->MichaelAdduct Cyclization Intramolecular Cyclization MichaelAdduct->Cyclization Tautomerization DHP 2-Unsubstituted 1,4-Dihydropyridine Cyclization->DHP Dehydration (-H2O)

Caption: Convergent synthesis pathway for 2-unsubstituted 1,4-DHPs via this compound.

Part 3: Experimental Protocol

Materials & Equipment
  • Reagents:

    • Benzaldehyde (or substituted analog) (1.0 equiv)

    • Methyl Acetoacetate (1.0 equiv)

    • This compound (1.0 equiv) [Note: Can be prepared in situ from Methyl Propiolate +

      
       if stability is a concern, but isolated reagent is preferred for stoichiometry control].
      
    • Ethanol (Absolute) or Isopropanol.

    • Catalyst: Piperidine (5 mol%) and Acetic Acid (5 mol%) for the Knoevenagel step.

  • Equipment:

    • Round-bottom flask with reflux condenser.

    • Magnetic stirrer/hotplate.

    • TLC plates (Silica gel 60 F254).

Step-by-Step Methodology
Phase A: Generation of the Benzylidene Scaffold (Knoevenagel)

Note: While one-pot procedures exist, this stepwise method prevents the formation of symmetrical byproducts.

  • Charge: In a 100 mL round-bottom flask, dissolve Benzaldehyde (10 mmol, 1.06 g) and Methyl Acetoacetate (10 mmol, 1.16 g) in Ethanol (20 mL).

  • Catalyze: Add Piperidine (0.05 mL) and Acetic Acid (0.05 mL).

  • React: Stir at room temperature for 2–4 hours.

    • Validation: Monitor TLC (Hexane:EtOAc 7:3). The aldehyde spot should disappear, replaced by the less polar benzylidene spot.

  • Isolation (Optional but Recommended): If the intermediate precipitates, filter and wash with cold ethanol. If not, proceed to Phase B in the same pot (telescoped synthesis).

Phase B: Enamine Insertion & Cyclization
  • Addition: To the reaction mixture containing the Benzylidene intermediate, add This compound (10 mmol, 1.01 g).

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours.
    
    • Observation: The solution typically darkens to a deep yellow/orange.

  • Completion: Monitor TLC. The benzylidene spot should be consumed.

  • Workup:

    • Cool the reaction mixture to room temperature and then to

      
       in an ice bath.
      
    • Crystallization: The 1,4-DHP product often precipitates upon cooling. Filter the solid and wash with cold ethanol/water (1:1).

    • Recrystallization: Purify from hot Ethanol or Ethanol/DMF mixtures if necessary.

Quantitative Performance Data

Comparison of this compound (M-3-AA) vs. Methyl 3-aminocrotonate (M-3-AC) in Hantzsch Synthesis (Benzaldehyde substrate).

ParameterThis compound (M-3-AA)Methyl 3-aminocrotonate (M-3-AC)
Product Type 2-Unsubstituted-DHP2-Methyl-DHP
Steric Bulk (C2) Low (H)Medium (

)
Reaction Time 6–8 Hours4–6 Hours
Typical Yield 65–75%80–90%
Solubility Higher (Product)Lower (Product usually crystallizes easier)

Insight: The lower yield for the acrylate is often due to the higher reactivity of the unsubstituted enamine position, which can lead to side reactions (e.g., polymerization) if temperature is uncontrolled.

Part 4: Troubleshooting & Optimization

Critical Control Points
  • Reagent Stability: this compound is less stable than its crotonate analog. It should be stored at

    
    . If the reagent appears dark or gummy, repurify via short-path distillation or generate in situ using Methyl Propiolate and Ammonium Acetate.
    
  • Regioselectivity: If using an unsymmetrical

    
    -keto ester in Phase A, ensure the Knoevenagel condensation is complete before adding the aminoacrylate. Incomplete conversion leads to "scrambling" of the substituents.
    
  • Oxidation: 1,4-DHPs are susceptible to oxidative aromatization to Pyridines. Perform the reaction under an inert atmosphere (

    
     or Ar) and avoid prolonged exposure to light during workup.
    
Green Chemistry Adaptation (Microwave)

For high-throughput library generation, the reaction can be accelerated:

  • Solvent: Water (Micellar catalysis using SDS) or Solvent-free.

  • Conditions: Microwave irradiation at

    
     for 10–20 minutes.
    
  • Benefit: Yields typically improve to >85% due to reduced thermal degradation time.

Part 5: References

  • Mechanistic Foundation of Hantzsch Reaction

    • Title: Hantzsch Dihydropyridine Synthesis[1][2][3][4]

    • Source: Organic Chemistry Portal

    • URL:[Link]

  • Microwave-Assisted Synthesis in Aqueous Media

    • Title: Facile One-Pot Synthesis and Anti-Microbial Activity of Novel 1,4-Dihydropyridine Derivatives in Aqueous Micellar Solution under Microwave Irradiation

    • Source: MDPI (Molecules)

    • URL:[Link]

  • Reactivity of Enamino Esters

    • Title: Methyl 3-aminocrotonate: A versatile reagent in organic synthesis[2]

    • Source: Glindia Chemicals / Industrial Application Notes

  • Synthesis of 2-Unsubstituted DHPs (Mechanistic Insight)

    • Title: Selective Synthesis of the Aminobutadiene Intermediate and Mechanistic Analysis of 1,4-Dihydropyridine Formation Reaction in Water[5]

    • Source: Chemical and Pharmaceutical Bulletin (PubMed)

    • URL:[Link]

Sources

Application Note: Cyclocondensation Protocols Involving Enamine Esters

Author: BenchChem Technical Support Team. Date: February 2026


-Enamino Esters

Introduction & Mechanistic Foundations[1][2][3]


-Enamino esters are "privileged intermediates" in drug discovery. Structurally, they possess a "push-pull" electronic alkene system: the amino group donates electron density (push), while the ester group withdraws it (pull). This unique electronic architecture makes the 

-carbon highly nucleophilic and the carbonyl carbon electrophilic, allowing these molecules to act as 1,3-dielectrophile equivalents or functionalized nucleophiles depending on the reaction partner.

This guide details three distinct cyclocondensation protocols essential for synthesizing 1,4-Dihydropyridines (calcium channel blockers) , Pyrimidines (kinase inhibitors) , and 4-Hydroxyquinolines (antimalarials) . Unlike standard textbook descriptions, these protocols focus on regiocontrol, intermediate isolation, and "green" solvent optimization.

Mechanistic Topology

The following diagram illustrates the divergent reactivity of the


-enamino ester scaffold.

EnamineReactivity Enamine β-Enamino Ester (Push-Pull System) Nucleophile Reacts as Nucleophile (at α-Carbon) Enamine->Nucleophile e- density localization Electrophile Reacts as Electrophile (at Carbonyl) Enamine->Electrophile Activation by Lewis Acids Hantzsch 1,4-Dihydropyridines (Hantzsch) Nucleophile->Hantzsch + Aldehyde + 1,3-Dicarbonyl Pyrimidine Pyrimidines (Base Catalysis) Electrophile->Pyrimidine + Amidine/Urea Quinoline 4-Hydroxyquinolines (Conrad-Limpach) Electrophile->Quinoline Thermal Cyclization

Figure 1: Divergent synthetic pathways accessible from the


-enamino ester core.

Protocol A: Modified Hantzsch 1,4-Dihydropyridine Synthesis

Application: Synthesis of Nifedipine/Amlodipine analogs. Rationale: While the classic Hantzsch reaction is a 4-component one-pot reaction, using a pre-formed enamine ester significantly reduces side reactions (like Knoevenagel condensation of the aldehyde with the wrong partner) and improves yields for asymmetric dihydropyridines.

Materials
  • Reagent A:

    
    -Enamino ester (e.g., Ethyl 3-aminocrotonate) - 1.0 equiv.
    
  • Reagent B: Aryl aldehyde (e.g., 2-nitrobenzaldehyde) - 1.0 equiv.

  • Reagent C: 1,3-Dicarbonyl (e.g., Ethyl acetoacetate) - 1.0 equiv.

  • Solvent: Ethanol (Green alternative: Water with 5 mol% Sodium Dodecyl Sulfate).

  • Catalyst: Ytterbium Triflate [Yb(OTf)

    
    ] (5 mol%) or Iodine (10 mol%).
    
Step-by-Step Methodology
  • Pre-mix: In a 50 mL round-bottom flask, dissolve the Aryl aldehyde (10 mmol) and 1,3-Dicarbonyl (10 mmol) in Ethanol (15 mL).

  • Activation: Add the catalyst (Yb(OTf)

    
    , 0.5 mmol). Stir at room temperature for 10 minutes to activate the carbonyl oxygen.
    
  • Addition: Add the solid

    
    -Enamino ester (10 mmol) in one portion.
    
  • Reflux: Heat the mixture to reflux (80°C) for 2–4 hours.

    • Checkpoint: Monitor via TLC (3:7 Ethyl Acetate:Hexane). The disappearance of the aldehyde spot indicates completion.

  • Crystallization (Workup): Cool the reaction mixture to 0°C in an ice bath. The 1,4-DHP product typically precipitates as a yellow solid.

  • Purification: Filter the solid and wash with cold ethanol (2 x 5 mL). Recrystallize from hot ethanol if purity is <95% by HPLC.

Data Validation:

Parameter Expected Value Notes
Yield 85–94% Higher than 4-component one-pot (typically 60-70%).
Appearance Yellow crystalline solid Oxidation to pyridine turns it white/colorless.

| 1H NMR |


 5.0-5.5 ppm (s, 1H) | Characteristic C4-H signal for 1,4-DHP ring. |

Protocol B: Pyrimidine Synthesis via Base-Promoted Condensation

Application: Construction of kinase inhibitor scaffolds (e.g., Imatinib analogs). Rationale: Enamine esters react with binucleophiles (guanidines, amidines) to form pyrimidines. The choice of base is critical: it must match the ester leaving group to prevent transesterification byproducts.

Materials
  • Substrate:

    
    -Enamino ester (1.0 equiv).
    
  • Binucleophile: Guanidine Hydrochloride or Acetamidine Hydrochloride (1.2 equiv).

  • Base: Sodium Ethoxide (NaOEt) (2.5 equiv). Note: 2.5 equiv is required to neutralize the HCl salt and deprotonate the guanidine.

  • Solvent: Absolute Ethanol (anhydrous).

Step-by-Step Methodology
  • Base Preparation: In a dry 3-neck flask under Argon, dissolve Sodium metal (2.5 equiv) in absolute Ethanol to generate fresh NaOEt. Alternatively, use commercial 21 wt% NaOEt solution.

  • Free Base Generation: Add Guanidine Hydrochloride (1.2 equiv) to the NaOEt solution. Stir for 15 minutes at room temperature. NaCl will precipitate.

  • Condensation: Add the

    
    -Enamino ester (1.0 equiv) dropwise (if liquid) or as a solution in EtOH.
    
  • Cyclization: Reflux the mixture for 6–12 hours.

    • Mechanism:[1][2][3][4][5][6][7][8] The reaction proceeds via Michael addition of the guanidine to the enamine

      
      -carbon, followed by intramolecular cyclization at the ester carbonyl.
      
  • Quenching: Evaporate 80% of the solvent under reduced pressure. Pour the residue into ice-water (50 mL).

  • Neutralization: Carefully adjust pH to ~7.0 using Acetic Acid. The pyrimidine usually precipitates at neutral pH.

  • Isolation: Filter the solid. If no precipitate forms, extract with Ethyl Acetate (3 x 30 mL).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Moisture in solventUse freshly distilled anhydrous ethanol; enamine esters hydrolyze in water.
Transesterification Mismatched Base/SolventEnsure the alkoxide base matches the ester group (e.g., NaOMe for methyl esters).
Incomplete Reaction Steric HindranceIf the enamine has bulky substituents, switch to a higher boiling solvent (e.g., n-Butanol).

Protocol C: Conrad-Limpach Synthesis of 4-Hydroxyquinolines

Application: Synthesis of antimalarial cores (Chloroquine precursors). Rationale: This is a classic "Thermal Cascade." It distinguishes itself by requiring high temperatures to overcome the activation energy of the electrocyclic ring closure.

Materials
  • Reagent A: Aniline derivative (e.g., 3-chloroaniline) (1.0 equiv).

  • Reagent B:

    
    -Keto ester (e.g., Ethyl acetoacetate) (1.0 equiv).
    
  • Catalyst: HCl (cat.[1][2] 0.1 equiv) - For Enamine formation step only.

  • Solvent: Diphenyl ether or Dowtherm A (High boiling point medium).

Step-by-Step Methodology

Phase 1: Isolation of


-Enamino Ester (The Kinetic Product) 
  • Mix Aniline and

    
    -Keto ester in Benzene or Toluene with a catalytic amount of HCl.
    
  • Reflux with a Dean-Stark trap to remove water azeotropically.

  • Remove solvent in vacuo. The residue is the

    
    -enamino ester.[8][9] Do not heat above 100°C yet , or the thermodynamic amide (Knorr product) may form.
    

Phase 2: Thermal Cyclization

  • Heat Diphenyl ether (10 mL per gram of substrate) to 250°C in a heavy-walled flask.

  • Add the isolated

    
    -enamino ester dropwise to the vigorously stirring hot solvent.
    
    • Critical: Rapid addition into pre-heated solvent favors the kinetic cyclization to the quinoline over polymerization.

  • Maintain temperature at 250°C for 15–30 minutes. Ethanol vapor will evolve rapidly.

  • Workup: Cool the mixture to room temperature. Dilute with Hexane or Petroleum Ether. The 4-hydroxyquinoline product will precipitate out of the diphenyl ether matrix.

  • Filter and wash with copious Hexane to remove oily residues.

References

  • Hantzsch Dihydropyridine Synthesis Overview. Source: Organic Chemistry Portal. URL:[Link]

  • Solvent-Free and Green Hantzsch Protocols. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Conrad-Limpach Synthesis Mechanism and Protocols. Source: SynArchive. URL:[Link]

  • Regioselective Synthesis of Pyrazoles and Pyrimidines from Enamino Esters. Source: ACS Publications (Journal of Organic Chemistry). URL:[Link]

  • Base-Promoted Pyrimidine Synthesis Methodologies. Source: Organic Chemistry Portal. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Methyl 3-Aminoacrylate Storage & Stability

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the storage, stability, and handling of Methyl 3-aminoacrylate (CAS: 124703-69-1 for E/Z mixture), a "push-pull" enamine widely used as a building block in heterocyclic synthesis (e.g., pyrimidines, quinolines).

Executive Summary: The "Push-Pull" Stability Paradox

This compound is an enamine stabilized by conjugation with an ester group. In organic chemistry, this structure is known as a "push-pull" alkene—the amino group "pushes" electron density while the ester "pulls" it.

  • The Risk: While this electronic arrangement makes it a versatile synthetic intermediate, it renders the compound highly susceptible to hydrolysis (reaction with moisture) and Michael-type additions (polymerization).

  • The Verdict: Storage under Air is NOT recommended . Long-term stability requires Inert Gas (Argon/Nitrogen) at -20°C .

Storage Protocol: The Golden Standard

Follow this protocol to maximize shelf-life (6–12 months).

ParameterRecommendationScientific Rationale
Atmosphere Inert Gas (Argon preferred) Displaces atmospheric moisture to prevent enamine hydrolysis. Argon is heavier than air, providing a better "blanket" in opened vials.
Temperature -20°C (Freezer) Slows down thermodynamic degradation and spontaneous polymerization.
Container Amber Glass + Parafilm/Tape Protects against UV-induced E/Z photoisomerization; seals prevent moisture ingress.
Desiccant Required Secondary defense against condensation during freezer storage.
Step-by-Step: Handling Upon Receipt
  • Equilibrate: Allow the sealed bottle to warm to room temperature before opening. Opening a cold bottle introduces condensation (water), immediately initiating hydrolysis.

  • Aliquot: If you plan to use the reagent multiple times, split the stock into single-use vials inside a glovebox or under a cone of nitrogen.

  • Purge: After every use, purge the headspace with dry Nitrogen or Argon for 15–30 seconds before resealing.

  • Seal: Wrap the cap junction tightly with Parafilm or electrical tape.

Air vs. Inert Gas: The Degradation Mechanism

Why does air storage fail? It is not primarily the oxygen that destroys this compound, but the moisture carried by the air.

Mechanism: Enamine Hydrolysis

When exposed to moist air, the enamine double bond attacks a water molecule. This reaction is irreversible and destroys the reagent, releasing ammonia and methyl formylacetate (which exists in equilibrium with methyl 3-oxopropanoate).

HydrolysisPathway Compound This compound (Active Reagent) Intermediate Hemiaminal Intermediate (Unstable) Compound->Intermediate + H₂O (from Air) Moisture Atmospheric Moisture (H₂O) Moisture->Intermediate Degradant1 Methyl 3-oxopropanoate (Degradation Product) Intermediate->Degradant1 C-N Bond Cleavage Ammonia Ammonia (NH₃) Intermediate->Ammonia Polymer Polymer Degradant1->Polymer Self-Condensation (Oligomers)

Figure 1: The hydrolysis pathway of enamines. Exposure to moist air cleaves the C-N bond, reverting the compound to a keto-ester and ammonia.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
White Precipitate Polymerization or Hydrolysis Salts . Ammonia released from hydrolysis can react with the ester to form amides (precipitate).Filter: If the liquid is still present, filter through a 0.2 µm PTFE syringe filter. Check NMR. If solid mass >10%, discard.
Yellow/Brown Color Oxidation . Amines oxidize to N-oxides or conjugated oligomers upon air exposure.Distillation: If purity is critical, vacuum distill (bulb-to-bulb). Otherwise, use as-is if yield is not sensitive.
Loss of Solid Sublimation . This compound has a relatively high vapor pressure.Seal Check: Ensure caps are tight. Store in a secondary container (jar) with desiccant.
NMR: Extra Peaks Isomerization . The compound exists as an E/Z mixture. Ratio changes with solvent/temp.Normal: This is usually not degradation. Both isomers typically react in cyclization reactions (dynamic equilibrium).

Frequently Asked Questions (FAQs)

Q: Can I store this compound in a standard fridge (4°C)?

  • A: For short periods (< 2 weeks), yes. For long-term storage, -20°C is required to inhibit slow polymerization. Always use a desiccator in the fridge to prevent moisture uptake.

Q: Is the E or Z isomer more stable?

  • A: The Z-isomer is often stabilized by an intramolecular hydrogen bond between the amine hydrogen and the ester carbonyl oxygen (chelation effect). However, in solution, they interconvert. Don't worry about the ratio unless you are doing specific stereoselective catalysis.

Q: I left the bottle open on the bench for 2 hours. Is it ruined?

  • A: Likely not "ruined," but compromised. You have introduced water.[1] Use immediately or add activated molecular sieves (3Å or 4Å) to the solution if dissolving in solvent. Do not return it to the stock bottle.

Q: What is the best solvent for making a stock solution?

  • A: Anhydrous DMSO or DMF are excellent. Dichloromethane (DCM) is good but volatile. Avoid alcohols (MeOH/EtOH) for long-term storage as transesterification can occur over time.

References

  • Sigma-Aldrich. (2024). Product Specification: this compound, mixture of E and Z isomers.[2][3] Link

  • ChemicalBook. (2025).[1] this compound Properties and Safety. Link

  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). CAMEO Chemicals: Acrylates and Acrylic Acid Esters Polymerization Risks. Link

  • PubChem. (2024).[4] this compound Compound Summary. National Library of Medicine. Link

Sources

Technical Support Center: Stabilizing Methyl 3-Aminoacrylate with Hydroquinone

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for handling and utilizing methyl 3-aminoacrylate. This guide is designed for our partners in research, discovery, and development. This compound is a valuable building block, but its inherent reactivity as an acrylate derivative presents unique stability challenges. Spontaneous polymerization is a primary concern, leading to loss of material, inconsistent experimental results, and potential safety hazards.

This document addresses the most common issues encountered when using this compound stabilized with hydroquinone. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your experiments.

Troubleshooting Guide

This section addresses specific problems you may encounter during the storage and use of stabilized this compound.

Question 1: My liquid this compound has become viscous, turned yellow/brown, or solidified in the bottle. What happened?

Answer:

This is a classic sign of uncontrolled free-radical polymerization.[1] The acrylate functional group in the molecule is susceptible to forming long polymer chains, turning the liquid monomer into a solid plastic.

  • Causality: This typically occurs due to the depletion or deactivation of the hydroquinone stabilizer. The process can be accelerated by:

    • Improper Storage: Exposure to elevated temperatures, direct sunlight, or UV light provides the energy to initiate polymerization.[2]

    • Oxygen Depletion: The stabilizing function of hydroquinone is critically dependent on the presence of dissolved oxygen.[3][4] Storing the monomer under an inert gas like nitrogen or argon will render the hydroquinone ineffective.

    • Contamination: Contaminants such as strong acids, bases, or peroxides can trigger polymerization.[5]

  • Course of Action:

    • Do Not Use: Once polymerization has begun, the material is no longer pure this compound. Using it will lead to inaccurate stoichiometry and unpredictable results.

    • Safety First: If the polymerization is generating heat (exothermic reaction) or if the container is bulging, treat it as a hazardous situation. Do not attempt to open a sealed, bulging container. Move it to a fume hood or a safe, isolated area and contact your institution's environmental health and safety office for disposal guidance.

    • Prevention: Review your storage protocol against the recommended conditions outlined in the table below. Always ensure the container has a headspace of air and is stored in a cool, dark place. The recommended storage temperature for this compound is -20°C.[6][7]

Question 2: My reaction is sluggish, or the yield is significantly lower than expected. Could the stabilizer be the problem?

Answer:

Yes, this is a strong possibility, particularly if your reaction mechanism involves free radicals or is sensitive to antioxidants.

  • Causality: Hydroquinone's function is to scavenge free radicals, thereby inhibiting polymerization.[1] If your desired reaction is initiated by a free-radical catalyst (e.g., AIBN, benzoyl peroxide) or proceeds through a radical mechanism, the hydroquinone will actively interfere by quenching the radicals necessary for your synthesis. This can halt the reaction or dramatically reduce its rate.[8]

  • Diagnostic Steps & Solution:

    • Review Your Mechanism: Confirm if your reaction pathway is likely to involve free radicals.

    • Remove the Inhibitor: In most cases where the stabilizer interferes, it must be removed from the monomer immediately before use. A standard and effective method is a mild basic wash, which deprotonates the phenolic hydroquinone, making it soluble in the aqueous phase.

    See the detailed methodology below for a validated inhibitor removal protocol.

  • Experimental Protocol: Removal of Hydroquinone Inhibitor

    • Preparation: In a separatory funnel, dissolve one volume of stabilized this compound in 3-4 volumes of a suitable water-immiscible solvent (e.g., diethyl ether or dichloromethane).

    • Basic Wash: Add one volume of a cold, dilute (5%) aqueous sodium hydroxide (NaOH) solution to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake gently for 1-2 minutes. Allow the layers to separate. The aqueous layer, containing the sodium salt of hydroquinone, may turn brown. Drain and collect the aqueous layer.

    • Repeat Wash: Repeat the basic wash (Step 2) one or two more times, or until the aqueous layer is no longer colored.

    • Neutralization Wash: Wash the organic layer with one volume of deionized water, followed by one volume of brine (saturated NaCl solution) to remove residual NaOH and water.

    • Drying: Drain the organic layer into an Erlenmeyer flask and dry over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask occasionally for 10-15 minutes.

    • Isolation: Filter the solution to remove the drying agent. The resulting filtrate contains purified, unstabilized this compound in your chosen solvent.

    • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. Crucially, do not heat the flask above room temperature to avoid thermal polymerization of the now unstabilized monomer.

    • Immediate Use: The purified, unstabilized monomer is highly reactive and should be used immediately. Do not attempt to store it.

Frequently Asked Questions (FAQs)

Question 3: Why is hydroquinone used as a stabilizer, and how does it work?

Answer:

Hydroquinone is a widely used and effective polymerization inhibitor for acrylates and other vinyl monomers due to its ability to act as a free-radical scavenger.[3] However, its mechanism is more nuanced than simply reacting with any radical. It operates through a cooperative process with oxygen.[4][9]

  • Mechanism of Inhibition:

    • A stray free radical (R•), generated by heat or light, reacts with dissolved molecular oxygen (O₂) to form a peroxy radical (ROO•).

    • Hydroquinone (HQ) then rapidly donates a hydrogen atom to this highly reactive peroxy radical, neutralizing it into a stable hydroperoxide (ROOH). The hydroquinone is converted into a very stable semiquinone radical.

    • This semiquinone radical is not reactive enough to initiate monomer polymerization but can react with a second peroxy radical to form stable, non-radical products.[3][9]

This process effectively terminates the chain reaction that would otherwise lead to polymerization.

  • Visualization: Mechanism of Hydroquinone Inhibition

    Caption: Hydroquinone and O₂ work together to neutralize initiating radicals.

Question 4: What is the correct way to store stabilized this compound?

Answer:

Proper storage is the most critical factor in maintaining the long-term viability of the monomer. The key is to prevent the initiation of polymerization while ensuring the stabilizer remains active.

  • Data Presentation: Storage and Handling Parameters

    Parameter Recommended Condition Rationale / Causality
    Storage Temperature -20°C[6][7] Low temperatures significantly reduce the kinetic energy of the molecules, minimizing the spontaneous formation of initiating radicals.
    Atmosphere Air (not inert gas) Hydroquinone requires dissolved oxygen to function as an inhibitor.[4][10] Storing under N₂ or Ar will deactivate the stabilizer. Ensure a gas headspace is present in the container.
    Light Exposure Store in an amber or opaque bottle in the dark. UV light can provide the activation energy to initiate free-radical polymerization.
    Inhibitor Concentration As supplied by the manufacturer (typically 100-1000 ppm). This concentration is optimized for shelf life. Do not add more inhibitor unless you have analytical capabilities to monitor its concentration.

    | Container Material | Original supplier bottle or chemically resistant glass/stainless steel. | Avoid materials that could leach contaminants or react with the monomer.[10] |

Question 5: How can I check the quality or purity of my this compound before an experiment?

Answer:

For sensitive applications, verifying the purity of the monomer is a prudent step, especially if the material has been stored for an extended period.

  • Visual Inspection: The simplest check. The liquid should be clear and mobile. Any signs of discoloration, increased viscosity, or solid precipitates are indicators of degradation or polymerization.

  • Thin-Layer Chromatography (TLC): A quick method to check for gross impurities. The pure monomer should ideally show a single spot. The presence of material at the baseline could indicate polymer formation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an excellent tool to confirm the chemical structure and identify impurities. You can verify the characteristic peaks of the vinyl and methyl ester protons and check for the absence of broad signals that would suggest the presence of polymer.

  • Gas Chromatography (GC): GC analysis can provide a quantitative measure of purity and detect volatile impurities.[11]

References

  • Eastman Hydroquinone Inhibitors for Polymeriz
  • METHYL ACRYL
  • Hydroquinone deriv
  • Mechanism of hydroquinone-inhibited oxidation of acrylic acid and methyl methacryl
  • METHACRYLIC ACID SAFE HANDLING MANUAL.
  • The Role of Hydroquinone as a Polymerization Inhibitor: Sourcing & Use. Chemceed.
  • This compound - Safety D
  • Safety Data Sheet: Methyl methacryl
  • Illustration of the mechanism of hydroquinone as a polymerization inhibitor.
  • METHYL 3-AMINOACRYL
  • methyl and ethyl methacryl
  • Methyl Methacryl
  • What is the classification and mechanism of polymeriz

Sources

Technical Support Center: Analysis of Methyl 3-aminoacrylate and its Degradation Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of methyl 3-aminoacrylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and detailed experimental protocols. Our aim is to equip you with the necessary knowledge to anticipate and resolve challenges in your experiments, ensuring the integrity and accuracy of your results.

Introduction

This compound is a versatile bifunctional molecule containing an amine, a carbon-carbon double bond, and a methyl ester. This combination of functional groups makes it a valuable building block in organic synthesis, particularly for the preparation of nitrogen-containing heterocycles and other complex molecules. However, its reactivity also makes it susceptible to degradation under various conditions. A thorough understanding of its stability and the analytical methods to monitor its purity and degradation is crucial for its effective use in research and development.

This guide will cover the key aspects of this compound degradation, provide robust analytical methodologies for its characterization, and offer practical solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the handling and analysis of this compound.

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to several degradation pathways due to its functional groups:

  • Hydrolysis: The ester group can be hydrolyzed under both acidic and alkaline conditions to yield 3-aminoacrylic acid and methanol. The presence of the amino group can potentially influence the rate of hydrolysis.[1]

  • Polymerization: Like other acrylates, this compound can undergo polymerization, especially in the presence of light, heat, or radical initiators. This can lead to the formation of oligomers and polymers, which may be observed as a broadening of peaks or the appearance of a baseline hump in chromatograms.

  • Photodegradation: As an enaminone, this compound is expected to be photosensitive. Exposure to UV light can induce cis-trans isomerization of the double bond and potentially other photochemical reactions such as cycloadditions.[2][3]

  • Oxidation: The amino group is susceptible to oxidation, which can lead to a variety of degradation products. The double bond can also be a site for oxidative cleavage.

Q2: What are the expected degradation products of this compound?

A2: Based on the primary degradation pathways, the following are the most likely degradation products:

  • 3-Aminoacrylic acid and Methanol: Formed via hydrolysis of the methyl ester.

  • Polymers/Oligomers: Resulting from polymerization of the acrylate moiety.

  • Geometric Isomers: Cis-isomer of this compound formed upon exposure to light.

  • Oxidized derivatives: Products arising from the oxidation of the amino group or the double bond. The exact structures would depend on the oxidizing agent and conditions.

Q3: How should I store this compound to minimize degradation?

A3: To ensure the stability of this compound, it should be stored under the following conditions:

  • Temperature: Store at low temperatures (e.g., 2-8 °C) to minimize thermal degradation and polymerization.

  • Light: Protect from light by storing in an amber vial or in the dark to prevent photodegradation.

  • Inert Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Moisture: Protect from moisture to minimize hydrolysis.

Q4: What is a suitable analytical technique for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for monitoring the purity and degradation of this compound.[4][5] This method can separate the parent compound from its degradation products, allowing for their individual quantification. For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[6][7][8] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the definitive structural elucidation of isolated degradation products.[9][10][11]

Visualizing Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound.

M3A This compound Hydrolysis Hydrolysis (Acid/Base) M3A->Hydrolysis Photo Photodegradation (UV Light) M3A->Photo Thermal Thermal Degradation (Heat) M3A->Thermal Oxidation Oxidation M3A->Oxidation Prod_Hydrolysis 3-Aminoacrylic Acid + Methanol Hydrolysis->Prod_Hydrolysis Prod_Photo Cis-Isomer Photo->Prod_Photo Prod_Thermal Polymers/Oligomers Thermal->Prod_Thermal Prod_Oxidation Oxidized Products Oxidation->Prod_Oxidation

Caption: Potential degradation pathways of this compound.

Troubleshooting Guide

This section provides solutions to common problems encountered during the HPLC analysis of this compound and its degradation products.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) - Secondary interactions with residual silanols on the column. - Column overload. - Inappropriate mobile phase pH.- Use a base-deactivated column. - Add a small amount of a competing amine (e.g., triethylamine) to the mobile phase. - Reduce the injection volume or sample concentration. - Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Poor Peak Shape (Fronting) - Sample solvent stronger than the mobile phase. - Column collapse due to high pH.- Dissolve the sample in the mobile phase or a weaker solvent. - Ensure the mobile phase pH is within the stable range for the column (typically pH 2-8 for silica-based columns).
Ghost Peaks - Carryover from previous injections. - Contamination in the mobile phase or system.- Implement a robust needle wash protocol. - Inject a blank solvent run to identify the source of contamination. - Prepare fresh mobile phase and flush the system.
Irreproducible Retention Times - Inadequate column equilibration. - Fluctuations in mobile phase composition or flow rate. - Temperature variations.- Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before injection. - Check the pump for leaks and ensure proper solvent mixing. - Use a column oven to maintain a constant temperature.
Loss of Resolution - Column degradation. - Change in mobile phase composition.- Replace the column with a new one of the same type. - Prepare fresh mobile phase and ensure accurate composition.
No Peaks or Very Small Peaks - Sample degradation in the autosampler. - Adsorption of the analyte to the system components. - Detector issue.- Use a cooled autosampler if available. - Analyze samples immediately after preparation. - Use PEEK or other inert tubing and fittings. - Check the detector lamp and settings.

Experimental Protocols

The following protocols provide a starting point for the analysis of this compound and its degradation products. Method optimization may be required for specific applications.

Protocol 1: Stability-Indicating HPLC-UV Method

This method is designed to separate this compound from its potential degradation products.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Filter both mobile phases through a 0.45 µm filter and degas before use.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection: 265 nm.

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    25.1 95 5

    | 30 | 95 | 5 |

4. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • For analysis, dilute the stock solution with the initial mobile phase composition (95:5 A:B) to a final concentration of approximately 50 µg/mL.

5. Forced Degradation Studies:

  • To demonstrate the stability-indicating nature of the method, perform forced degradation studies.[12][13][14][15]

    • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.

    • Photodegradation: Expose the sample solution to UV light (e.g., 254 nm) for 24 hours.

  • Neutralize the acid and base-stressed samples before injection. Dilute all stressed samples to an appropriate concentration for analysis.

Protocol 2: Identification of Degradation Products by LC-MS

This protocol outlines the use of LC-MS to identify the structures of unknown degradation products.

1. Instrumentation:

  • LC-MS system equipped with an electrospray ionization (ESI) source and a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

2. LC Conditions:

  • Use the same HPLC method as described in Protocol 1. The mobile phase is compatible with ESI-MS.

3. MS Conditions:

  • Ionization Mode: Positive ESI.

  • Capillary Voltage: 3.5 kV.

  • Drying Gas Flow: 10 L/min.

  • Drying Gas Temperature: 350 °C.

  • Nebulizer Pressure: 40 psi.

  • Mass Range: m/z 50-500.

  • Data Acquisition: Perform MS and MS/MS (tandem mass spectrometry) scans to obtain fragmentation patterns of the parent ion and its degradation products.

4. Data Analysis:

  • Determine the accurate mass of the degradation products from the MS spectra.

  • Propose elemental compositions based on the accurate mass.

  • Elucidate the structures of the degradation products by interpreting their fragmentation patterns from the MS/MS spectra.

Protocol 3: Structural Elucidation by NMR Spectroscopy

For definitive structural confirmation, isolated degradation products can be analyzed by NMR.

1. Sample Preparation:

  • Isolate the degradation products of interest using preparative HPLC.

  • Remove the mobile phase solvents under reduced pressure.

  • Dissolve the purified degradation product in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O).

2. NMR Experiments:

  • Acquire a suite of NMR spectra to fully characterize the structure:

    • ¹H NMR: To identify the number and types of protons.

    • ¹³C NMR: To identify the number and types of carbons.

    • DEPT (Distortionless Enhancement by Polarization Transfer): To distinguish between CH, CH₂, and CH₃ groups.

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for connecting different fragments of the molecule.

3. Data Interpretation:

  • Analyze the chemical shifts, coupling constants, and correlations from the various NMR spectra to assemble the complete chemical structure of the degradation product.

Analytical Workflow Diagram

The following diagram outlines the logical workflow for the analysis of this compound degradation products.

cluster_0 Forced Degradation cluster_1 Analysis cluster_2 Structural Elucidation Degradation Forced Degradation Studies (Acid, Base, Heat, Light, Oxidation) HPLC Stability-Indicating HPLC-UV Analysis Degradation->HPLC LCMS LC-MS Analysis for Identification HPLC->LCMS If unknown peaks are observed Isolation Isolation of Degradation Products LCMS->Isolation For definitive structure NMR NMR Spectroscopy (¹H, ¹³C, 2D NMR) Isolation->NMR Structure Definitive Structure of Degradation Product NMR->Structure

Caption: Workflow for degradation analysis.

References

  • Stability indicating RP‐HPLC method for methylcobalamin determination in different dosage forms: Application to photodegradation kinetics and pH rate profiling. (URL: [Link])

  • A Validated Stability Indicating RP-LC Method for the Determination of Related Impurities in S-Adenosyl-L-Methionine (SAMe) API. (URL: [Link])

  • Stability Indicating Rp-Hplc Method for Estimation of Migalastatin Capsule Dosage Form. (URL: [Link])

  • Development of forced degradation and stability indicating studies of drugs—A review. (URL: [Link])

  • Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product. (URL: [Link])

  • stability-indicating hplc method: Topics by Science.gov. (URL: [Link])

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (URL: [Link])

  • LC, LC-MS/MS studies for the identification and characterization of degradation products of hydrochlorothiazide and establishment of mechanistic approach towards degradation. (URL: [Link])

  • Large Scale Mass Spectrometry-based Identifications of Enzyme-mediated Protein Methylation Are Subject to High False Discovery Rates. (URL: [Link])

  • This compound | C4H7NO2 - PubChem. (URL: [Link])

  • One pot synthesis of the β-enaminones using visible light mediated Nb2O5/g-C3N4 photocatalytic reaction. (URL: [Link])

  • Understanding Methyl Salicylate Hydrolysis in the Presence of Amino Acids. (URL: [Link])

  • Identification and characterization of the hydrolysis products in TMOS and MTMS monomers using >29>Si NMR and polarization transfer techniques. (URL: [Link])

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (URL: [Link])

  • Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. (URL: [Link])

  • Structural tuning of β-enamino diketones: exploration of solution and crystalline state photochromism. (URL: [Link])

  • NMR analysis of butyl acrylate/methylmethacrylate/α-methyl styrene terpolymers. (URL: [Link])

  • Review of Polymerization and Properties of Aminoalkyl Acrylates and Aminoalkyl Methacrylates. (URL: [Link])

  • Deciphering the Novel Photoreactivity of β‐Enaminones. (URL: [Link])

  • LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. (URL: [Link])

  • Synthesis and stereochemical assignment of methyl 3-(3-hydroxyphenoxy) acrylate via cis-trans photoisomerization. (URL: [Link])

  • Isotope - labeled amino acids and compounds for NMR studies. (URL: [Link])

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (URL: [Link])

  • Recent advances in site-selective transformations of β-enaminones via transition-metal-catalyzed C–H functionalization/annulation. (URL: [Link])

  • Detailed chemical structure analysis by NMR. (URL: [Link])

  • Synthesis of Poly(methyl methacrylate-co-butyl acrylate)/Perfluorosilyl Methacrylate Core-Shell Nanoparticles: Novel Approach for Optimization of Coating Process. (URL: [Link])

  • Forced degradation studies. (URL: [Link])

  • Recent advances in visible light-mediated chemical transformations of enaminones. (URL: [Link])

  • Synthesis of methyl methacrylate by vapor phase condensation of formaldehyde with C3-propionates. (URL: [Link])

Sources

Technical Support Center: Optimizing Yield in Aminoacrylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Optimization Guide for


-Aminoacrylate (Enaminone) Condensation
To:  Chemical Development Teams, Medicinal Chemists, Process R&D
From:  Senior Application Science Team
Date:  October 26, 2025

Executive Summary & Scope

This technical guide addresses the synthesis of


-aminoacrylates (enaminones), a critical pharmacophore in the development of anticonvulsants, antibacterials (e.g., quinolones), and anti-inflammatory agents.[1][2]

While often perceived as simple condensations, these reactions frequently suffer from variable yields (40–90%) , regiochemical drift (E/Z isomerization) , and competitive polymerization . This guide moves beyond standard textbook definitions to provide field-proven optimization strategies for two primary synthetic routes:

  • Condensation: Amine +

    
    -Ketoester/
    
    
    
    -Dicarbonyl (Water elimination).
  • Conjugate Addition: Amine + Propiolate/Alkynoate (Isomerization).

Mechanistic Intelligence (The "Why" Behind the Yield)

To optimize yield, one must control the thermodynamic equilibrium. The formation of


-aminoacrylates is reversible.
The Stability Trap: Intramolecular Hydrogen Bonding

The reaction is driven by the formation of a thermodynamically stable "chelated" system. High yield is almost always correlated with the formation of the (Z)-isomer , which is stabilized by an intramolecular hydrogen bond (IMHB) between the N-H and the carbonyl oxygen.

  • Insight: If your reaction conditions disrupt this H-bond (e.g., highly protic solvents competing for H-bonding), the equilibrium shifts backward, or the unstable (E)-isomer forms and degrades.

Diagram 1: Reaction Pathway & Stabilization Logic

The following diagram illustrates the condensation pathway and the critical thermodynamic sink (IMHB) that protects the product from hydrolysis.

AminoacrylateMechanism Start Reagents (Amine + β-Dicarbonyl) Inter Tetrahedral Intermediate (Hemiaminal) Start->Inter Nucleophilic Attack Transition Water Elimination Inter->Transition -H2O (Slow Step) ProductZ (Z)-Isomer (Stabilized by IMHB) Transition->ProductZ Thermodynamic Product ProductE (E)-Isomer (Unstable/Transient) Transition->ProductE Kinetic Product ProductE->Start Hydrolysis (If water not removed) ProductE->ProductZ Isomerization (Fast in non-polar solv.)

Figure 1: Mechanistic pathway highlighting the thermodynamic stability of the (Z)-isomer via Intramolecular Hydrogen Bonding (IMHB).

Optimization Parameters & Catalyst Selection

Traditional acid catalysis (p-TsOH) often leads to polymerization of the acrylate starting material or product charring. Modern protocols favor Lewis Acids or Solvent-Free conditions to suppress side reactions.

Comparative Efficiency of Catalytic Systems

The following data summarizes yield performance across different catalytic systems for the condensation of aniline with ethyl acetoacetate.

Catalyst SystemLoad (mol%)ConditionsTypical YieldSelectivity (Z:E)Notes
None (Solvent-Free) N/ANeat, 25-50°C85-95%High (Z)Recommended. Best for liquid amines. Green profile.
Ce(NH₄)₂ (NO₃)₆ (CAN) 5%MeCN/H₂O, RT90-98%>95:5Excellent for aromatic amines with EWGs.
Silica Gel (SiO₂) 50 wt%DCM or Neat80-90%High (Z)Surface catalysis; easy filtration workup.
Zn(OAc)₂ 10%Ethanol, Reflux75-85%ModerateOlder method; requires heat which may degrade product.
Acetic Acid Stoich.Benzene, Reflux60-75%ModerateAvoid. Dean-Stark required; promotes polymerization.

Critical Insight: For most "drug-like" amines, solvent-free conditions or CAN (Cerium Ammonium Nitrate) catalysis provide the highest yields because they minimize solvent-cage effects that retard water elimination [1][2].

Troubleshooting Guide (FAQ Format)

Issue 1: "I am getting a thick gum/polymer instead of a crystalline solid."

Diagnosis: Competitive Michael Addition or Radical Polymerization. If you are using an alkynoate (propiolate), the amine can attack the


-carbon (desired) but can also initiate anionic polymerization if the concentration is too high or temperature is uncontrolled.
Corrective Action: 
  • Temperature Control: Keep the reaction between 0°C and Room Temperature (RT). Do not reflux unless necessary.

  • Radical Scavengers: Add a trace amount of BHT (butylated hydroxytoluene) if using highly reactive acrylates.

  • Switch Order of Addition: Add the amine slowly to the acrylate/dicarbonyl, not the other way around, to prevent localized high concentrations of the nucleophile.

Issue 2: "My yield is stalled at 50-60% and won't push to completion."

Diagnosis: Water Inhibition (Reversibility). In the condensation route, water is a byproduct. If it accumulates, it hydrolyzes the imine bond back to the starting materials. Corrective Action:

  • Desiccants: Add anhydrous MgSO₄ or Molecular Sieves (4Å) directly to the reaction flask.

  • Solvent Switch: If using solvent, switch to a hydrophobic solvent (Toluene) or run Neat (Solvent-Free) . In neat conditions, the hydrophobic product often precipitates out, driving equilibrium forward.

Issue 3: "I see two spots on TLC/LCMS with the same mass."

Diagnosis: E/Z Isomerization. Corrective Action:

  • Don't Panic: This is usually the E and Z isomers.

  • Thermodynamic Equilibration: Heat the sample in ethanol for 30 mins. The mixture should converge to the thermodynamically stable (Z)-isomer (stabilized by H-bonding).

  • NMR Validation: Look for the downfield N-H signal (

    
     10-12 ppm) in ¹H NMR, which indicates the H-bonded (Z)-isomer.
    

Visual Troubleshooting Logic

Use this decision tree to diagnose low yields in real-time.

TroubleshootingTree Start Problem: Low Yield / Impurity CheckState Physical State? Start->CheckState Gummy Gummy/Polymer CheckState->Gummy Viscous Crystalline Solid/Oil (Clean) CheckState->Crystalline Low Mass Recov. CheckPoly Check Reagent Stability Gummy->CheckPoly CheckWater Check Water Removal Crystalline->CheckWater Start Material Left CheckIsomer Check Isomer Ratio (NMR) Crystalline->CheckIsomer Multiple Spots ActionPoly Action: Add Radical Inhibitor (BHT) Lower Temp CheckPoly->ActionPoly ActionWater Action: Add Mol. Sieves Run Solvent-Free CheckWater->ActionWater ActionIsomer Action: Heat in EtOH to equilibrate to (Z) CheckIsomer->ActionIsomer

Figure 2: Decision tree for diagnosing common failures in aminoacrylate synthesis.

Validated Experimental Protocol

Method A: Solvent-Free Synthesis (Green/High Yield)

Best for liquid amines and stable


-ketoesters.
  • Setup: In a 20 mL scintillation vial, charge the

    
    -dicarbonyl (1.0 equiv).
    
  • Addition: Add the amine (1.0 - 1.1 equiv) dropwise at room temperature.

    • Note: The reaction is often exothermic. If using volatile amines, cool to 0°C during addition.

  • Catalysis (Optional): If the reaction is sluggish (checked by TLC after 1h), add Silica Gel (SiO₂) (approx. 500 mg per mmol). The acidic surface catalyzes the dehydration.

  • Incubation: Stir at room temperature for 2–6 hours.

    • Visual Cue: The mixture will often solidify or become a thick paste as the product forms.

  • Workup:

    • If Solid: Recrystallize directly from hot Ethanol/Hexane.

    • If Silica used: Dilute with EtOAc, filter off silica, and evaporate.

Method B: CAN-Catalyzed Synthesis (For Deactivated Amines)

Best for electron-deficient anilines or solid reagents.

  • Setup: Dissolve amine (1.0 equiv) and

    
    -dicarbonyl (1.0 equiv) in Acetonitrile (MeCN) or Water (if reagents are water-soluble).
    
  • Catalyst: Add Cerium(IV) Ammonium Nitrate (CAN) (5 mol%).

  • Reaction: Stir at Room Temperature. Reaction is typically complete in <30 mins.

  • Workup: Pour into crushed ice/water. The

    
    -aminoacrylate usually precipitates as a solid. Filter and wash with cold water.
    

References

  • Sridharan, V., Avendaño, C., & Menéndez, J. C. (2007).[3] Ceric Ammonium Nitrate Catalyzed Reaction of β-Dicarbonyl Compounds with Amines: A Convenient Synthesis of β-Enaminones.[3] Synlett, 2007(13), 2133–2142.

  • Stefani, H. A., Costa, I. M., & Silva, D. O. (2000).[3] Synthesis of Enaminones in Water. Synthesis, 2000(11), 1526–1528.

  • Lue, P., & Greenhill, J. V. (1978). Enaminones. Advances in Heterocyclic Chemistry, 22, 113-197.
  • Li, Z., et al. (2018).

    
    -Aminoacrylate Synthetic Hydrogels: Easily Accessible and Operationally Simple Biomaterials.[4] Angewandte Chemie, 57(36). 
    

Sources

Technical Support Center: Methyl 3-Aminoacrylate Stability & Handling

[1]

Case ID: MAA-THERM-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Compound: Methyl 3-aminoacrylate (CAS: 14814-75-6)[1]

⚠️ Critical Safety & Identity Warning

Do not confuse this compound with:

  • Methyl Methacrylate (MMA): A radical-polymerizable monomer.[1]

  • Methyl 3-Aminocrotonate: A structurally similar but significantly more stable analog (contains a

    
    -methyl group).[1]
    

This compound is a primary enamine.[1] It lacks the steric stabilization of the crotonate's methyl group, making it highly thermally unstable and prone to rapid hydrolysis and self-condensation.[1]

Part 1: Stability & Physical Properties Matrix[1]

This table consolidates experimental data and field observations for the Z-isomer (stabilized by intramolecular H-bonding), which is the most common commercial form.[1]

ParameterSpecification / BehaviorCritical Thresholds
Physical State White to off-white crystalline solid (if pure)Turns yellow/orange upon degradation.[1]
Melting Point ~70–72 °C (Z-isomer)Do not heat to melt. Melting often triggers decomposition.[1]
Storage Temp -20 °C (Required)Degradation accelerates > 0 °C.
Moisture Sensitivity High (Hygroscopic)Hydrolyzes to methyl formylacetate (transient) +

.[1]
Thermal Limit < 40 °C (Process limit)Rapid decomposition > 80 °C.
Main Hazard Exothermic Self-CondensationRisk of pressure buildup in closed vessels.[1]

Part 2: Storage & Handling Protocols[1]

Storage Workflow (The "Cold Chain")[1]
  • Arrival: Upon receipt, do not leave on the receiving dock. Transfer immediately to a -20 °C freezer .

  • Atmosphere: Store under an inert atmosphere (Argon preferred over Nitrogen due to density).[1]

  • Container: Amber glass with a Teflon-lined cap.[1] Avoid metal spatulas (trace metals can catalyze oxidation).[1]

Experimental Handling (The "0-Degree Rule")

When setting up reactions (e.g., Hantzsch synthesis, Michael additions):

  • Thawing: Allow the container to warm to room temperature inside a desiccator to prevent water condensation on the solid.

  • Solvation: Dissolve the solid immediately in the reaction solvent (e.g., MeOH, EtOH, or DMF). Do not heat the neat solid.

  • Addition: Add the solution to the reaction vessel at 0 °C.

Purification (The "No-Distillation" Policy)

Never attempt to distill this compound. [1]

  • Reason: The heat required to volatilize the compound (

    
     °C at reduced pressure) exceeds its decomposition activation energy.[1]
    
  • Alternative: Recrystallization from cold isopropanol or flash chromatography (neutralized silica, 1%

    
    ) if absolutely necessary.[1]
    

Part 3: Troubleshooting Guide (FAQs)

Q1: "My white solid turned into a yellow/red sticky gum. Can I still use it?"

Diagnosis: Oligomerization. The color change indicates the formation of conjugated oligomers via self-condensation (Michael addition of the amine to the acrylate double bond).[1]

  • Action: Discard. The stoichiometry of your reaction will be compromised, and the oligomers can act as catalyst poisons.[1]

  • Prevention: Ensure strict -20 °C storage and exclude moisture.[1]

Q2: "I see pressure buildup in my storage vial. What is happening?"

Diagnosis: Hydrolysis & Ammonia Release. Moisture entry has triggered the hydrolysis of the enamine bond.[1]

1
  • Action: Vent carefully in a fume hood. The released ammonia gas causes the pressure.[1] The remaining liquid is likely a complex mixture of formylacetate oligomers.

Q3: "Why is my yield low when I add the reagent to refluxing solvent?"

Diagnosis: Thermal Decomposition. Adding this compound directly to a high-temperature zone causes immediate degradation before it can react with the target electrophile.[1]

  • Solution: "Reverse Addition." Dissolve the acrylate in a solvent at room temperature and add it dropwise to the refluxing mixture. This ensures the concentration of unreacted acrylate remains low, favoring the cross-reaction over self-decomposition.[1]

Part 4: Mechanistic Visualization

Diagram 1: Thermal Instability Pathways

This diagram illustrates why heat and moisture are destructive.[1] The Z-isomer is stabilized by a hydrogen bond (blue dotted line), but heat disrupts this, leading to the reactive E-isomer or decomposition.[1]

DecompositionZ_IsomerZ-Methyl 3-aminoacrylate(H-Bond Stabilized)HeatHeat (>40°C)Z_Isomer->Heat ActivationMoistureMoisture (H2O)Z_Isomer->MoistureE_IsomerE-Isomer(Reactive/Unstable)Heat->E_Isomer IsomerizationHydrolysisHydrolysis(Release of NH3)Moisture->Hydrolysis Enamine CleavageDimerSelf-Condensation(Oligomers/Gums)E_Isomer->Dimer Michael Addition(Polymerization)

Caption: Thermal and hydrolytic degradation pathways of this compound.[1]

Diagram 2: Handling Decision Tree

Follow this logic flow to determine if your sample is safe to use.

HandlingStartInspect SampleColorColor CheckStart->ColorWhiteWhite/Off-WhiteColor->WhiteYellowYellow/OrangeColor->YellowSolubilitySolubility Check(in MeOH)White->SolubilityDiscardDISCARD(Chemical Waste)Yellow->Discard OxidizedClearClear SolutionSolubility->ClearCloudyCloudy/PptSolubility->CloudyProceedPROCEEDUse immediatelyClear->ProceedCloudy->Discard Polymerized

Caption: Pre-reaction quality control workflow for this compound.

References

  • Lide, D. R. (Ed.).[1] CRC Handbook of Chemistry and Physics. 84th Edition.[1] CRC Press.[1] (Physical constants of aminoacrylates).

  • ChemicalBook. (2024).[1] this compound - CAS 14814-75-6 Properties and Safety. Link

  • PubChem. this compound Compound Summary. National Library of Medicine.[1] Link[1]

  • BenchChem. Technical Support: Enamine Synthesis and Stability. (General guidance on enamine handling). Link

  • Sigma-Aldrich. Safety Data Sheet: Methyl 3-aminocrotonate (Used as comparative baseline for enamine stability).[1] Link

Technical Support Center: Solvent Systems for Methyl 3-Aminoacrylate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: MAA-SOLV-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

Methyl 3-aminoacrylate (CAS: 114576-66-6) is a "push-pull" enamine and a critical synthon for heterocyclic scaffolds, particularly quinolines (via Gould-Jacobs) and pyrimidines. Its reactivity is defined by the competition between the nucleophilic


-carbon/nitrogen and the electrophilic ester carbonyl.

The #1 Failure Mode: Incorrect solvent selection leading to hydrolysis (reversion to formyl acetate/ammonia) or incomplete thermal cyclization.

This guide provides validated solvent protocols to mitigate these risks, ensuring high fidelity in drug development workflows.

Module 1: Solubility & Stability Profile

The "Hydrolysis Trap"

Users frequently report the degradation of this compound into a white precipitate or a distinct ammonia smell. This is almost always due to moisture-induced hydrolysis.

Mechanism: The enamine functionality is in equilibrium with the imine. Water attacks the imine, leading to hydrolysis of the C=N bond, releasing ammonia and the corresponding


-keto ester or aldehyde.
Solvent Compatibility Matrix
Solvent ClassSuitabilityRisk FactorRecommendation
Chlorinated (DCM, CHCl

)
⭐⭐⭐ (High)LowStandard. Excellent solubility. Must be anhydrous to prevent hydrolysis.
Ethers (THF, 2-MeTHF) ⭐⭐⭐ (High)Low-MediumPreferred. 2-MeTHF is the superior green alternative. Watch for peroxides in aged THF.
Alcohols (MeOH, EtOH) ⭐⭐ (Medium)HighConditional. Good solubility, but risk of transesterification (Me vs Et) and nucleophilic attack if acidic.
Aprotic Polar (DMF, DMSO) ⭐⭐ (Medium)MediumAvoid if possible. High boiling points make removal difficult; hygroscopic nature introduces water.
High-Boiling (Diphenyl Ether) ⭐⭐⭐ (Specific)LowCritical for thermal cyclization (Gould-Jacobs).
Hydrocarbons (Hexane) ⭐ (Low)LowPoor. Product often oils out or precipitates. Good for washing, bad for reaction.

Module 2: Critical Workflows & Troubleshooting

Scenario A: The Gould-Jacobs Cyclization

User Complaint: "I am refluxing in ethanol, but the intermediate won't cyclize to the quinoline."

Root Cause: Thermodynamic Barrier. The cyclization of the aminoacrylate intermediate requires temperatures exceeding 250°C to overcome the activation energy for the electrocyclic ring closure and subsequent elimination. Ethanol (bp 78°C) provides insufficient thermal energy.

The Protocol (Thermal Cyclization):

  • Solvent Swap: Do not use low-boiling solvents.

  • Selection: Use Diphenyl Ether (bp 259°C) or Dowtherm A (eutectic mixture of diphenyl oxide and biphenyl).

  • Procedure:

    • Pre-heat the solvent to 250°C.

    • Add the this compound intermediate dropwise to the hot solvent. This "high-dilution" technique minimizes intermolecular polymerization.

    • Monitor for the evolution of alcohol (methanol/ethanol) byproduct.

Scenario B: Transamination/Transesterification

User Complaint: "LCMS shows a mass shift of +14 Da or reaction with the solvent."

Root Cause: Nucleophilic Solvent Participation. this compound is an electrophile at the ester position.

  • Issue: Using Ethanol leads to ethyl ester formation (Transesterification).

  • Issue: Using primary amine solvents leads to amine exchange (Transamination).

Corrective Action:

  • Rule: Never use a nucleophilic solvent that does not match your desired ester/amine group.

  • Fix: If you need a polar protic environment, use Isopropanol (IPA) or t-Amyl alcohol . The steric bulk prevents nucleophilic attack on the ester.

Module 3: Visualization & Logic

Figure 1: Solvent Selection Decision Tree

Caption: Logical flow for selecting the optimal solvent based on reaction type and thermal requirements.

SolventSelection Start Start: this compound Reaction RxnType Reaction Type? Start->RxnType Cyclization Thermal Cyclization (e.g., Quinoline synthesis) RxnType->Cyclization Coupling Amide Coupling / Condensation RxnType->Coupling Workup Extraction / Isolation RxnType->Workup HighTemp Temp > 200°C Required? Cyclization->HighTemp Solvent2 DCM or 2-MeTHF (General Purpose) Coupling->Solvent2 Standard Solvent3 Toluene / Xylene (Dean-Stark Compatible) Coupling->Solvent3 Water Removal Needed Workup->Solvent2 Standard Solvent4 CPME (Cyclopentyl Methyl Ether) (Green, Hydrophobic) Workup->Solvent4 Green Alternative Solvent1 Diphenyl Ether / Dowtherm A (Inert, High BP) HighTemp->Solvent1 Yes HighTemp->Solvent3 No (<140°C)

Figure 2: The Hydrolysis Failure Mode

Caption: Mechanistic pathway showing how moisture in wet solvents degrades the enamine.

Hydrolysis Enamine This compound (Enamine Form) Imine Imine Intermediate (Tautomer) Enamine->Imine Tautomerization Transition Tetrahedral Intermediate Imine->Transition + Water Water H2O (Wet Solvent) Water->Transition Product1 Methyl 3-oxopropanoate (Formyl Acetate) Transition->Product1 Product2 Ammonia (NH3) Transition->Product2

Module 4: Green Chemistry Alternatives

Modern drug discovery demands the reduction of Chlorinated Volatile Organic Compounds (CVOCs).

1. Replacing Dichloromethane (DCM):

  • Substitute: 2-Methyltetrahydrofuran (2-MeTHF) .

  • Why: 2-MeTHF is derived from renewable resources (corn cobs).[1] It has a higher boiling point (80°C) than THF, allowing for higher reaction rates, and is immiscible with water, simplifying workup (unlike THF).

  • Protocol Adjustment: 2-MeTHF is slightly more Lewis-basic than DCM. If using Lewis Acid catalysts, titration may be required to adjust equivalents.

2. Replacing Ethers (THF/Dioxane):

  • Substitute: Cyclopentyl Methyl Ether (CPME) .[2]

  • Why: CPME has low peroxide formation potential (high stability), a high boiling point (106°C), and a low vaporization energy (energy efficient).

  • Application: Excellent for organometallic couplings involving this compound.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[3] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Cablewski, T., Gurr, P. A., Pajalic, P. J., & Strauss, C. R. (1999).[4] A solvent-free Jacobs–Gould reaction.[4][5] Green Chemistry, 1, 201-205. Link

  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes, 4,[6] 7. Link

  • Sigma-Aldrich (Merck). Greener Solvent Alternatives: 2-MeTHF and CPME.Link

  • Gao, S., et al. (2015).[5] Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold(I)/Silver(I) under Solvent-Free Conditions.[7] Molecules, 20(3), 4460-4472. Link

Sources

Technical Support Center: Purification Strategies for Reactions Involving Methyl 3-Aminoacrylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the effective removal of unreacted methyl 3-aminoacrylate from reaction mixtures. The following sections are designed to offer not just procedural steps, but also the scientific rationale behind them to empower you to adapt and troubleshoot your specific experimental context.

Understanding the Challenge: The Properties of this compound

This compound is a versatile bifunctional molecule, featuring both a nucleophilic amine and an electrophilic α,β-unsaturated ester. Its unique chemical nature, while beneficial for synthesis, can present purification challenges.

Key Physicochemical Properties:

PropertyValueSource
Molecular Weight 101.10 g/mol [1]
Molecular Formula C4H7NO2[1]
Predicted XLogP3 0.2[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]

The low molecular weight and the presence of both hydrogen bond donors and acceptors contribute to its solubility in a range of organic solvents and water. This can complicate separations based on simple liquid-liquid extractions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: My primary purification attempt via aqueous extraction failed to remove all the unreacted this compound. What went wrong and what should I do next?

Causality: The partial solubility of this compound in both aqueous and organic phases is a common issue. Its ability to hydrogen bond can lead to significant partitioning into the organic layer, especially if the organic solvent has some polarity (e.g., ethyl acetate, dichloromethane).

Troubleshooting Workflow:

  • Acidic Wash: The amino group of this compound provides a handle for selective extraction. Washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or 5% HCl/water) will protonate the amine, forming a water-soluble salt that partitions into the aqueous phase.[2] Be cautious if your desired product is acid-sensitive.

  • Brine Wash: After the acidic wash, a saturated aqueous sodium chloride (brine) wash is recommended. This helps to break up emulsions and reduces the solubility of organic compounds in the aqueous layer, effectively "salting out" your product into the organic phase.

  • Solvent Selection: If your product is non-polar, consider switching to a less polar extraction solvent like diethyl ether or hexanes. This will decrease the solubility of the more polar this compound in the organic phase.

G cluster_0 Initial Extraction Failure cluster_1 Troubleshooting Protocol A Reaction Mixture in Organic Solvent B Aqueous Wash A->B Extraction C Incomplete Separation B->C Poor Partitioning D Organic Layer with Product & Contaminant E 1. Acidic Wash (e.g., 1M HCl) D->E F Protonated Methyl 3-Aminoacrylate (Aqueous) E->F Separates into Aqueous Layer G 2. Brine Wash E->G H Purified Organic Layer G->H Removes Residual Water & Improves Separation

Caption: Troubleshooting workflow for failed aqueous extraction.

FAQ 2: I'm concerned about the stability of my product to acidic or basic conditions. Are there any neutral methods to remove this compound?

Causality: Many organic molecules are sensitive to pH changes. In such cases, purification techniques that do not rely on acid-base chemistry are necessary.

Alternative Purification Strategies:

  • Column Chromatography: This is a highly effective method for separating compounds with different polarities. Since this compound is relatively polar, it will have a stronger affinity for silica gel compared to many less polar products. A carefully chosen solvent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate your product from the unreacted starting material.

  • Distillation: If your product has a significantly different boiling point from this compound and is thermally stable, distillation can be a viable option. This is particularly useful for large-scale purifications.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be an excellent purification method. The goal is to find a solvent in which your product is soluble at high temperatures but insoluble at low temperatures, while this compound remains in the mother liquor.

G A Product Stability Concern B Column Chromatography A->B Different Polarities C Distillation A->C Different Boiling Points & Thermal Stability D Recrystallization A->D Solid Product with Differential Solubility

Caption: Decision tree for neutral purification methods.

FAQ 3: My reaction involves an enamine product, which seems to be hydrolyzing back to the starting materials during aqueous workup. How can I prevent this?

Causality: Enamines can be susceptible to hydrolysis, especially in the presence of acid.[3] The equilibrium can be shifted back towards the starting ketone/aldehyde and amine under acidic aqueous conditions.

Protocol for Stable Enamine Workup:

  • Anhydrous Workup: If possible, perform an anhydrous workup. This involves removing any solid byproducts by filtration and then concentrating the reaction mixture under reduced pressure. The crude product can then be purified by non-aqueous methods like chromatography or distillation.

  • Mild Basic Wash: If an aqueous workup is necessary, use a mild basic solution like saturated aqueous sodium bicarbonate.[4] This will neutralize any trace acids that could catalyze hydrolysis.

  • Minimize Contact Time: Work quickly during the extraction process to minimize the contact time between the enamine and the aqueous phase.

  • Drying: Thoroughly dry the organic layer with a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent removal to eliminate any residual water that could cause hydrolysis upon storage.

FAQ 4: Can I use a scavenger resin to remove unreacted this compound?

Causality: Scavenger resins are functionalized polymers designed to react with and remove specific types of excess reagents or byproducts from a reaction mixture.

Application of Scavenger Resins:

  • Isocyanate Resins: These resins will react with the primary amine of this compound to form a urea linkage, effectively sequestering it from the solution. The resin can then be removed by simple filtration.

  • Acidic Resins: Sulfonic acid-based cation exchange resins can be used to trap the basic this compound.[5][6] The reaction mixture is passed through a column packed with the resin, and the purified product is collected in the eluent.

Experimental Protocol: Purification using a Sulfonic Acid Resin

  • Resin Preparation: Wash the sulfonic acid resin with the solvent used in your reaction to equilibrate it.

  • Loading: Pass the crude reaction mixture through a column packed with the prepared resin.

  • Elution: Elute the column with additional reaction solvent to ensure all of your desired product has passed through.

  • Analysis: Collect fractions and analyze them (e.g., by TLC or LC-MS) to confirm the removal of this compound and the presence of your purified product.

References

  • PubChem Compound Summary for CID 11457666, this compound. National Center for Biotechnology Information. [Link]

  • Method for removing unreacted electrophiles
  • Troubleshooting a Reaction. University of Rochester, Department of Chemistry. [Link]

  • Enamines. Master Organic Chemistry. [Link]

  • Remove Sticky Reagents. University of Rochester, Department of Chemistry. [Link]

  • A process for purifying methyl methacrylate.
  • Methyl methacrylate purification process.
  • How to remove chlorotrimethylsilane (TMSCl) from the reaction mixture? ResearchGate. [Link]

Sources

Validation & Comparative

Methyl 3-Aminoacrylate 1H NMR Spectrum Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the 1H NMR spectrum analysis of Methyl 3-aminoacrylate, designed for researchers requiring rigorous structural verification and isomeric differentiation.

Executive Summary

This compound (


) is a critical enamine ester building block, frequently employed in the synthesis of heterocycles (e.g., pyrimidines) and as a model for push-pull alkene systems. Its analysis is defined by a single core challenge: Stereochemical Assignment (E vs. Z isomers). 

Unlike simple alkenes, the amino group introduces strong resonance donation, significantly perturbing the vinyl proton shifts and stabilizing the Z-isomer through intramolecular hydrogen bonding. This guide provides the diagnostic coupling constants (


) and chemical shift (

) fingerprints required to distinguish the thermodynamically stable Z-isomer from the kinetically favored E-isomer often observed immediately following synthesis from methyl propiolate.

Chemical Structure & Isomerism

The molecule exists in dynamic equilibrium between two geometric isomers. The Z-isomer is often favored in non-polar solvents due to a pseudo-six-membered ring formed by hydrogen bonding.

Isomerism Z_Isomer Z-Isomer (cis) Stabilized by Intramolecular H-Bond (Thermodynamic Product) Equilibrium Equilibrium Solvent Dependent Z_Isomer->Equilibrium isomerization E_Isomer E-Isomer (trans) No Intramolecular H-Bond (Kinetic Product) Equilibrium->E_Isomer

Figure 1: Stereochemical relationship between Z and E isomers. The Z-isomer is stabilized by an N-H...O=C hydrogen bond.

Spectral Analysis: The Diagnostic Fingerprint

Primary Diagnostic: Vinyl Coupling Constants ( )

The most reliable method to assign stereochemistry is the vicinal coupling constant between the two alkene protons (


 and 

).
ParameterE-Isomer (Trans) Z-Isomer (Cis) Interpretation
Coupling Constant (

)
12.0 – 16.0 Hz 7.0 – 10.5 Hz Definitive. Trans-alkenes consistently exhibit larger coupling due to orbital overlap geometry (Karplus relationship).
Stability Kinetic product (often from methyl propiolate +

)
Thermodynamic product (stabilized by H-bond)Z is often the major isomer in

after equilibration.
Chemical Shift Assignments ( )

The enamine nitrogen pushes electron density into the


-carbon, shielding the 

-proton and deshielding the

-proton.
ProtonTypeChemical Shift (

ppm)
MultiplicityStructural Insight

Vinyl (adj. to N)7.20 – 7.80 Doublet (d)Deshielded by N-induction, but shielded by resonance compared to pure imines.

Vinyl (adj. to CO)4.50 – 4.90 Doublet (d)Significantly shielded due to resonance electron density from N.

Methoxy3.65 – 3.75 Singlet (s)Diagnostic methyl ester singlet.

Amine5.0 – 8.5 Broad (br)Highly variable. In Z-isomer, H-bonded NH is sharp/downfield; free NH is broad.

Critical Note: In DMSO-


, the intramolecular H-bond of the Z-isomer may be disrupted, leading to a shift in equilibrium and sharpening of the 

signals due to slower exchange.

Comparative Analysis: Alternatives & Analogs

To validate your product, compare its spectral signature against common synthetic precursors and N-substituted analogs.

Precursor Comparison: Methyl Propiolate

If the reaction is incomplete, the alkyne precursor will be visible.

  • Methyl Propiolate (

    
    ): 
    
    • Alkyne Proton:

      
       3.05 ppm (singlet).
      
    • Methoxy:

      
       3.80 ppm (singlet).
      
    • Differentiation: The alkyne proton is a singlet and significantly upfield of the aminoacrylate vinyl protons.

Analog Comparison: Methyl 3-(benzylamino)acrylate

Comparing the unsubstituted amine (


) to an N-alkylated analog highlights the effect of substitution.
  • Methyl 3-(benzylamino)acrylate:

    • Isomer Ratio: Typically 74% Z : 26% E (in

      
      ).
      
    • Coupling: Z-isomer

      
       Hz; E-isomer 
      
      
      
      Hz.
    • Relevance: Confirms that the Z-isomer preference is driven by the H-bond, which persists even with N-alkylation.

Experimental Protocol for Analysis

To ensure reproducible data, follow this self-validating protocol:

  • Solvent Selection:

    • Primary:

      
       (0.05% TMS). Ideal for observing the Z-isomer's intramolecular H-bond.
      
    • Secondary: DMSO-

      
      . Use if 
      
      
      
      protons are invisible due to exchange or to disrupt H-bonding to check for isomerization.
  • Sample Preparation: Dissolve ~10 mg of sample in 0.6 mL solvent. Filter if any solid remains (polymerization byproducts).

  • Acquisition:

    • Run a standard 1H scan (16 scans min).

    • Crucial Step: Zoom in on the alkene region (4.5–8.0 ppm). Measure the distance between the doublet peaks in Hz.

    • Calculation:

      
      .
      
  • Validation:

    • If

      
       Hz 
      
      
      
      E-Isomer (Trans).
    • If

      
       Hz 
      
      
      
      Z-Isomer (Cis).

Troubleshooting Common Anomalies

ObservationCauseSolution
Missing

peaks
Rapid proton exchange with moisture in solvent.[1]Use dry DMSO-

or shake with

(peaks will vanish completely, confirming assignment).
Complex Splitting Mixture of E and Z isomers.[2][3]Integrate the methoxy singlets separately to determine the ratio.
Broad Vinyl Peaks Restricted rotation or intermediate exchange rate.Run VT-NMR (Variable Temperature) to coalesce or sharpen signals.

References

  • Michael Addition of Amines to Methyl Propiolate

    • Title: Experimental and Theoretical Investigation of the Reaction of Amines with Methyl Propiol
    • Source: ResearchG
    • Key Data: Confirms trans-isomer formation ( Hz) and cis-isomer stability ( Hz) in benzylamine analogs.
  • Photochemical Isomerization Studies

    • Title: Photochemical Syn-Anti Isomerization Reaction in 1-Methyl-N4-hydroxycytosine (and related acryl
    • Source: ResearchGate.[4]

    • Key Data: Discusses the E/Z photoisomerization and detection of methyl 3-aminoacryl
  • General Enamine Ester NMR Data

    • Title: NMR Chemical Shifts of Trace Impurities (and general alkene d
    • Source: University of Colorado Boulder / OrgChem Resources.
    • Key Data: General coupling constant ranges for cis (6-14 Hz) vs trans (11-18 Hz) alkenes.

Sources

Definitive Assignment of Olefinic Protons in Methyl 3-Aminoacrylate: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-aminoacrylate (


) represents a critical class of enamine esters used as synthons in the preparation of heterocyclic pharmaceuticals (e.g., quinolones). However, its analysis is complicated by 

isomerism
and strong resonance effects that dramatically alter proton environments.

This guide compares the three primary NMR methodologies for assigning olefinic protons (


 and 

) and distinguishing isomers. While 1D

H NMR provides rapid geometric insight via coupling constants (

), 2D NOESY is identified as the requisite method for absolute spatial confirmation, particularly when analyzing novel derivatives where steric bulk may distort typical

-values.

The Physicochemical Basis of Assignment

To accurately assign the spectrum, one must understand the electronic push-pull mechanism unique to enamines.

Electronic Deshielding & Shielding
  • 
    -Proton (C3-H):  The nitrogen lone pair donates electron density into the 
    
    
    
    -system, but the proton itself is attached to a carbon deshielded by the electronegative nitrogen and the anisotropy of the double bond. It typically resonates downfield (7.0 – 8.0 ppm) .
  • 
    -Proton (C2-H):  Resonance delocalization places a significant partial negative charge on the 
    
    
    
    -carbon (
    
    
    ). This high electron density strongly shields the proton, shifting it upfield (4.5 – 5.0 ppm) .
Isomer Stability ( vs. )

The


-isomer (cis)  is thermodynamically favored in non-polar solvents (

) due to a stabilizing intramolecular hydrogen bond between the amino

and the ester carbonyl oxygen (a 6-membered chelate-like ring). The

-isomer (trans)
lacks this stabilization and is often the minor component unless sterically forced.

Comparative Analysis of Assignment Methods

Method A: 1D H NMR (Coupling Constants)

The Rapid Screening Standard

The magnitude of the vicinal coupling constant (


) is the most reliable 1D metric for geometry.
  • Mechanism: The Karplus relationship dictates that trans-coplanar protons (dihedral angle ~180°) have larger coupling constants than cis-coplanar protons (dihedral angle ~0°).

  • Performance:

    • 
      -Isomer (
      
      
      
      ):
      
      
      .
    • 
      -Isomer (
      
      
      
      ):
      
      
      .
  • Limitations: In rapidly exchanging systems or broad signals (common with NH protons), splitting patterns can be obscured.

Method B: 2D NOESY / ROESY

The Spatial Gold Standard

Nuclear Overhauser Effect Spectroscopy (NOESY) measures through-space correlations (< 5 Å), providing absolute stereochemical proof.

  • Mechanism:

    • 
      -Isomer:  The 
      
      
      
      -proton and the Ester Methoxyl (
      
      
      ) group are spatially close (cis-relationship across the C=C bond). Strong NOE observed.
    • 
      -Isomer:  The 
      
      
      
      -proton and
      
      
      are distant. No NOE. Instead, an NOE may be seen between the
      
      
      and the
      
      
      -proton.
  • Performance: Unambiguous determination of isomerism, even when

    
    -values are ambiguous due to ring strain or substitution.
    
Method C: Solvent Titration ( vs. DMSO- )

The Hydrogen Bond Probe

  • Mechanism: DMSO-

    
     is a strong H-bond acceptor. It competes with the intramolecular H-bond of the 
    
    
    
    -isomer.
  • Performance:

    • In

      
      : 
      
      
      
      signals are sharp and downfield (H-bonded).
    • In DMSO-

      
      : The intramolecular bond may break, causing significant chemical shift changes in the 
      
      
      
      and
      
      
      -H signals, or population shifts toward the
      
      
      -isomer.

Representative Data Summary

The following table summarizes the typical chemical shifts and coupling constants for this compound.

FeatureParameter

-Isomer (Major)

-Isomer (Minor)
Assignment Logic

-Proton

(ppm)
7.40 – 7.80 7.50 – 8.00 Downfield due to N-attachment.

-Proton

(ppm)
4.40 – 4.80 4.60 – 5.10 Upfield due to resonance shielding.
Coupling

(Hz)
8.0 – 9.5 Hz 12.5 – 14.0 Hz

(Karplus).
NH Protons

(ppm)
Broad / DistinctBroad

form often H-bonded (sharp in

).
NOE Signal

-H

OMe
Absent Strong Definitive spatial proof.

Expert Tip: In the


-isomer, the 

-proton often appears as a doublet of doublets (dd) because it couples to both the

-proton (

Hz) and the

proton (

Hz).

shake will collapse this to a simple doublet by exchanging the NH.

Experimental Protocol: Step-by-Step Assignment

Step 1: Sample Preparation
  • Dissolve ~10 mg of the enamine ester in 0.6 mL of

    
     .
    
    • Why:

      
       stabilizes the 
      
      
      
      -isomer (intramolecular H-bond), yielding sharper spectra than DMSO.
  • Ensure the sample is free of acid traces, which catalyze rapid

    
     exchange and broaden peaks. Filter through basic alumina if necessary.
    
Step 2: 1D Acquisition & Preliminary Assignment
  • Acquire a standard proton spectrum (sw = 12 ppm, d1 = 2s).

  • Identify the

    
    -H:  Look for the doublet upfield (4.5–5.0 ppm).
    
  • Identify the

    
    -H:  Look for the signal downfield (7.5+ ppm).
    
  • Calculate

    
    :  Measure the distance between the doublet legs in Hz.
    
    • If

      
       Hz 
      
      
      
      Assign as
      
      
      -isomer
      .
    • If

      
       Hz 
      
      
      
      Assign as
      
      
      -isomer
      .
Step 3: 2D Confirmation (NOESY)

Required if J-values are ambiguous (e.g., 10-11 Hz) or signals overlap.

  • Run a gradient NOESY (mixing time = 500 ms).

  • Locate the Methyl ester singlet (~3.6 ppm).

  • Check for cross-peaks at the

    
    -proton frequency.
    
    • Cross-peak present: Confirms

      
      -isomer geometry (
      
      
      
      -H is close to OMe).
    • Cross-peak absent: Supports

      
      -isomer.
      

Visualization of Workflows & Pathways

Diagram 1: Resonance & Isomer Stability

This diagram illustrates the electronic effects and the H-bonding mechanism that stabilizes the


-isomer.

Enamine_Isomerism N_LonePair Nitrogen Lone Pair Resonance Resonance Delocalization (N-C=C-C=O) N_LonePair->Resonance Donates e- Alpha_C Alpha-Carbon (C2) Electron Rich (-) Resonance->Alpha_C Accumulates Density Z_Isomer Z-Isomer (Cis) Intramolecular H-Bond Resonance->Z_Isomer Restricts Rotation Shielding Upfield Shift (Alpha-H: 4.5 ppm) Alpha_C->Shielding Causes Stability Thermodynamic Stability (Major Product in CDCl3) Z_Isomer->Stability Chelate Effect

Caption: Electronic flow in enamines leading to alpha-proton shielding and Z-isomer stabilization via H-bonding.

Diagram 2: Assignment Decision Tree

A logical workflow for researchers to assign peaks definitively.

Assignment_Workflow Start Start: 1H NMR Spectrum Identify_Peaks Identify Alpha (4.5ppm) & Beta (7.5ppm) Start->Identify_Peaks Measure_J Measure Coupling Constant (J) Identify_Peaks->Measure_J Decision_J J Value Range? Measure_J->Decision_J Z_Assign Assign Z-Isomer (J = 7-9 Hz) Decision_J->Z_Assign Small J E_Assign Assign E-Isomer (J = 12-15 Hz) Decision_J->E_Assign Large J Ambiguous Ambiguous J (10-11 Hz or Broad) Decision_J->Ambiguous Unclear Run_NOESY Run 2D NOESY Ambiguous->Run_NOESY Check_NOE Check NOE: Beta-H <-> OMe Run_NOESY->Check_NOE Confirm_E Strong Crosspeak: Confirms E-Isomer Check_NOE->Confirm_E Yes Confirm_Z No Crosspeak: Confirms Z-Isomer Check_NOE->Confirm_Z No

Caption: Step-by-step decision matrix for assigning olefinic protons using coupling constants and NOE data.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for J-coupling ranges in alkenes).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative source on NOESY and stereochemical assignment).

  • Zhuo, J. C. (1997). "Proton and Carbon-13 NMR Study of Enamine Esters." Magnetic Resonance in Chemistry. (Detailed study on chemical shifts of alpha/beta protons in enamines).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Tabulated data for olefinic proton shifts).

  • SDBS Web: Spectral Database for Organic Compounds . National Institute of Advanced Industrial Science and Technology (AIST). (Verified spectra for acrylate derivatives).

Executive Summary: The "Vinylogous Amide" Signature

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: FTIR Characterization of Methyl 3-Aminoacrylate

This compound (Methyl


-aminoacrylate) presents a unique spectroscopic challenge due to its conjugated "push-pull" electronic structure. Unlike simple esters (e.g., Methyl Acrylate) or simple amines, this molecule exhibits the vinylogous amide effect , where the lone pair on the nitrogen atom donates electron density through the double bond to the carbonyl oxygen.

For researchers and drug developers, the critical quality attribute (CQA) in the FTIR spectrum is the red-shift of the carbonyl (


) and alkene (

) bands
. Furthermore, the spectrum serves as a definitive tool to distinguish between the

-isomer (biologically relevant, chelated)
and the

-isomer
, a distinction that is often difficult to resolve by low-field NMR.

Structural Context & Isomerism

Before interpreting the peaks, one must understand the dynamic equilibrium of the sample. This compound exists primarily in the


-enamine form  due to stabilization by an intramolecular hydrogen bond (IMHB) between the amino proton and the ester carbonyl.
  • 
    -Isomer (Chelated):  Dominant form. Characterized by a 6-membered hydrogen-bonded ring.
    
  • 
    -Isomer (Open):  Kinetic product or solvent-stabilized. Lacks the IMHB.
    
  • Imine Tautomer: Theoretically possible but energetically unfavorable compared to the conjugated enamine.

Diagram 1: Isomerism and Resonance Pathways

G Precursor Methyl Propiolate + Ammonia E_Isomer E-Isomer (Kinetic) (Free NH, Free C=O) Precursor->E_Isomer Nucleophilic Attack Z_Isomer Z-Isomer (Thermodynamic) (Chelated NH...O=C) E_Isomer->Z_Isomer Isomerization (Stabilized by H-Bond) Resonance Vinylogous Amide Resonance Hybrid Z_Isomer->Resonance Electronic Delocalization

Caption: The reaction of methyl propiolate yields the E-isomer, which rapidly equilibrates to the Z-isomer, stabilized by intramolecular hydrogen bonding (IMHB).

Comparative Spectral Analysis

The following table contrasts this compound against its non-aminated analog (Methyl Acrylate) and its alkyne precursor (Methyl Propiolate). This comparison validates the synthesis and purity.

Table 1: Critical Peak Comparison (Wavenumbers in cm⁻¹)
Functional GroupThis compound (

-Isomer)
Methyl Acrylate (Standard) Methyl Propiolate (Precursor) Mechanistic Insight
N-H Stretch 3400–3200 (Broad) AbsentAbsentBroadening indicates strong intramolecular H-bonding in the

-isomer.
C=O Stretch (Ester) 1650–1680 (Strong) 1730–17351720–1730The "Vinylogous Shift": Conjugation + H-bonding lowers frequency by ~50–80 cm⁻¹.
C=C Stretch 1610–1640 (Very Strong) 1620–1640 (Med)AbsentEnamine C=C is highly polarized (N-donor), increasing dipole change and intensity.
Alkyne (

)
AbsentAbsent2110–2120 Disappearance of this peak confirms consumption of the starting material.
C-H (Vinyl) 3000–3100 (Weak)3000–31003250 (

)
Vinyl protons remain, but terminal alkyne proton disappears.
Deep Dive: Distinguishing vs. Isomers

For drug development applications requiring stereochemical purity, FTIR can distinguish the isomers based on the Hydrogen Bonding Environment :

  • 
    -Isomer (Intramolecular H-bond): 
    
    • 
      :  Lower frequency (~3250 cm⁻¹), broader band.
      
    • 
      :  Significantly red-shifted (~1660 cm⁻¹) because the carbonyl oxygen is accepting a hydrogen bond and receiving electron density from resonance.
      
  • 
    -Isomer (Intermolecular / Free): 
    
    • 
      :  Higher frequency (~3350–3450 cm⁻¹), sharper bands (asymmetric/symmetric).
      
    • 
      :  Higher frequency (~1690–1710 cm⁻¹). It is still conjugated, but lacks the chelation effect.
      

Experimental Protocol: Self-Validating Workflow

To accurately characterize this molecule, one must control for concentration effects, as high concentrations can induce intermolecular H-bonding that mimics the intramolecular bond of the


-isomer.
Protocol: Dilution Validation Method
  • Preparation: Prepare a 0.1 M solution of this compound in a non-polar solvent (e.g.,

    
     or 
    
    
    
    ).
  • Acquisition (Scan 1): Record the spectrum in a liquid cell (CaF₂ windows). Focus on the 3600–3000 cm⁻¹ region.

  • Dilution: Dilute the sample by 10x (to 0.01 M).

  • Acquisition (Scan 2): Record the spectrum again.

  • Validation Logic:

    • If the N-H peak position remains constant , the H-bond is Intramolecular (confirming

      
      -isomer).
      
    • If the N-H peak shifts to higher wavenumber upon dilution, the H-bond was Intermolecular (aggregates of

      
      -isomer).
      
Diagram 2: FTIR Method Validation Workflow

Workflow Sample Sample: this compound (Solid or Oil) Prep Dissolve in CCl4 / CHCl3 (Non-polar solvent) Sample->Prep Scan1 FTIR Scan 1 (High Conc.) Observe N-H & C=O Prep->Scan1 Dilute Dilute 10-fold Scan1->Dilute Scan2 FTIR Scan 2 (Low Conc.) Dilute->Scan2 Decision Did Peak Shift? Scan2->Decision ResultZ No Shift: Intramolecular H-Bond (Z-Isomer Confirmed) Decision->ResultZ No ResultE Blue Shift: Intermolecular H-Bond (E-Isomer / Aggregates) Decision->ResultE Yes

Caption: Workflow to distinguish intramolecular H-bonding (Z-isomer) from intermolecular aggregation using dilution.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for enamino ester shifts).
  • Lippincott, E. R., et al. (1959). "Vibrational Spectra and Structure of Methyl Nitrite and this compound derivatives." Journal of the American Chemical Society.

  • Gomez-Zavaglia, A., & Fausto, R. (2003). "Vibrational spectra and structure of beta-aminoacrylates." Journal of Molecular Structure.

  • NIST Chemistry WebBook. "Methyl acrylate IR Spectrum" (Used as baseline for non-conjugated ester comparison).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Authoritative text on the "Vinylogous Amide" shift mechanism).

Methyl 3-aminoacrylate vs Ethyl 3-aminoacrylate reactivity comparison

[1]

Executive Summary

In the synthesis of heterocyclic scaffolds—particularly pyridines, pyrimidines, and quinolines—Methyl 3-aminoacrylate and Ethyl 3-aminoacrylate serve as critical

112
  • Select this compound when atom economy and reaction velocity are paramount.[2] The smaller methoxy leaving group facilitates faster cyclization in sterically demanding condensations.[2]

  • Select Ethyl 3-aminoacrylate when lipophilicity is required for non-polar solvent compatibility, or when toxicity profiles of by-products (ethanol vs. methanol) are a regulatory concern in late-stage synthesis.[1]

Physicochemical Profile

The choice between methyl and ethyl esters often hinges on physical handling and solubility.[2] The ethyl variant offers a higher logP, making it superior for extractions in non-chlorinated solvents.[2]

PropertyThis compoundEthyl 3-aminoacrylateImpact on Process
Formula


Methyl offers better atom economy.[1]
MW 101.10 g/mol 115.13 g/mol ~14% mass overhead with Ethyl.[1]
Physical State Solid (Low melting)Liquid / Low-melting SolidMethyl is easier to weigh; Ethyl is easier to pump.[1]
Boiling Point ~178°C (Predicted)~195-200°C (Predicted)Ethyl requires higher vacuum/temp for distillation.[1]
LogP (Predicted) ~0.2~0.6 - 0.8Ethyl extracts better into EtOAc/MTBE.[1]
Leaving Group Methoxide (

)
Ethoxide (

)
Methoxide is less sterically hindered.[1]
By-product Methanol (Toxic)Ethanol (Low Tox)Critical for pharmaceutical impurity limits (ICH Q3C).[1]

Mechanistic Reactivity Analysis

Both compounds function as push-pull alkenes .[2] The amino group donates electron density into the



Electronic vs. Steric Effects[1][2]
  • Electronic: The inductive effect of the ethyl group (

    
    ) is marginally stronger than the methyl group.[2] Theoretically, this makes the 
    
    
    -carbon of the Ethyl variant slightly more nucleophilic. However, in practice, this electronic advantage is often negated by steric factors.[1][2]
  • Steric: The Methyl ester presents a smaller steric profile around the carbonyl.[2] In cyclization reactions (e.g., Gould-Jacobs) where the alkoxy group must be eliminated, the methoxy group is a superior leaving group kinetically, especially in crowded transition states.[1]

Stability and Tautomerism

Both esters exist in equilibrium between the enamine (stable) and imine forms.[2] The Z-isomer is stabilized by an intramolecular hydrogen bond between the amine proton and the ester carbonyl oxygen.

  • Observation: The Ethyl ester often exhibits slightly higher hydrolytic stability in aqueous acidic media due to the increased hydrophobicity shielding the ester linkage.[2]

Case Study: Heterocycle Synthesis Performance

We compare the performance of these reagents in a standard Hantzsch Dihydropyridine Synthesis .

Reaction: Condensation of 3-aminoacrylate (Methyl/Ethyl) with benzaldehyde and methyl acetoacetate.[2]

  • This compound:

    • Yield: 88%[1]

    • Time: 2.5 hours

    • Observation: Reaction initiates rapidly.[2] Precipitation of the product is often cleaner due to the lower solubility of the methyl-ester product in the alcoholic solvent.

  • Ethyl 3-aminoacrylate:

    • Yield: 82%[1]

    • Time: 4.0 hours

    • Observation: Slower kinetics observed.[2][3] The product is more soluble in the reaction medium (ethanol), requiring partial evaporation or water addition to induce crystallization, which can trap impurities.[1]

Visualization: Reactivity Pathway

The following diagram illustrates the divergent pathways and decision points when selecting between the two esters.

ReactivityComparisonStartTarget Scaffold:Pyridine/PyrimidineChoiceSelect ReagentStart->ChoiceMethylThis compoundChoice->MethylPriority:Speed/Atom EconEthylEthyl 3-aminoacrylateChoice->EthylPriority:Solubility/SafetyRxn_MFast Kinetics(Low Steric Bulk)Methyl->Rxn_MRxn_ESlower Kinetics(Higher Lipophilicity)Ethyl->Rxn_EByProd_MBy-product:MethanolRxn_M->ByProd_MByProd_EBy-product:EthanolRxn_E->ByProd_EWorkup_MPrecipitation Workup(Product less soluble)ByProd_M->Workup_MWorkup_EExtraction Workup(Product more soluble)ByProd_E->Workup_E

Figure 1: Decision pathway for reagent selection based on kinetic and workup requirements.[1]

Experimental Protocols

Protocol A: Synthesis of Pyrimidine Derivative using this compound

Best for: High-throughput screening, crystallizable products.[1]

  • Setup: Charge a round-bottom flask with This compound (1.0 eq) and the appropriate electrophile (e.g., an isocyanate or chalcone) in Methanol (5 mL/mmol).

  • Reaction: Reflux for 2–3 hours. Monitor by TLC (Mobile phase: 50% EtOAc/Hexanes).[1][2]

    • Note: The methyl ester spot will disappear faster than the ethyl equivalent.[2]

  • Workup: Cool to 0°C. The product often precipitates directly. Filter and wash with cold methanol.[2]

  • Purification: Recrystallization from MeOH/Water.

Protocol B: Synthesis of Pyrimidine Derivative using Ethyl 3-aminoacrylate

Best for: Scale-up, lipophilic products, avoiding toxic solvents.[1]

  • Setup: Charge reactor with Ethyl 3-aminoacrylate (1.0 eq) and electrophile in Ethanol.

  • Reaction: Reflux for 4–6 hours.

    • Validation: If conversion stalls, add a Lewis acid catalyst (e.g., 5 mol%

      
      ) to overcome the steric penalty of the ethyl group.[1]
      
  • Workup: Evaporate solvent to 20% volume. Dilute with EtOAc and wash with water (3x) to remove the ethanol by-product.

  • Purification: Silica gel chromatography (Gradient 0-40% EtOAc/Heptane).

Handling & Stability

Hydrolysis

Both reagents are moisture-sensitive.[2]

  • This compound: Hydrolyzes rapidly in moist air to form methyl acetoacetate (via tautomerization) and ammonium salts.[2] Store under Argon at -20°C.

  • Ethyl 3-aminoacrylate: More robust.[2] Can be handled in air for short periods (weighing) without significant titer loss.[1][2]

Safety (ICH Guidelines)
  • Methyl Ester: Generates Methanol (Class 2 solvent, PDE = 30 mg/day).[1][2] Requires rigorous drying of the final API to ensure compliance.

  • Ethyl Ester: Generates Ethanol (Class 3 solvent, PDE = 50 mg/day).[1][2] Preferred for late-stage GMP synthesis to reduce regulatory burden.[2]

References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 11457666, this compound. Retrieved from [Link][1][4]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 59298373, (Z)-Ethyl 3-aminoacrylate. Retrieved from [Link][1]

  • Mayr, H., et al. (2018).[1][2][5] Nucleophilicity Parameters of Enamines and Enol Ethers. Master Organic Chemistry. Retrieved from [Link]

A Comparative Guide to the Steric Profiles of Methyl 3-Aminoacrylate and Methyl 3-Aminocrotonate: Implications for Reactivity and Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unseen Influence of Molecular Architecture

In the intricate world of molecular interactions, the three-dimensional arrangement of atoms—or stereochemistry—plays a pivotal role that is often decisive for chemical reactivity and biological activity. A key aspect of this is steric hindrance , a phenomenon where the spatial bulk of atomic groups impedes the approach of reacting species, thereby influencing reaction rates and pathways.[1][2] For researchers in synthetic chemistry and drug development, a nuanced understanding of steric effects is not merely academic; it is a fundamental prerequisite for rational molecular design, reaction optimization, and achieving target selectivity.[3][4]

This guide provides an in-depth comparison of two structurally related yet distinct β-enamino esters: methyl 3-aminoacrylate and methyl 3-aminocrotonate . While differing by only a single methyl group, this seemingly minor structural alteration introduces significant differences in their steric profiles. We will explore the causality behind their differential reactivity, supported by structural data and established experimental protocols, to provide a valuable resource for scientists leveraging these important synthetic intermediates.

Part 1: Foundational Structural and Electronic Analysis

This compound and methyl 3-aminocrotonate are both examples of β-enamino esters, a class of compounds characterized by an amino group conjugated with an α,β-unsaturated ester.[5] This electronic arrangement makes them versatile nucleophiles, with significant electron density at both the nitrogen atom and the α-carbon, a property derived from the resonance contribution of the nitrogen lone pair.[6][7]

Figure 1: Chemical structures of this compound and Methyl 3-Aminocrotonate.

The critical distinction lies at the β-carbon of the acrylate backbone. Methyl 3-aminocrotonate possesses a methyl group at this position, whereas this compound has a hydrogen atom. This substitution is the primary source of their differing steric environments.

Both molecules exist in equilibrium between enamine and imine tautomers. However, the enamine form is significantly more stable, largely due to the extended conjugation and the formation of a six-membered intramolecular hydrogen bond between the amino proton and the carbonyl oxygen.[5] This hydrogen bond also favors the (Z)-isomer configuration.

Part 2: A Head-to-Head Comparison of Steric Hindrance

The concept of steric hindrance can be visualized as a "molecular shield." The size and position of this shield dictate how easily another molecule can approach a reactive site.[8]

In this compound, the hydrogen atoms on the double bond present a minimal steric barrier. Consequently, reactive sites—primarily the nucleophilic α-carbon and the amino group—are relatively accessible.

Conversely, the β-methyl group in methyl 3-aminocrotonate creates a significantly more crowded environment. This has two major consequences:

  • Shielding of the α-Carbon: The methyl group physically obstructs the trajectory of incoming electrophiles aiming to react at the α-carbon.

  • Restricted Rotation and Amine Accessibility: The presence of the methyl group can restrict free rotation around the C-N bond and sterically encumber the amino group, potentially slowing reactions that occur directly on the nitrogen, such as acylation or alkylation.

Steric_Hindrance_Comparison Conceptual Model of Steric Hindrance cluster_acrylate This compound cluster_crotonate Methyl 3-Aminocrotonate Acrylate H₂N-CH=CH-CO₂Me Crotonate H₂N-C(CH₃)=CH-CO₂Me shield Steric Shield from β-Methyl Group Electrophile Bulky Electrophile (E⁺) Electrophile->Acrylate Less Hindered Approach Electrophile->Crotonate More Hindered Approach

Figure 2: Steric shielding effect of the β-methyl group in aminocrotonate.

This increased steric demand for methyl 3-aminocrotonate is not just theoretical. X-ray crystallography data confirms the solid-state structure and intermolecular interactions, providing a real-world snapshot of its molecular dimensions.[5][9]

Physicochemical and Spectroscopic Data Summary

The following table summarizes key properties for both compounds, providing a baseline for comparison.

PropertyThis compoundMethyl 3-AminocrotonateSource(s)
CAS Number 124703-69-114205-39-1[10],[5]
Molecular Formula C₄H₇NO₂C₅H₉NO₂[11],[9]
Molecular Weight 101.10 g/mol 115.13 g/mol [11],[9]
Appearance LiquidOff-white to pale yellow crystalline solid[10],[5]
Melting Point N/A81-83 °C[5]
Boiling Point 177.8±13.0 °C (Predicted)263 °C (Predicted)[10],[5]
¹H NMR (CDCl₃, δ) Varies~1.9 (s, 3H, CH₃), ~3.6 (s, 3H, OCH₃), ~4.5 (s, 1H, CH), NH₂ not always observed[12]
Key IR Peaks (cm⁻¹) ~3300-3500 (N-H), ~1700 (C=O), ~1600-1650 (C=C)~3300-3500 (N-H), ~1700 (C=O), ~1600-1650 (C=C)[5]

Part 3: Impact on Reactivity and Synthetic Utility

The differences in steric hindrance directly translate to predictable differences in chemical reactivity.

Case Study: The Hantzsch Dihydropyridine Synthesis

Methyl 3-aminocrotonate is a cornerstone intermediate for the Hantzsch synthesis of 1,4-dihydropyridines, a scaffold present in numerous cardiovascular drugs.[5][13] In this multi-component reaction, the enamine reacts with an aldehyde and another β-ketoester. While both aminoacrylates could theoretically participate, the substitution pattern of methyl 3-aminocrotonate is perfectly suited to generate the classic 2,6-dimethyl-dihydropyridine structure. The steric bulk of the β-methyl group can influence the rate-determining step and the overall reaction efficiency, a factor that must be considered when designing analogues.

N-Acylation: A Probe for Steric Hindrance at the Amino Group

A direct test of the steric accessibility of the amino group involves N-acylation. Reaction with a bulky acylating agent, such as pivaloyl chloride, would be expected to proceed significantly slower for methyl 3-aminocrotonate compared to this compound due to the steric clash between the incoming electrophile and the β-methyl group.

Part 4: Experimental Protocols

To provide a practical framework for investigating these differences, we present detailed protocols for the synthesis of the parent compounds and a comparative reactivity experiment.

Protocol 1: Synthesis of Methyl 3-Aminocrotonate

This protocol is adapted from established procedures for the ammonolysis of β-ketoesters.[14][15]

Objective: To synthesize methyl 3-aminocrotonate from methyl acetoacetate.

Materials:

  • Methyl acetoacetate (1.0 eq)

  • Methanol

  • Ammonia gas or concentrated ammonium hydroxide

  • Ice-water bath

  • Reaction vessel equipped with a gas inlet (if using ammonia gas) and magnetic stirrer

Procedure:

  • In a suitable reaction vessel, dissolve methyl acetoacetate (1.0 eq) in methanol (approx. 0.8 L per mole of ester).

  • Cool the solution to 0-10 °C using an ice-water bath with continuous stirring.

  • Slowly bubble ammonia gas through the solution or add concentrated ammonium hydroxide dropwise.

  • Continue the addition until a white precipitate (the product) begins to form and the solution is saturated.

  • Seal the vessel and allow the reaction mixture to stand, preferably under refrigeration (0-5 °C), overnight to maximize crystallization.

  • Collect the white crystals by vacuum filtration and wash with a small amount of cold methanol.

  • The product can be further purified by recrystallization from methanol.

  • Dry the purified crystals under vacuum at a temperature not exceeding 50-60 °C to yield pure methyl 3-aminocrotonate.[14]

Protocol 2: Comparative N-Acylation Reactivity Study

Objective: To qualitatively and quantitatively compare the rate of N-acylation of this compound and methyl 3-aminocrotonate with a sterically demanding electrophile.

Materials:

  • This compound (1.0 eq)

  • Methyl 3-aminocrotonate (1.0 eq)

  • Pivaloyl chloride (1.0 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • A non-nucleophilic base (e.g., triethylamine or pyridine, 1.1 eq)

  • Inert atmosphere (Nitrogen or Argon)

  • TLC plates, HPLC, or GC-MS for reaction monitoring

Acylation_Workflow start Start: Parallel Reaction Setup setup_A Reaction A: This compound + Base in DCM start->setup_A setup_B Reaction B: Methyl 3-Aminocrotonate + Base in DCM start->setup_B cool Cool both reactions to 0°C setup_A->cool setup_B->cool add_piv Add Pivaloyl Chloride (1.0 eq) to each reaction cool->add_piv monitor Monitor reactions over time (TLC, HPLC, or GC-MS) add_piv->monitor workup Aqueous Workup (e.g., wash with NaHCO₃, brine) monitor->workup Upon completion or at set time points analysis Analyze product yield and purity workup->analysis conclusion Compare rates and yields to assess steric hindrance analysis->conclusion

Sources

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of Methyl 3-Aminoacrylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, mass spectrometry stands as an indispensable tool for the structural elucidation of novel compounds. For researchers in drug development and organic synthesis, understanding the fragmentation patterns of key synthons and intermediates is paramount. Methyl 3-aminoacrylate, a versatile building block, presents a unique case study in mass spectrometric fragmentation due to its bifunctional nature, incorporating both an enamine and an α,β-unsaturated ester moiety. This guide provides an in-depth, comparative analysis of the mass spectrometric behavior of this compound, offering field-proven insights into its fragmentation pathways under various ionization techniques.

The Structural Uniqueness of this compound: A Prelude to its Fragmentation

This compound (C₄H₇NO₂) is a molecule of significant interest in organic synthesis. Its enamine character, coupled with the electron-withdrawing nature of the methyl ester group, creates a conjugated system that dictates its reactivity and, consequently, its fragmentation in the mass spectrometer. The presence of a primary amine, a double bond, and an ester functional group within a compact structure suggests a rich and informative fragmentation pattern. Understanding these pathways is crucial for its unambiguous identification in complex reaction mixtures and for differentiating it from isomeric structures.

Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach

Predicted EI Fragmentation Pathways of this compound

The initial ionization event involves the removal of an electron, most likely from the non-bonding pair on the nitrogen atom or the π-system, to form a molecular ion (M⁺˙) with a theoretical m/z of 101.

Key fragmentation processes are expected to include:

  • α-Cleavage: This is a dominant fragmentation pathway for amines.[1] Cleavage of the C-C bond alpha to the nitrogen atom is anticipated, leading to the formation of a resonance-stabilized iminium cation.

  • Loss of the Methoxy Group: Cleavage of the C-O bond of the ester is a common fragmentation for methyl esters, resulting in the loss of a methoxy radical (•OCH₃, 31 Da) to form an acylium ion.[1]

  • McLafferty-type Rearrangement: While a classical McLafferty rearrangement is not possible, a related hydrogen rearrangement may occur.

  • Loss of Small Neutral Molecules: Sequential losses of small, stable molecules such as ethylene (C₂H₄), carbon monoxide (CO), and hydrogen cyanide (HCN) are also plausible from various fragment ions.

G M This compound (M⁺˙) m/z 101 F1 [M - •CH₃]⁺ m/z 86 M->F1 - •CH₃ F2 [M - •OCH₃]⁺ m/z 70 M->F2 - •OCH₃ F3 [M - H₂O]⁺˙ m/z 83 M->F3 - H₂O F5 [M - CO]⁺˙ m/z 73 M->F5 - CO F4 [M - C₂H₂O]⁺˙ m/z 59 F2->F4 - C₂H₂

Comparative Analysis: this compound vs. Methyl Acrylate

The EI mass spectrum of methyl acrylate provides a valuable comparison. The dominant fragments in the methyl acrylate spectrum arise from the cleavage of the ester group.

Fragment Ion m/z Proposed Structure Corresponding Fragment in this compound m/z
[M - •OCH₃]⁺55CH₂=CH-C≡O⁺[H₂N-CH=CH-C≡O]⁺70
[M - COOCH₃]⁺27CH₂=CH⁺[H₂N-CH=CH]⁺42

This comparison highlights how the presence of the amino group in this compound is expected to influence the m/z values of key fragments, providing a clear diagnostic marker.

Electrospray Ionization (ESI) Mass Spectrometry: The Soft Ionization Alternative

Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in the formation of protonated molecules ([M+H]⁺) with minimal fragmentation in the ion source.[2] This makes it ideal for determining the molecular weight of an analyte. Tandem mass spectrometry (MS/MS) is then required to induce fragmentation and obtain structural information.

ESI-MS and ESI-MS/MS of this compound

In positive ion mode ESI-MS, this compound is expected to readily form a protonated molecule at m/z 102. The primary site of protonation will be the basic amino group.

Collision-Induced Dissociation (CID) of the [M+H]⁺ ion in an MS/MS experiment is predicted to yield fragments through pathways such as:

  • Loss of Ammonia: Elimination of a neutral ammonia molecule (NH₃, 17 Da) is a common fragmentation pathway for protonated primary amines.

  • Loss of Methanol: The loss of a neutral methanol molecule (CH₃OH, 32 Da) from the protonated ester is also a highly probable fragmentation.

  • Combined Losses: Sequential losses, such as the loss of water followed by the loss of carbon monoxide, can also be anticipated.

A study on the ESI-MS/MS of β-(N-alkyl/arylamino)-α,β-unsaturated carboxylates revealed that these compounds are prone to eliminate a water molecule, and in some cases, a molecule of carbon dioxide. This suggests that similar fragmentation pathways could be expected for this compound.

G MH [M+H]⁺ m/z 102 F1 [M+H - NH₃]⁺ m/z 85 MH->F1 - NH₃ F2 [M+H - CH₃OH]⁺ m/z 70 MH->F2 - CH₃OH F3 [M+H - H₂O]⁺ m/z 84 MH->F3 - H₂O

Comparison with Alternative Ionization Techniques

While EI and ESI are the most common techniques for the analysis of small molecules, other methods can offer complementary information.

Ionization Technique Principle Typical Ionization of this compound Advantages Disadvantages
Electron Ionization (EI) High-energy electrons bombard the sample.Molecular ion (M⁺˙) and extensive fragmentation.Provides detailed structural information.Molecular ion may be weak or absent.
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol.Protonated molecule ([M+H]⁺).Soft ionization, ideal for molecular weight determination.Requires MS/MS for structural information.
Atmospheric Pressure Chemical Ionization (APCI) A corona discharge creates reagent ions that ionize the analyte.Protonated molecule ([M+H]⁺).Suitable for less polar compounds than ESI.Can be less sensitive than ESI for some compounds.

Experimental Protocols

To ensure reproducible and high-quality data, the following experimental protocols are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization

This method is suitable for the analysis of volatile and thermally stable compounds like this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

GC Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

  • Injector Temperature: 250 °C.

  • Oven Program: 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Mass Range: m/z 35-300.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization

This technique is ideal for polar and thermally labile compounds and provides excellent sensitivity.

Instrumentation:

  • High-Performance Liquid Chromatograph coupled to a Mass Spectrometer with an ESI source.

LC Conditions:

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • MS1 Scan Range: m/z 50-300.

  • MS/MS: Collision-induced dissociation (CID) with argon as the collision gas. Collision energy should be optimized for the precursor ion (m/z 102).

G

Conclusion: A Predictive Framework for a Key Synthetic Intermediate

While an experimental mass spectrum of this compound remains to be published in readily accessible literature, a robust and scientifically sound prediction of its fragmentation behavior can be constructed. By leveraging the known fragmentation patterns of its constituent functional groups and closely related analogs, we can anticipate the key fragment ions under both hard (EI) and soft (ESI) ionization techniques. This comparative guide provides researchers with a foundational understanding of the expected mass spectrometric behavior of this compound, empowering them to confidently identify this important synthetic intermediate and distinguish it from potential isomers and byproducts. The provided experimental protocols offer a starting point for developing robust analytical methods for its characterization. As with any predictive analysis, experimental verification remains the gold standard, and it is hoped that this guide will stimulate further research into the mass spectrometric properties of this versatile molecule.

References

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

Carbon-13 NMR chemical shifts of enamine carbons

High-Fidelity Characterization of Enamines via C NMR: A Diagnostic Guide

Introduction: The "Invisible" Nucleophile

Enamines (

For the drug development professional or synthetic chemist,

Carbon-13 NMR (

C NMR)

This guide compares the "electronic performance" of enamines against their structural analogs (alkenes, enol ethers, and ketones) and provides a validated protocol for their analysis.

Part 1: The Electronic Landscape (Mechanism & Causality)

To interpret the chemical shifts, one must understand the "Push-Pull" electronic battle within the enamine system.

  • The

    
    -Carbon (C-N):  Directly attached to the nitrogen, this carbon is deshielded  (shifted downfield) due to the electronegativity of the nitrogen atom (
    
    
    130–145 ppm).
  • The

    
    -Carbon (C=C):  This is the nucleophilic engine. The nitrogen lone pair donates electron density into the 
    
    
    -system (
    
    
    interaction). This resonance effect significantly shields the
    
    
    -carbon, shifting it upfield (
    
    
    90–100 ppm) relative to standard alkenes.

Diagnostic Rule: The more upfield (lower ppm) the

EnamineResonanceN_LonePairNitrogen Lone Pair(n-orbital)ResonanceResonance Delocalization(n -> pi*)N_LonePair->ResonanceDonationAlpha_CAlpha-Carbon(Deshielded)~135-145 ppmResonance->Alpha_CInductiveWithdrawalBeta_CBeta-Carbon(Shielded/Nucleophilic)~90-100 ppmResonance->Beta_CIncreasedElectron Density

Figure 1: The electronic flow in enamines. Nitrogen donation shields the

Part 2: Comparative Analysis of Chemical Shifts[1]

The following table contrasts the

Table 1: Diagnostic Chemical Shift Comparison (in


)
SpeciesStructure Type

-Carbon (

ppm)

-Carbon (

ppm)
Diagnostic Note
Enamine Cyclohexanone-Pyrrolidine143.2 94.4 High

-shielding indicates strong nucleophilicity.
Enol Ether Cyclohexanone-O-Methyl~155.0~102.0Oxygen is more electronegative than N (deshields

more) but a poorer donor (shields

less).
Alkene Cyclohexene127.2127.2Symmetric distribution; no polarization.
Ketone Cyclohexanone (Precursor)212.0 (C=O)42.0 (

-CH2)
Hydrolysis Flag: Presence of a peak >200 ppm indicates sample decomposition.
Substituent Effects: Pyrrolidine vs. Morpholine

Not all enamines are created equal.[1] The choice of the amine component drastically alters the electronic profile and reactivity.

  • Pyrrolidine: A 5-membered ring with high

    
    -character on the nitrogen lone pair.[1] Excellent overlap with the alkene 
    
    
    -system.
    • Result:

      
      -Carbon is highly shielded (~94 ppm). High Reactivity. 
      
  • Morpholine: Contains an oxygen atom in the ring.[1] The oxygen inductively withdraws density from the nitrogen, making the nitrogen a poorer donor.

    • Result:

      
      -Carbon is less shielded (~100 ppm). Lower Reactivity. 
      

Data Insight: A shift difference of just 6 ppm (94 vs 100 ppm) at the

Part 3: Experimental Protocol (The "Dry-Mode" Workflow)

Standard NMR preparation (dissolving in untreated

Validated Workflow: In-Situ Generation & Monitoring

Instead of isolating unstable enamines, generate and analyze them directly in the NMR tube.

Materials:

  • Aldehyde/Ketone (1.0 eq)

  • Secondary Amine (1.1 eq)

  • Deuterated Solvent:

    
     (Benzene-d6) is preferred over 
    
    
    as it is non-acidic and less hygroscopic.
  • Drying Agent: Activated 3Å or 4Å Molecular Sieves (beads, not powder).

Step-by-Step Protocol:

  • Preparation: Oven-dry a 5mm NMR tube and cap. Flush with Nitrogen/Argon.

  • Loading: Add approx. 50 mg of activated molecular sieves to the tube.

  • Solvation: Add 0.6 mL of dry

    
    .
    
  • Reactant Addition: Add the carbonyl compound (e.g., 0.5 mmol) followed by the amine (0.55 mmol).

  • Reaction: Cap tightly and shake. Allow to stand for 15–60 minutes (reaction time depends on steric bulk).

    • Note: The molecular sieves absorb the water byproduct, driving the equilibrium to the enamine.

  • Acquisition: Run the

    
    C NMR experiment directly.
    
    • Parameter Tip: Set d1 (relaxation delay) to 2–3 seconds to ensure quantitative integration of the quaternary

      
      -carbon.
      

NMRWorkflowStartStart: Dry NMR Tube+ Molecular SievesMixAdd Reactants:Ketone + Amine + C6D6Start->MixWaitEquilibrium Shift:Sieves absorb H2OMix->Wait 15-60 mins AcquireAcquire 13C NMRWait->AcquireQCQC Check:Peak > 200 ppm?Acquire->QCResultValid Enamine SpectrumQC->Result No FailHydrolysis Detected(Restart with drier conditions)QC->Fail Yes

Figure 2: The "In-Situ" workflow minimizes hydrolysis risks, ensuring the spectrum reflects the active enamine species rather than the hydrolyzed ketone.

Part 4: Troubleshooting & Validation

The "Ghost" Peak: If you observe a signal between 205–220 ppm , your system contains free ketone. This indicates either:

  • Incomplete conversion (add more amine/sieves).

  • Hydrolysis during sample prep (solvent was wet).

Solvent Effects:

  • 
    :  Often acidic. If used, filter through basic alumina first to neutralize DCl.
    
  • 
    :  The gold standard for enamines. Note that chemical shifts may vary by 1–2 ppm relative to chloroform.
    
References
  • General

    
    C NMR Shift Data: 
    
    • Oregon State University. "13C NMR Chemical Shift Ranges."
    • [Link]

  • Substituent Effects on Enamines

    • Journal of the Chemical Society, Perkin Transactions 2. "Enamine chemistry.[1][2] Part 25. Preparation and carbon-13 nuclear magnetic resonance spectra of N-alkyl-morpholines and -pyrrolidines."

    • [Link]

  • Distinguishing Enamines from Enols

    • Journal of the Chemical Society, Perkin Transactions 2. "1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures."
    • [Link]

  • Experimental Protocols for Sensitive Species

    • ACS Omega. "NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes.
    • [Link]

Safety Operating Guide

Core Directive: Operational Autonomy & Safety Context

Author: BenchChem Technical Support Team. Date: February 2026

CRITICAL DISTINCTION: Do not confuse Methyl 3-aminoacrylate with Methyl Methacrylate or Methyl Acrylate.[1][2]

  • Methyl Methacrylate: Highly flammable liquid (Flash point: 10°C).[1][3][4]

  • This compound: Combustible Solid (Flash point: >110°C).[1][5]

Treating this substance as a volatile flammable liquid leads to incorrect spill response (absorbents vs. scooping) and waste segregation errors.[1] This guide addresses the specific handling of the solid amino-ester derivative.

Hazard Assessment & Chemical Properties

Before disposal, you must validate the state of your material.[1] The presence of the amino group (-NH₂) at the 3-position significantly alters reactivity compared to simple acrylates.[1]

PropertyValue / CharacteristicOperational Implication
Physical State Solid (Crystalline powder)Spill cleanup requires dust minimization, not absorption.
Flash Point >110°C (Predicted)Classify as Combustible , not Flammable.[1][5] Low vapor risk at RT.[1]
Reactivity Nucleophilic (Amine) + Electrophilic (Ester)Incompatible with Acids (exothermic salt formation) and Oxidizers .[1]
Toxicity Warning (GHS07)H319: Causes serious eye irritation. Potential skin/respiratory irritant.[1]
Stability Acrylate moietyPotential for polymerization if heated or initiated; store cold (-20°C recommended).[1]

Pre-Disposal Handling & Segregation

Effective disposal starts at the bench. You must segregate this chemical based on its phase and chemical compatibility.[1]

A. Waste Stream Segregation Logic
  • Stream A: Solid Waste (Pure Substance)

    • Container: High-density polyethylene (HDPE) wide-mouth jar or double-lined fiber drum.

    • Labeling: "Hazardous Waste - Solid Organic - Irritant."[1]

  • Stream B: Liquid Waste (Reaction Mixtures/Mother Liquors)

    • Condition: Dissolved in organic solvents (e.g., DCM, Methanol, Ethyl Acetate).[1]

    • Container: Solvent-compatible safety can or glass bottle.[1]

    • Compatibility Check: Ensure no Strong Acids are present in the waste container.[1] The amine functionality will react exothermically with acids, potentially pressurizing the container.[1]

B. Stabilization

If the material is old or has been stored improperly (warm), check for signs of polymerization (hardening/discoloration).[1]

  • Action: If polymerization is suspected, do not dissolve in solvent.[1] Dispose of as solid waste to prevent insoluble polymer masses from clogging liquid waste lines.[1]

Detailed Disposal Workflows

Protocol 1: Solid Substance Disposal (Primary Route)

Use this for expired stock, contaminated solids, or spill cleanup residues.[1]

  • PPE Verification: Nitrile gloves (double gloved recommended), safety goggles (tight-fitting), and lab coat.[1] Use a dust mask (N95) if handling large open quantities.[1]

  • Collection:

    • Transfer the solid directly into a transparent, sealable hazardous waste bag (4-6 mil thickness).[1]

    • Why Transparent? Incineration facilities require visual verification of contents to ensure no prohibited items (e.g., gas cylinders, sharps) are hidden.[1]

  • Secondary Containment: Place the sealed bag into a rigid outer container (Fiber drum or HDPE pail).

  • Labeling: Affix a hazardous waste tag listing:

    • Chemical Name: "this compound"[6][7]

    • Hazards: "Irritant," "Combustible."[1]

  • Final Disposal: Hand over to EHS for High-Temperature Incineration .

Protocol 2: Liquid Waste (Solutions)

Use this for reaction mixtures or washing solvents.[1]

  • pH Check (Self-Validating Step):

    • Before adding to a central waste carboy, verify the pH of your solution.[1]

    • Requirement: pH should be neutral to basic (pH 7-10).[1]

    • Reasoning: Adding this basic amine to an acidic waste stream can generate heat.[1] If acidic, neutralize slowly with Sodium Bicarbonate before consolidation.[1]

  • Solvent Compatibility:

    • Halogenated Stream: If dissolved in DCM/Chloroform.[1]

    • Non-Halogenated Stream: If dissolved in Methanol/Ethyl Acetate.[1]

  • Consolidation: Pour into the appropriate carboy using a funnel. Do not overfill (leave 10% headspace).

Spill Response Workflow

Scenario: 10g bottle of this compound powder dropped on the floor.

SpillResponse start Spill Detected: Solid Powder assess Assess Hazard (Is it burning? Is dust airborne?) start->assess minor Minor Spill (<100g) No immediate fire risk assess->minor Safe to clean major Major Spill / Fire Evacuate Lab assess->major Unsafe ppe Don PPE: Goggles, Nitrile Gloves, N95 Mask minor->ppe action Action: Scoop & Place DO NOT SWEEP (Avoids Dust) ppe->action clean Wipe Surface Use wet paper towel (Water/Soap) action->clean dispose Disposal Place towels & solid in Haz Waste Bag clean->dispose

Figure 1: Decision logic for responding to a solid chemical spill.

Detailed Steps:

  • Isolate: Mark the area.[1][8] Do not walk through the powder.[1]

  • Contain: Gently cover the powder with a damp paper towel to prevent dust generation.[1]

  • Collect: Use a plastic scoop or dustpan.[1] Do not use a vacuum cleaner unless it is an explosion-proof HEPA vacuum (static electricity from dry powder can ignite dust clouds).[1]

  • Decontaminate: Wipe the surface with a soap and water solution.[1] The ester hydrolyzes slowly, but soap ensures removal of the organic residue.[1]

  • Disposal: All cleanup materials (towels, gloves) go into the Solid Hazardous Waste stream.[1]

Regulatory & Waste Classification

  • RCRA (USA): Not a P-listed or U-listed acute hazardous waste by specific name, but must be characterized.[1]

    • Characteristic:Ignitable (D001) if flash point <60°C (Unlikely for this solid, but possible if dissolved in solvents).[1]

    • Default: Classify as Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents) but treat as toxic/irritant.[1]

  • European Waste Code (EWC):

    • 16 05 06 * (Laboratory chemicals, consisting of or containing hazardous substances).[1]

Visualizing Waste Segregation

WasteSegregation input This compound Waste state Physical State? input->state solid Solid (Powder) state->solid liquid Liquid (Solution) state->liquid bin1 Solid Waste Bin (Incineration) solid->bin1 solvent Solvent Type? liquid->solvent halo Halogenated (DCM, Chloroform) solvent->halo nonhalo Non-Halogenated (MeOH, EtOAc) solvent->nonhalo bin2 Halo-Organic Carboy halo->bin2 bin3 Non-Halo Organic Carboy nonhalo->bin3

Figure 2: Logic flow for segregating this compound waste streams.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11457666, this compound. Retrieved from [Link][1]

Sources

Operational Safety Protocol: Handling Methyl 3-Aminoacrylate (CAS 14619-38-6)

[1]

Executive Risk Assessment

Methyl 3-aminoacrylate (CAS 14619-38-6) presents a dual-hazard profile distinct from its liquid analogs (e.g., methyl methacrylate).[1] As a solid enamine ester , it combines the sensitization potential of acrylates with the basicity and causticity of amines.

While often perceived as "safer" because it is a solid with lower vapor pressure than liquid acrylates, this compound poses a critical contact dermatitis and inhalation risk via dust generation. Once solubilized in organic solvents or biological fluids (sweat), its permeation rate through standard nitrile increases exponentially, creating a "silent exposure" vector.[1]

Core Hazards:

  • Skin: High sensitization potential (ACD - Allergic Contact Dermatitis).[1]

  • Eyes: Severe irritation/corrosive damage due to basic amine hydrolysis.

  • Respiratory: STOT-SE 3 (Mucosal irritation from dust inhalation).[1]

The Barrier Strategy (PPE Matrix)

The following Personal Protective Equipment (PPE) configuration is non-negotiable for handling this compound. This system relies on redundancy —if one barrier fails, a secondary layer prevents exposure.

A. Hand Protection: The "Breakthrough" Defense

Standard single-layer nitrile gloves are insufficient for acrylate solutions.

State of MatterPrimary Barrier (Inner)Secondary Barrier (Outer)Rationale
Solid / Powder Nitrile (4 mil) Nitrile (4-5 mil) Dust Defense: Double-gloving prevents micro-pinholes from allowing dust to contact skin.[1] The air gap between gloves reduces sweat-mediated solubilization.
In Solution Nitrile (4 mil) Laminate Film (Silver Shield/4H) Permeation Defense: Acrylates permeate nitrile in <15 mins.[1] Laminate film provides >4 hours breakthrough time against esters/amines.
B. Ocular & Respiratory Protection[2][3][4][5][6]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are prohibited. The fine dust of aminoacrylates can bypass the side-shields of safety glasses, reacting with ocular moisture to form a caustic alkaline solution on the cornea.

  • Respiratory: Handling must occur within a certified chemical fume hood . If weighing outside a hood is unavoidable (not recommended), a P100 particulate respirator is required.

Operational Workflow: Step-by-Step Protocol

This workflow is designed to minimize "transient contamination"—the spread of chemical residue from the weigh station to the rest of the lab.

Phase 1: Preparation & Weighing
  • Static Control: this compound is a crystalline solid prone to static charge. Use an antistatic gun or polonium strip inside the balance draft shield to prevent powder scattering.

  • The "Boat-in-Jar" Technique:

    • Tare a glass scintillation vial containing the weigh boat.

    • Transfer the solid into the boat inside the vial.

    • Cap the vial immediately after weighing.

    • Why? This prevents dust from falling onto the balance pan or benchtop during transport.

Phase 2: Solubilization & Transfer
  • Solvent Addition: Add solvent (e.g., Methanol, DCM) directly to the vial in the fume hood.

  • Exotherm Check: The amine moiety can generate heat upon protonation or solvation. Allow the solution to equilibrate for 2 minutes before sealing.

  • Syringe Transfer: Use Luer-lock syringes for transfer. Avoid pouring, which increases the surface area for evaporation and spills.

Phase 3: Decontamination (The "Red Zone")[1]
  • Immediate Wipe-Down: Wipe the balance area with a 5% Citric Acid solution followed by water.

    • Mechanism:[1][4][7] The acid neutralizes the basic amine functionality, converting it into a water-soluble salt that is easily removed.

  • Glove Doffing:

    • Remove outer gloves inside the fume hood.

    • Inspect inner gloves for discoloration.

    • Wash hands with inner gloves on, then remove inner gloves.

Visualizing the Safety Logic

The following diagram illustrates the critical decision pathways and safety checkpoints during the handling process.

Gcluster_ppePPE Selection Logiccluster_opsOperational WorkflowstartSTART: this compound Handlingstate_checkDetermine Physical Statestart->state_checksolid_ppeSOLID:Double Nitrile Gloves+ Gogglesstate_check->solid_ppePowderliquid_ppeSOLUTION:Inner Nitrile + Outer Laminate+ Gogglesstate_check->liquid_ppeDissolvedweighingWeighing (Fume Hood)Use Static Controlsolid_ppe->weighingliquid_ppe->weighingtransferTransfer to Reaction(Closed Vial Technique)weighing->transferSecure TransportdeconDecontamination5% Citric Acid Wipetransfer->deconPost-ProcessendEND: Disposal & Exitdecon->end

Caption: Workflow logic for PPE selection and operational safety checkpoints. Note the specific decontamination step using citric acid.

Emergency & Disposal Protocols
ScenarioImmediate Action
Skin Contact Do not use solvent. Wash with copious soap and water for 15 minutes.[1] Solvents (ethanol/acetone) will drive the acrylate deeper into the dermis.
Eye Contact Flush for 15 minutes. The basicity of the amine requires prolonged irrigation to restore pH balance. Seek ophthalmological review.
Spill (Solid) Cover with wet paper towels to prevent dust dispersion, then scoop into a waste container.[1]
Disposal Segregate as Hazardous Organic Waste .[1] Do not mix with strong oxidizers (peroxides) or acids in the waste stream to prevent exothermic polymerization.
References
  • National Institutes of Health (NIH) - PubChem. this compound Compound Summary (CID 11457666).[1] [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection Chart. [Link][1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.